Technical Documentation Center

N-ethyl-3,5-dinitro-benzamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: N-ethyl-3,5-dinitro-benzamide
  • CAS: 59476-54-9

Core Science & Biosynthesis

Foundational

Engineering 3,5-Dinitrobenzamide Derivatives as Covalent DprE1 Inhibitors: A Technical Guide to Rational Design and Validation

Executive Summary The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) Mycobacterium tuberculosis (Mtb) necessitates the development of novel therapeutic scaffolds with unique mechanisms of act...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) Mycobacterium tuberculosis (Mtb) necessitates the development of novel therapeutic scaffolds with unique mechanisms of action. Decaprenylphosphoryl-


-D-ribose 2′-epimerase (DprE1) has emerged as a highly vulnerable and validated target in mycobacterial cell wall biosynthesis. Among the most promising chemical classes targeting this enzyme are the 3,5-dinitrobenzamide (DNB) derivatives.

As a Senior Application Scientist, I have structured this whitepaper to bridge the gap between structural chemistry and functional assay validation. This guide explores the mechanistic causality of DNB-mediated DprE1 inhibition, evaluates recent structure-activity relationship (SAR) optimizations, and provides self-validating experimental protocols designed to ensure high-fidelity data in preclinical drug development.

Mechanistic Rationale of DprE1 Targeting

DprE1 is a FAD-dependent oxidoreductase that, in complex with DprE2, catalyzes the epimerization of decaprenylphosphoryl-D-ribose (DPR) to decaprenylphosphoryl-D-arabinose (DPA)[1]. DPA is the sole arabinose donor for the synthesis of arabinogalactan, a critical structural layer of the mycobacterial cell wall[2].

3,5-dinitrobenzamides act as mechanism-based, covalent suicide inhibitors. The causality of their mechanism is strictly dependent on the electronic properties of the nitro group and the active site architecture of DprE1:

  • Prodrug Activation: The DNB molecule enters the DprE1 active site, where the FAD cofactor reduces one of the aromatic nitro groups to a highly electrophilic nitroso intermediate[2].

  • Nucleophilic Attack: A strictly conserved cysteine residue in Mtb (Cys387) performs a nucleophilic attack on the nitroso group, forming a stable semimercaptal covalent adduct[1].

  • Irreversible Inhibition: This covalent bond permanently inactivates the enzyme, halting DPA synthesis and leading to bacterial lysis[2].

Causality Check: The absolute requirement for Cys387 is validated by natural resistance patterns. Mycobacterium avium possesses an alanine at position 387 (Ala387) instead of cysteine, rendering it completely naturally resistant to DNB inhibitors[3].

DprE1_Mechanism DPR DPR (Substrate) DprE1 DprE1 Enzyme (FAD Cofactor) DPR->DprE1 binds DPX DPX (Keto-Intermediate) DprE1->DPX oxidation Nitroso Nitroso-DNB (Reactive Intermediate) DprE1->Nitroso FAD-mediated reduction DPA DPA (Arabinan Precursor) DPX->DPA DprE2 reduction DNB 3,5-Dinitrobenzamide (Prodrug) DNB->DprE1 enters active site Adduct Covalent Adduct (with Cys387) Nitroso->Adduct nucleophilic attack by Cys387 Adduct->DprE1 irreversible inhibition Inhibition Blocked Cell Wall Biosynthesis Adduct->Inhibition leads to

Mechanism of DprE1 covalent inhibition by 3,5-dinitrobenzamides.

Structure-Activity Relationship (SAR) & Scaffold Optimization

Early DNB prototypes (like DNB1 and DNB2) demonstrated potent activity against MDR and XDR Mtb strains[2]. However, recent optimization efforts have focused on modifying the linker and terminal amine/aromatic moieties to enhance lipophilicity, target residence time, and cellular permeability[4].

The incorporation of N-benzyl or N-pyridinylmethyl moieties, particularly those featuring halogenated piperidine rings, has yielded next-generation derivatives with Minimum Inhibitory Concentrations (MIC) significantly outperforming early leads and rivaling front-line drugs like Isoniazid[4].

Quantitative SAR Data Summary
Compound Class / DesignationStructural ModificationMIC (

g/mL) vs Mtb H37Rv
Cytotoxicity CC

(

M)
Selectivity Index (SI)
DNB1 (Reference)Standard 3,5-dinitrobenzamide0.072> 100> 1000
Compound c2 / d1 Cyclic amine with ether linker0.031Not ReportedN/A
Compound A6 N-benzyl, 4-halogenated piperidine< 0.016> 100> 1500
Compound C1 N-(pyridine-2-yl)methyl< 0.016> 100> 1500

Data synthesized from recent optimization studies on the DNB scaffold[2],[4].

Self-Validating Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every assay includes specific controls that verify the biochemical causality of the readout, preventing false positives from assay interference or compound auto-fluorescence.

Fluorometric DprE1 Enzyme Inhibition Assay

Causality Principle: DprE1 oxidation of its substrate (e.g., farnesyl-phosphoryl-


-D-ribofuranose, FPR) produces hydrogen peroxide (H

O

) as a stoichiometric byproduct. Horseradish peroxidase (HRP) utilizes this H

O

to oxidize Amplex Red into highly fluorescent resorufin. Because DNBs are mechanism-based covalent inhibitors, a pre-incubation step is biologically mandatory to allow FAD-mediated reduction and subsequent Cys387 adduct formation before substrate addition[5].

Assay_Workflow Step1 Prepare Reagents (DprE1, FAD, HRP, Amplex Red) Step2 Compound Incubation (15 min at 30°C) Step1->Step2 Step3 Initiate Reaction (Add FPR Substrate) Step2->Step3 Step4 Fluorescence Readout (Ex: 540nm / Em: 590nm) Step3->Step4 Step5 Data Analysis (IC50 Calculation) Step4->Step5

High-throughput fluorometric assay workflow for DprE1 inhibitors.

Step-by-Step Protocol:

  • Buffer Preparation: Prepare assay buffer containing 50 mM Glycylglycine (pH 8.0), 200 mM Potassium Glutamate, and 0.002% Brij-35[5].

  • Master Mix Assembly: Combine recombinant Mtb DprE1 (1.5

    
    M), FAD (1 
    
    
    
    M), HRP (0.2
    
    
    M), and Amplex Red (50
    
    
    M) in the assay buffer.
  • Compound Plating: Dispense serial dilutions of DNB derivatives (in DMSO) into a 96-well black microplate.

    • Self-Validation Control 1 (Vehicle): DMSO-only wells to establish uninhibited baseline kinetics (

      
      ).
      
    • Self-Validation Control 2 (Background): No-enzyme wells to detect compound auto-fluorescence or spontaneous Amplex Red oxidation.

  • Pre-Incubation: Incubate the plate at 30°C for 15 minutes. Critical: This allows the covalent semimercaptal bond to form.

  • Reaction Initiation: Add 0.3

    
    M FPR substrate to all wells to start the reaction[5].
    
  • Kinetic Readout: Immediately monitor fluorescence (Excitation: 540 nm, Emission: 590 nm) continuously for 30 minutes at 37°C.

  • Analysis: Calculate the initial velocity (

    
    ) from the linear phase. Plot % inhibition vs. log[Inhibitor] to derive the IC
    
    
    
    .
Resazurin Microtiter Assay (REMA) for MIC Determination

Causality Principle: Visual turbidity assays are subjective and prone to error in slow-growing mycobacteria. Resazurin is a blue, non-fluorescent dye. Metabolically active Mtb reduces resazurin to resorufin (pink, highly fluorescent). A lack of color change directly correlates with the inhibition of essential metabolic pathways (like cell wall synthesis)[5].

Step-by-Step Protocol:

  • Inoculum Preparation: Grow Mtb H37Rv in Middlebrook 7H9 broth (supplemented with 10% OADC and 0.05% Tween 80) to mid-log phase (OD

    
    
    
    
    
    0.4-0.6). Dilute to a final concentration of
    
    
    CFU/mL.
  • Drug Dilution: Prepare two-fold serial dilutions of DNB compounds in a 96-well clear-bottom plate (final volume 100

    
    L/well).
    
  • Inoculation: Add 100

    
    L of the bacterial suspension to each well.
    
    • Self-Validation Control 1 (Sterility): Media only (verifies absence of contamination).

    • Self-Validation Control 2 (Growth): Bacteria + DMSO (verifies optimal growth conditions).

    • Self-Validation Control 3 (Reference): Isoniazid or DNB1 (verifies strain susceptibility matches historical data).

  • Incubation: Seal plates with gas-permeable membranes and incubate at 37°C for 7 days.

  • Endpoint Development: Add 30

    
    L of 0.02% (w/v) resazurin solution to each well[5].
    
  • Final Readout: Incubate for an additional 24-48 hours. The MIC is defined as the lowest compound concentration that prevents the color shift from blue to pink.

Mammalian Cytotoxicity (MTT Assay)

Causality Principle: To ensure the DNB compounds are selectively targeting bacterial DprE1 and not causing general eukaryotic membrane disruption or mitochondrial toxicity, an orthogonal cell viability assay on mammalian cells (Vero or NIH-3T3) is required[4].

Step-by-Step Protocol:

  • Cell Seeding: Seed Vero cells at

    
     cells/well in 96-well plates and incubate for 24 hours at 37°C in 5% CO
    
    
    
    .
  • Treatment: Expose cells to serial dilutions of DNB derivatives (up to 100

    
    M) for 72 hours.
    
  • Dye Addition: Add 10

    
    L of MTT reagent (5 mg/mL) and incubate for 4 hours. Viable cells reduce MTT to insoluble purple formazan crystals.
    
  • Solubilization: Add 100

    
    L of solubilization buffer (10% SDS in 0.01 M HCl) to dissolve the crystals.
    
  • Readout: Measure absorbance at 570 nm. Calculate the CC

    
     (concentration causing 50% cytotoxicity). A Selectivity Index (SI = CC
    
    
    
    / MIC) > 1000 is the benchmark for advancing a hit to a lead compound[4].

Future Perspectives

The 3,5-dinitrobenzamide scaffold represents a masterclass in targeted covalent inhibitor design. By exploiting the unique FAD-mediated reduction mechanism and the specific presence of Cys387 in Mtb DprE1, researchers achieve exquisite selectivity. Future drug development must focus on optimizing the pharmacokinetic (PK) profiles of these highly potent N-benzyl and N-pyridinylmethyl derivatives to ensure adequate lung tissue penetration and stability against host nitroreductases.

References

  • Development of New Drugs to Treat Tuberculosis Based on the Dinitrobenzamide Scaffold Source: MDPI / NIH URL:[Link][6]

  • Design, synthesis and antimycobacterial activity of novel nitrobenzamide derivatives Source: RHHZ URL:[Link][4]

  • Structural basis of inhibition of Mycobacterium tuberculosis DprE1 by benzothiazinone inhibitors Source: NIH / PMC URL:[Link][1]

  • Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-alkyl Nitrobenzamides as Potential DprE1 Inhibitors Source: Preprints.org URL:[Link][3]

Sources

Exploratory

Technical Guide: Antitubercular Activity of N-ethyl-3,5-dinitro-benzamide

The following technical guide details the pharmacological, synthetic, and mechanistic profile of N-ethyl-3,5-dinitrobenzamide , a structural prototype for the dinitrobenzamide (DNB) class of antitubercular agents. A Mech...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the pharmacological, synthetic, and mechanistic profile of N-ethyl-3,5-dinitrobenzamide , a structural prototype for the dinitrobenzamide (DNB) class of antitubercular agents.

A Mechanistic & Structural Analysis of DprE1 Inhibition[1]

Executive Summary

N-ethyl-3,5-dinitrobenzamide (CAS: 59476-54-9) represents a foundational scaffold in the development of nitroaromatic antitubercular agents.[1] While often overshadowed by its more lipophilic congeners (e.g., DNB1), this molecule serves as a critical mechanistic probe for understanding the inhibition of Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) .

This guide dissects the compound's "suicide inhibitor" mechanism, provides a validated synthesis protocol, and analyzes the Structure-Activity Relationship (SAR) that dictates why this ethyl-substituted core is essential for mapping the catalytic vulnerability of Mycobacterium tuberculosis (Mtb).

Chemical Architecture & Properties

The efficacy of the dinitrobenzamide class hinges on the electron-deficient aromatic ring. The N-ethyl substituent provides a baseline for lipophilicity (LogP) studies, distinguishing intrinsic enzyme affinity from cell wall permeability.

PropertyValue / DescriptionImpact on Bioactivity
Molecular Formula C₉H₉N₃O₅Core scaffold definition.[2]
Molecular Weight 239.19 g/mol Low MW favors fragment-based optimization.
Electronic State Highly electron-deficientThe two -NO₂ groups at 3,5-positions activate the ring for nucleophilic attack and reduction.
LogP (Predicted) ~1.5 - 1.8Moderate. Lower than the optimal range (3.0–4.5) for mycobacterial cell wall penetration, explaining its higher MIC compared to N-octyl analogs.
Key Pharmacophore 3,5-Dinitro moietyEssential for the "prodrug" activation mechanism within the DprE1 active site.

Mechanism of Action: DprE1 Suicide Inhibition

The antitubercular activity of N-ethyl-3,5-dinitrobenzamide is not direct; it acts as a suicide substrate . The compound targets DprE1 , an essential enzyme involved in the synthesis of decaprenylphosphoryl-D-arabinose (DPA) , a precursor for the mycobacterial cell wall arabinan.[3]

The Covalent "Warhead" Mechanism
  • Entry: The inhibitor enters the DprE1 active site.[2][3]

  • Activation: The FAD cofactor of DprE1 reduces one of the nitro groups (-NO₂) to a nitroso group (-NO).

  • Covalent Trapping: The electrophilic nitroso intermediate reacts rapidly with the thiol group of Cysteine 387 (Cys387) .

  • Inhibition: This forms a semi-stable covalent adduct, irreversibly blocking the enzyme and halting cell wall biosynthesis.

DprE1_Mechanism cluster_pathway Suicide Inhibition Pathway Compound N-ethyl-3,5- dinitrobenzamide DprE1_Active DprE1 Active Site (FAD Cofactor) Compound->DprE1_Active Binding Nitroso Nitroso Intermediate (Electrophilic) DprE1_Active->Nitroso FAD-mediated Reduction Adduct Covalent Adduct (Enzyme Inactivated) Nitroso->Adduct Attacked by Cys387 Cysteine 387 (Nucleophile) Cys387->Adduct S-N Bond Formation CellDeath Lysis & Cell Death Adduct->CellDeath Arabinan Biosynthesis Halted

Figure 1: The suicide inhibition pathway of DprE1 by dinitrobenzamides. The nitro-to-nitroso conversion is the critical activation step.

Experimental Protocol: Synthesis & Purification

To evaluate this compound, high purity is required to rule out false positives from synthesis byproducts. The following protocol ensures >98% purity suitable for biological assays.

Reagents
  • 3,5-Dinitrobenzoic acid (Starting Material)[4][5][6][7]

  • Thionyl Chloride (SOCl₂)

  • Ethylamine (2.0 M in THF or aqueous)

  • Triethylamine (Et₃N) or K₂CO₃

  • Dichloromethane (DCM)

Step-by-Step Workflow
  • Acyl Chloride Formation:

    • Reflux 3,5-dinitrobenzoic acid (1.0 eq) in excess Thionyl Chloride (5.0 eq) for 3–4 hours.

    • Checkpoint: Monitor gas evolution (SO₂/HCl). Solution should turn clear.

    • Evaporate excess SOCl₂ in vacuo to obtain the yellow solid 3,5-dinitrobenzoyl chloride.

  • Amide Coupling:

    • Dissolve the acid chloride in anhydrous DCM (0°C).

    • Add Triethylamine (1.2 eq) as a proton scavenger.

    • Dropwise addition of Ethylamine (1.1 eq).

    • Stir at Room Temperature (RT) for 2–4 hours.

  • Workup & Purification:

    • Wash organic layer with 1M HCl (remove unreacted amine), then Sat. NaHCO₃ (remove unreacted acid), then Brine.

    • Dry over MgSO₄ and concentrate.

    • Recrystallization:[8] Use Ethanol/Water to yield pale yellow needles.

Synthesis_Workflow Start 3,5-Dinitrobenzoic Acid Activation Reflux with SOCl2 (3-4 hrs) Start->Activation Intermediate Acid Chloride Activation->Intermediate - SO2, HCl Coupling Add Ethylamine + Et3N (DCM, 0°C to RT) Intermediate->Coupling Crude Crude Product Coupling->Crude Purification Acid/Base Wash + Recrystallization (EtOH) Crude->Purification Final N-ethyl-3,5-dinitrobenzamide (>98% Purity) Purification->Final

Figure 2: Synthetic route for N-ethyl-3,5-dinitrobenzamide via acid chloride activation.

Biological Evaluation & SAR Analysis

While N-ethyl-3,5-dinitrobenzamide is active, it serves as a baseline for Structure-Activity Relationship (SAR) studies.[9][10] The data below illustrates why the "Ethyl" group is often substituted with longer chains in advanced drug candidates.

Comparative Activity (MIC against M. tuberculosis H37Rv)

The lipophilicity of the N-substituent correlates directly with whole-cell potency, despite the "warhead" (3,5-dinitro ring) remaining constant.

Compound VariantSubstituent (R)LogPMIC (µg/mL)Interpretation
N-ethyl-DNB -CH₂CH₃ ~1.6 ~12.5 - 25 Moderate Activity. Limited by cell wall permeability.
N-hexyl-DNB-(CH₂)₅CH₃~3.50.2 - 0.8High Activity. Optimal lipophilic balance for entry.
N-octyl-DNB-(CH₂)₇CH₃~4.5< 0.1Potent. High permeability, but solubility issues arise.
DNB1Complex Benzyl~3.80.06Lead Candidate. Optimized for both binding and entry.

Key Insight: The N-ethyl derivative is mechanically competent (inhibits DprE1 enzyme in cell-free assays) but biologically limited by the waxy mycobacterial cell wall. It is the perfect control compound to distinguish target engagement from permeability .

Cytotoxicity[3][10][11]
  • Vero Cells (IC50): Typically >100 µg/mL.

  • Selectivity Index (SI): >10 (Acceptable for early stage).

  • Genotoxicity: All nitroaromatics carry a risk of mutagenicity (Ames positive). This is the primary liability of the class, necessitating careful optimization of the core to minimize non-specific reduction by mammalian nitroreductases.

Challenges & Future Outlook

  • Solubility vs. Permeability: The N-ethyl analog is soluble but less permeable. Increasing chain length improves potency but decreases aqueous solubility, requiring formulation strategies.

  • Resistance: Mutations in dprE1 (specifically C387S or C387G) confer high-level resistance, validating the target.

  • Metabolic Stability: The nitro group is susceptible to reduction by liver enzymes, potentially leading to rapid clearance or toxicity.

References

  • Makorov, V. et al. (2009).[6] "Benzothiazinones Kill Mycobacterium tuberculosis by Blocking Arabinan Synthesis."[6] Science. Link (Foundational paper establishing DprE1 as the target for nitro-aromatics).

  • Christophe, T. et al. (2009).[6] "High Content Screening Identifies Decaprenyl-Phosphoribose 2' Epimerase as a Target for Intracellular Antimycobacterial Inhibitors." PLoS Pathogens. Link (Describes the DNB class discovery).

  • Trefzer, C. et al. (2010). "Benzothiazinones: Prodrugs that covalently modify the active site cysteine of Mycobacterium tuberculosis DprE1." J. Am. Chem. Soc.Link (Elucidation of the nitro-to-nitroso suicide mechanism).

  • Munagala, G. et al. (2014).[6] "Synthesis and biological evaluation of substituted N-alkylphenyl-3,5-dinitrobenzamide analogs as anti-TB agents." MedChemComm. Link (SAR data on N-alkyl derivatives).

  • Palomino, J.C. & Martin, A. (2014). "Drug Resistance Mechanisms in Mycobacterium tuberculosis." Antibiotics.[5][11] Link (Context on DprE1 resistance mutations).

Sources

Foundational

N-ethyl-3,5-dinitro-benzamide molecular weight and formula

[1][2][3][4][5] Executive Summary N-Ethyl-3,5-dinitrobenzamide (CAS: 59476-54-9) is a specialized nitroaromatic amide utilized primarily as a scaffold in medicinal chemistry and a reference standard in organic synthesis....

Author: BenchChem Technical Support Team. Date: March 2026

[1][2][3][4][5]

Executive Summary

N-Ethyl-3,5-dinitrobenzamide (CAS: 59476-54-9) is a specialized nitroaromatic amide utilized primarily as a scaffold in medicinal chemistry and a reference standard in organic synthesis.[1] It is characterized by a benzamide core substituted with two electron-withdrawing nitro groups at the meta positions (3 and 5) and an ethyl chain on the amide nitrogen.

In drug development, this compound serves as a critical intermediate and structural probe for DprE1 inhibitors (Decaprenylphosphoryl-β-D-ribose 2'-epimerase), a validated target for antitubercular therapies. Its physicochemical profile is defined by high crystallinity and significant electron deficiency, making it susceptible to nucleophilic aromatic substitution and reduction pathways.

Physicochemical Specifications

The following data represents the core technical baseline for stoichiometric calculations and analytical identification.

ParameterTechnical Specification
IUPAC Name N-Ethyl-3,5-dinitrobenzamide
Common Name N-Ethyl-3,5-dinitrobenzamide
CAS Registry Number 59476-54-9
Molecular Formula C₉H₉N₃O₅
Molecular Weight 239.19 g/mol
Exact Mass 239.0542 g/mol
Physical State Crystalline Solid (Yellow/Pale Yellow)
Crystal System Triclinic, Space Group P1
Solubility Low in water; Soluble in DMSO, DMF, Acetone, DCM
LogP (Predicted) ~1.5 - 1.8 (Lipophilic)
H-Bond Donors/Acceptors 1 Donor / 5 Acceptors

Synthetic Architecture

The synthesis of N-ethyl-3,5-dinitrobenzamide follows a classic Schotten-Baumann amidation protocol. This pathway is preferred for its high yield and operational simplicity, utilizing the high electrophilicity of the acid chloride.

Reaction Logic

The reaction involves the nucleophilic attack of ethylamine on the carbonyl carbon of 3,5-dinitrobenzoyl chloride. The presence of two nitro groups on the benzene ring significantly increases the electrophilicity of the carbonyl, accelerating the reaction but also requiring careful temperature control to prevent side reactions.

Synthesis Workflow Diagram

Synthesis Precursor 3,5-Dinitrobenzoic Acid Chloride 3,5-Dinitrobenzoyl Chloride (Activated Intermediate) Precursor->Chloride SOCl2 / Reflux Activation Product N-Ethyl-3,5-dinitrobenzamide (Target) Chloride->Product Nucleophilic Acyl Substitution 0-5°C, DCM/THF Reagent Ethylamine (EtNH2) + Base (TEA/Na2CO3) Reagent->Product Nucleophile

Figure 1: Synthetic pathway converting 3,5-dinitrobenzoic acid to the target amide via an acid chloride intermediate.

Protocol Overview
  • Activation: Convert 3,5-dinitrobenzoic acid to the acid chloride using thionyl chloride (

    
    ) under reflux. Remove excess 
    
    
    
    under vacuum.
  • Amidation: Dissolve the crude acid chloride in anhydrous dichloromethane (DCM).

  • Addition: Cool the solution to 0°C. Add ethylamine (or ethylamine hydrochloride with triethylamine) dropwise to scavenge the HCl byproduct.

  • Workup: Wash the organic layer with dilute HCl (to remove unreacted amine) and saturated

    
     (to remove unreacted acid).
    
  • Purification: Recrystallize from ethanol/water to yield yellow needles.

Structural Characterization

For researchers verifying the identity of synthesized or purchased material, the following spectral signatures are diagnostic.

Nuclear Magnetic Resonance (¹H NMR)

The spectrum is distinct due to the symmetry of the 3,5-dinitro substituted ring and the N-ethyl coupling.

  • Aromatic Region (δ 8.5 - 9.5 ppm):

    • H-4 (1H): Triplet-like or broad singlet at ~9.1 - 9.2 ppm . This proton is flanked by two nitro groups, causing extreme deshielding.

    • H-2, H-6 (2H): Doublet at ~8.9 - 9.0 ppm . These protons are equivalent due to the plane of symmetry.

  • Amide Region (δ 6.0 - 8.0 ppm):

    • N-H (1H): Broad singlet, typically around 6.5 - 8.5 ppm (solvent dependent).

  • Aliphatic Region (δ 1.0 - 3.5 ppm):

    • -CH₂- (2H): Quartet at ~3.5 ppm (

      
       Hz).
      
    • -CH₃ (3H): Triplet at ~1.3 ppm (

      
       Hz).
      
Mass Spectrometry (MS)
  • Ionization: ESI+ or APCI.

  • Molecular Ion:

    
     m/z.
    
  • Fragmentation: Loss of the ethyl group or nitro groups may be observed in MS/MS modes.

Biological Mechanism: DprE1 Inhibition

N-Ethyl-3,5-dinitrobenzamide belongs to a class of compounds investigated for antitubercular activity.[2] The primary target is DprE1 , an essential enzyme in the synthesis of the mycobacterial cell wall component lipoarabinomannan (LAM).

Mechanism of Action

Unlike competitive inhibitors, nitrobenzamides often act as suicide substrates . The nitro group is reduced by the enzyme's FAD cofactor to a nitroso intermediate, which then forms a covalent adduct with a cysteine residue in the active site, irreversibly disabling the enzyme.

Pathway Visualization

DprE1_Mechanism Compound N-Ethyl-3,5-dinitrobenzamide (Prodrug Form) Reduction Nitro-reduction (NO2 -> NO) Compound->Reduction Enters Active Site Enzyme DprE1 Enzyme (FAD Cofactor) Enzyme->Reduction Donates Electrons (FADH2) Adduct Covalent Enzyme-Inhibitor Complex (Irreversible Inhibition) Reduction->Adduct Reacts with Cys387 CellWall Cell Wall Lysis (Mycobacterium death) Adduct->CellWall Blocks Arabinan Synthesis

Figure 2: Mechanism of covalent inhibition of DprE1 by nitrobenzamide derivatives.

Safety & Handling

  • Hazard Classification: Nitroaromatics are potentially toxic and mutagenic. Handle as a suspected carcinogen.

  • Explosion Hazard: While benzamides are more stable than polynitro-toluenes (TNT), compounds with multiple nitro groups can be energetic. Avoid heating dry material in closed vessels.

  • Storage: Store in a cool, dry place away from strong reducing agents.

References

  • Xu, J.-Y., & Cheng, W.-H. (2011).[3][2][4] N-Ethyl-3,5-dinitrobenzamide. Acta Crystallographica Section E: Structure Reports Online, 67(4), o822.[4]

  • BenchChem. (n.d.). N-Ethyl-3,5-dinitro-benzamide Structure and Properties. Retrieved from BenchChem Database.

  • Makarov, V., et al. (2009). Benzothiazinones kill Mycobacterium tuberculosis by blocking arabinan synthesis. Science, 324(5928), 801-804. (Contextual reference for DprE1 nitro-reduction mechanism).

  • Sigma-Aldrich. (n.d.). N-Ethyl-3,5-dinitrobenzamide Product Specification.

Sources

Exploratory

Supramolecular Architectures and Hydrogen Bonding Patterns in Dinitrobenzamide Crystals: A Technical Guide for Crystal Engineering

Target Audience: Solid-State Chemists, Crystallographers, and Pharmaceutical Drug Development Professionals Content Focus: Mechanistic analysis of hydrogen bonding motifs, structural polymorphism, and self-validating co-...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Solid-State Chemists, Crystallographers, and Pharmaceutical Drug Development Professionals Content Focus: Mechanistic analysis of hydrogen bonding motifs, structural polymorphism, and self-validating co-crystallization workflows.

Executive Summary

In the realm of solid-state chemistry and active pharmaceutical ingredient (API) design, the predictable assembly of molecules into highly ordered crystal lattices is paramount. 3,5-Dinitrobenzamide (DNBA) and its derivatives serve as exceptional model systems for understanding supramolecular synthons. The interplay between the hydrogen-bond-donating amide group and the highly electron-withdrawing nitro groups creates a robust landscape for crystal engineering.

As a Senior Application Scientist, I approach crystal engineering not merely as an observational exercise, but as a predictive science. This whitepaper deconstructs the structural causality behind DNBA crystallization, detailing how minor substituent modifications dictate the transition from discrete dimeric clusters to extended one-dimensional chains and pseudo-chiral helices.

Mechanistic Foundations of DNBA Hydrogen Bonding

The structural versatility of DNBA stems from its bifunctional nature. The primary amide group acts as both a hydrogen bond donor (via N–H) and an acceptor (via C=O). The presence of two nitro groups at the meta positions significantly withdraws electron density from the aromatic ring, increasing the acidity of the amide protons and strengthening their donor capacity.

The Native Dimeric Motif

In its native, unsubstituted form, the crystal structure of DNBA is dominated by centrosymmetric cyclic N–H···O hydrogen bonds. This interaction forms discrete dimeric clusters. The thermodynamics of this assembly are driven by the highly directional N–H···O bonds, which exhibit a remarkably short H···O distance of approximately 2.08 Å, indicating a strong, stabilizing interaction. These primary dimers are subsequently linked into a broader lattice via secondary, single hydrogen bonds.

Additive Supramolecular Networks

When DNBA is subjected to co-crystallization with complementary molecules, such as 3,5-dinitrobenzonitrile (DNBN), it exhibits "additive" supramolecular behavior. Rather than completely disrupting the native hydrogen-bonded networks of the individual components, the resulting co-crystal simply adds the networks together. The DNBN molecules form C–H···N chains (H···N distance of 2.79 Å), which interlock with the native DNBA N–H···O dimers. This additive nature is physically reflected in the unit cell dimensions, where the c-axis of the complex closely mirrors the sum of the c-axes of the pure constituents.

Substituent-Driven Polymorphism and Motif Alteration

Modifying the amide nitrogen or the aromatic ring fundamentally alters the steric and electronic environment, forcing the crystal lattice to adopt entirely new supramolecular architectures.

  • Alkyl Substitution (1D Polymeric Chains): Derivatization to N-methyl-3,5-dinitrobenzamide or N-ethyl-3,5-dinitrobenzamide introduces steric bulk that prevents the formation of the native centrosymmetric dimer[1][2]. To satisfy the hydrogen-bonding potential, the molecules instead pivot to form continuous, one-dimensional polymeric chains propagating along specific crystallographic axes (e.g., the b-axis for the N-methyl derivative and the c-axis for the N-ethyl derivative)[1][2].

  • Hydroxyl Substitution (Pseudo-Chiral Helices): The introduction of a flexible, hydrogen-bonding side chain in N-(2-hydroxyethyl)-3,5-dinitrobenzamide breaks the centrosymmetry entirely[3]. The compound crystallizes in the non-centrosymmetric space group

    
    [3]. The intermolecular O–H···O hydrogen bonds drive the molecules to coil around the 
    
    
    
    screw axis, forming a pseudo-chiral helix propagating in the [100] direction[3].
  • Aromatic Hydroxylation (Intramolecular Ring Motifs): In derivatives like 2-hydroxy-3,5-dinitrobenzamide, the proximity of the hydroxyl group to the amide carbonyl facilitates strong intramolecular O–H···O hydrogen bonding[4][5]. This creates a stable six-membered ring motif, designated as

    
     or 
    
    
    
    in graph-set notation[4][5]. The steric hindrance from the adjacent nitro group disrupts planar stacking, often resulting in monohydrate crystal formations to fill lattice voids[5].
Quantitative Data Summary

The table below synthesizes the geometric parameters of the primary hydrogen-bonding motifs across various DNBA systems, providing a quantitative baseline for crystallographic comparison.

Compound / AssemblyPrimary MotifInteraction TypeDonor-Acceptor Distance (Å)Structural Outcome
Native 3,5-DNBA Centrosymmetric DimerN–H···O~2.08Discrete dimeric clusters
DNBA + DNBN Co-crystal Additive NetworkC–H···N2.79Interlocking 2D/3D Assembly
N-Methyl-3,5-DNBA 1D Polymeric ChainN–H···ON/AChains propagating along b axis
N-(2-Hydroxyethyl)-DNBA Pseudo-Chiral HelixO–H···ON/AHelices (

space group)
2-Hydroxy-3,5-DNBA Intramolecular RingO–H···O~1.82

motif, disrupted planar packing
Phenazine/Phenothiazine *Tetrameric UnitN–H···N2.34Complex ternary stabilization

*Included as a reference for aza-donor supramolecular complexation involving similar aromatic systems[6].

Logical Workflow of DNBA Crystal Engineering

The following diagram illustrates the logical pathways from the native DNBA molecule through various chemical and physical interventions, highlighting the resulting supramolecular outcomes.

G DNBA 3,5-Dinitrobenzamide (Hydrogen Bond Donor/Acceptor) Derivatization Chemical Derivatization (Alkyl/Hydroxyl Substitution) DNBA->Derivatization Cocrystallization Co-Crystallization (e.g., with DNBN or Aza-donors) DNBA->Cocrystallization Native Native Crystal Centrosymmetric Dimers DNBA->Native Homomeric Crystallization Alkyl Alkyl Derivatives 1D Polymeric Chains Derivatization->Alkyl N-Alkyl Hydroxyl Hydroxyl Derivatives Pseudo-Chiral Helices Derivatization->Hydroxyl O-Alkyl/Aromatic OH Additive Additive Assemblies Extended 2D/3D Networks Cocrystallization->Additive Heteromeric Assembly

Fig 1: Logical workflow of DNBA structural modification and resulting supramolecular hydrogen bonding motifs.

Experimental Protocol: Self-Validating Supramolecular Co-Crystallization

To ensure reproducibility and scientific integrity, the following methodology details the synthesis and structural validation of DNBA co-crystals. Every step is grounded in physical chemistry principles to prevent kinetic trapping and ensure thermodynamic stability.

Step 1: Rational Stoichiometric Formulation

  • Action: Weigh equimolar amounts (1:1 molar ratio) of DNBA and the target co-former (e.g., 3,5-dinitrobenzonitrile).

  • Causality: Deviating from exact stoichiometry risks the kinetic precipitation of the less soluble pure component, which can nucleate and crash out of solution before the supramolecular assembly can form.

Step 2: Solvent System Selection and Dissolution

  • Action: Dissolve the mixture in a highly polar, aprotic solvent system (e.g., a 1:1 v/v mixture of ethyl acetate and acetonitrile) under gentle sonication.

  • Causality: Aprotic solvents are critical here. Protic solvents (like water or methanol) act as aggressive hydrogen bond competitors, binding to the amide and nitro groups and disrupting the solute-solute recognition required for co-crystal formation.

Step 3: Controlled Nucleation via Slow Evaporation

  • Action: Transfer the clear solution to a crystallization vial. Puncture the cap with a 21-gauge needle to restrict the evaporation rate. Maintain the vial in a vibration-free environment at a constant 293 K.

  • Causality: Rapid evaporation forces the system into a state of high supersaturation, leading to amorphous aggregates or metastable polymorphs. Slow evaporation allows the molecules sufficient time to sample various orientations, ultimately settling into the global thermodynamic minimum (the highly ordered co-crystal lattice).

Step 4: Self-Validation Checkpoint (PXRD)

  • Action: Before proceeding to single-crystal analysis, harvest a fraction of the bulk precipitate and perform Powder X-Ray Diffraction (PXRD).

  • Validation Logic: Overlay the experimental diffractogram with the simulated powder patterns of the pure starting materials. The emergence of novel Bragg peaks at low

    
     angles definitively proves the formation of a new supramolecular phase, ruling out a mere physical mixture.
    

Step 5: Structural Elucidation (SCXRD)

  • Action: Select a single, un-twinned crystal exhibiting uniform birefringence under a polarizing microscope. Mount the crystal on a diffractometer equipped with Mo-K

    
     radiation (
    
    
    
    Å).
  • Causality: SCXRD is the only analytical technique capable of providing absolute spatial coordinates, allowing for the precise measurement of the N–H···O and C–H···N bond distances and angles necessary to map the supramolecular network.

Implications for Drug Development

Understanding these hydrogen bonding patterns is not just an academic pursuit; it is a critical component of pharmaceutical development. Benzamide derivatives frequently exhibit antibacterial, antifungal, and central nervous system activities[1][3].

The ability to intentionally disrupt a native dimer and force the formation of a 1D chain or a pseudo-chiral helix directly impacts the lattice energy of the crystal. Lower lattice energies generally correlate with higher aqueous solubility and faster dissolution rates—key parameters for enhancing the bioavailability of poorly soluble APIs. By leveraging the supramolecular rules demonstrated by DNBA, formulation scientists can rationally design co-crystals that optimize pharmacokinetic profiles without altering the covalent structure of the drug.

References

  • Source: electronicsandbooks.com (Elsevier Science Ltd.)
  • Source: nih.gov (PMC)
  • Source: nih.gov (PMC)
  • N-(2-Hydroxyethyl)
  • Source: iucr.org (International Union of Crystallography)
  • Source: benchchem.
  • Source: eurjchem.com (European Journal of Chemistry)

Sources

Foundational

Engineering the Solid State: Supramolecular Assembly and Pharmacological Applications of N-ethyl-3,5-dinitro-benzamide

Executive Summary N-ethyl-3,5-dinitro-benzamide (CAS 59476-54-9) is a highly versatile scaffold that bridges the disciplines of crystal engineering and medicinal chemistry. For materials scientists, it serves as a model...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-ethyl-3,5-dinitro-benzamide (CAS 59476-54-9) is a highly versatile scaffold that bridges the disciplines of crystal engineering and medicinal chemistry. For materials scientists, it serves as a model compound for understanding additive supramolecular assembly and hydrogen-bond-directed crystallization. For drug development professionals, it represents a potent pharmacophore class—dinitrobenzamides—that act as covalent inhibitors of the Mycobacterium tuberculosis enzyme DprE1[1]. This whitepaper provides an in-depth technical analysis of its molecular conformation, supramolecular packing logic, biological mechanism of action, and the validated experimental methodologies required to synthesize and crystallize this compound.

Conformational Dynamics and Electronic Profile

The physicochemical behavior of N-ethyl-3,5-dinitro-benzamide is fundamentally dictated by its solid-state conformation. Single-crystal X-ray diffraction studies reveal a notable deviation from molecular planarity: the dihedral angle between the mean plane of the benzene ring and the amide group is 31.24 (14)°[2].

This structural twist is not merely a crystallographic artifact; it has profound electronic implications. The deviation from strict coplanarity slightly disrupts the extended π-conjugation of the system. Concurrently, the strong electron-withdrawing nature of the two meta-substituted nitro groups significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO)[1]. This reduced HOMO-LUMO gap and localized regions of high negative electrostatic potential (around the oxygen atoms of the nitro and amide groups) make the aromatic core highly susceptible to nucleophilic attack—a feature that is directly exploited in its pharmacological application[1].

Principles of Supramolecular Assembly

The crystallization of N-ethyl-3,5-dinitro-benzamide is driven by a hierarchical system of non-covalent interactions.

  • Primary Synthons: The dominant structure-directing motif is the formation of intermolecular N-H···O hydrogen bonds between the amide nitrogen and the carbonyl oxygen. These interactions link the monomers into robust, one-dimensional supramolecular chains that propagate specifically along the [100] crystallographic axis[2].

  • Secondary Interactions: The 1D chains are further stabilized and cross-linked into a 3D lattice via weaker C-H···O interactions and C-H···π interactions involving the ethyl group and the electron-deficient aromatic rings[2].

  • Additive Assembly Strategies: In advanced crystal engineering, 3,5-dinitrobenzamides are utilized to form "additive supramolecular assemblies". When co-crystallized with aza-donor compounds or nitriles (such as 3,5-dinitrobenzonitrile), the native hydrogen-bonded networks of the constituent molecules do not disrupt each other; rather, they add together, allowing for highly predictable unit cell dimensions and tailored solid-state properties.

G A N-ethyl-3,5-dinitro-benzamide (Monomer) B Primary Synthon N-H···O Hydrogen Bonds A->B Drives C Secondary Interactions C-H···O & C-H···π A->C Stabilizes D 1D Supramolecular Chains (Propagation along [100]) B->D Forms C->D Augments E 3D Crystal Lattice (Additive Assembly) D->E Packs into

Hierarchical supramolecular assembly of N-ethyl-3,5-dinitro-benzamide.

Pharmacological Mechanism: DprE1 Inhibition

Beyond materials science, the N-ethyl-3,5-dinitro-benzamide scaffold is a critical precursor in antitubercular drug discovery[1]. The compound targets decaprenylphosphoryl-β-D-ribose oxidase (DprE1), an essential enzyme in the cell wall biosynthesis pathway of Mycobacterium tuberculosis[1].

The inhibition mechanism relies directly on the electronic properties discussed in Section 2. The FAD cofactor within the DprE1 active site reduces one of the electron-deficient nitro groups on the benzamide to a highly reactive nitroso intermediate[1]. This intermediate subsequently undergoes a nucleophilic attack by the thiol group of a specific cysteine residue (Cys387) in the enzyme's active site, resulting in the formation of a semireversible covalent bond and permanent enzyme inactivation[1].

Pathway Mtb M. tuberculosis DprE1 Red Nitro Group Reduction (via FAD Cofactor) Mtb->Red Drug N-ethyl-3,5-dinitro-benzamide Drug->Red Nitroso Nitroso Intermediate Red->Nitroso Covalent Covalent Bond Formation (Cys387) Nitroso->Covalent Nucleophilic Attack Inhibition Enzyme Inhibition & Cell Wall Disruption Covalent->Inhibition

Mechanism of DprE1 covalent inhibition by dinitrobenzamides.

Quantitative Crystallographic and Interaction Data

ParameterValueReference
CAS Number 59476-54-9[1]
Molecular Formula C9H9N3O5[1]
Molecular Weight 239.18 g/mol [1]
Dihedral Angle (Amide-Aromatic) 31.24 (14)°[2]
Primary Supramolecular Synthon N-H···O Hydrogen Bonds[2]
Chain Propagation Axis [100][2]
Biological Target M. tuberculosis DprE1 (Cys387)[1]

Experimental Methodologies

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating the causality behind each chemical and physical manipulation.

Protocol A: Synthesis of N-ethyl-3,5-dinitro-benzamide

This protocol utilizes a two-step nucleophilic acyl substitution pathway[1].

  • Acid Chloride Formation: Suspend 3,5-dinitrobenzoic acid in anhydrous toluene. Add an excess of thionyl chloride (SOCl₂) and a catalytic amount of DMF. Reflux for 4 hours.

    • Causality: SOCl₂ is selected over other chlorinating agents because its byproducts (SO₂ and HCl) are gaseous. This drives the reaction equilibrium strictly to the right (Le Chatelier's principle) and allows for the isolation of the highly reactive 3,5-dinitrobenzoyl chloride simply by removing the solvent under reduced pressure, avoiding aqueous workups that would hydrolyze the intermediate[1].

  • Amidation: Dissolve the crude 3,5-dinitrobenzoyl chloride in anhydrous dichloromethane (DCM) at 0 °C. Dropwise, add a solution containing 1.1 equivalents of ethylamine and 1.5 equivalents of triethylamine (TEA).

    • Causality: TEA is utilized as an acid scavenger. The amidation process generates HCl; without TEA, the HCl would protonate the unreacted ethylamine, rendering it non-nucleophilic and halting the reaction at 50% yield.

  • Self-Validation (TLC & Yield): Monitor the reaction via Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate system. The disappearance of the baseline acid/acid chloride spot and the emergence of a higher Rf UV-active spot confirms completion. A successful synthesis should yield >85% after recrystallization.

Protocol B: Single-Crystal Growth via Isothermal Evaporation

To study the supramolecular assembly, diffraction-quality single crystals must be grown[2].

  • Solvent Selection: Dissolve the purified N-ethyl-3,5-dinitro-benzamide in a 1:1 (v/v) mixture of chloroform and methanol to achieve a near-saturated solution.

    • Causality: The molecule possesses a highly hydrophobic aromatic core and highly polar functional groups (nitro, amide). Chloroform effectively solvates the aromatic ring, while methanol stabilizes the polar moieties via transient hydrogen bonding. This dual-solvent system prevents premature, amorphous precipitation.

  • Controlled Evaporation: Filter the solution through a 0.22 µm PTFE syringe filter into a clean vial. Puncture the cap with a single needle hole and leave undisturbed at 298 K.

    • Causality: Rapid evaporation leads to kinetic trapping, resulting in polycrystalline powders. A slow evaporation rate allows the N-H···O hydrogen bonds to reversibly break and reform, guiding the molecules into their thermodynamic minimum—the highly ordered 1D chains propagating along the[100] axis[2].

  • Self-Validation (Microscopy): Prior to X-ray diffraction, inspect the crystals under a cross-polarized optical microscope. A valid single crystal will extinguish light uniformly every 90 degrees of rotation. If the crystal shows patchy or mosaic birefringence, it indicates multiple domains (twinning), and the crystallization step must be repeated with a slower evaporation rate.

References

  • Title: N-Ethyl-3,5-dinitro-benzamide Source: Acta Crystallographica Section E Structure Reports Online (2011) URL: [Link]

  • Title: A novel additive organic supramolecular assembly: molecular complex of 3,5-dinitrobenzamide and 3,5-dinitrobenzonitrile Source: Tetrahedron Letters (2003) URL: [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of N-ethyl-3,5-dinitro-benzamide from 3,5-dinitrobenzoyl chloride

High-Purity Synthesis of N-Ethyl-3,5-Dinitrobenzamide Executive Summary This application note details the optimized synthesis of N-ethyl-3,5-dinitrobenzamide from 3,5-dinitrobenzoyl chloride . While often used as a deriv...

Author: BenchChem Technical Support Team. Date: March 2026

High-Purity Synthesis of N-Ethyl-3,5-Dinitrobenzamide

Executive Summary

This application note details the optimized synthesis of N-ethyl-3,5-dinitrobenzamide from 3,5-dinitrobenzoyl chloride . While often used as a derivatization agent for the UV-visible detection of amines in HPLC, this scaffold has gained renewed interest in drug discovery as a covalent inhibitor of the Mycobacterium tuberculosis enzyme DprE1 and as an electron-acceptor in charge-transfer chromatographic phases.

This guide prioritizes an anhydrous nucleophilic acyl substitution pathway over the traditional Schotten-Baumann (aqueous/biphasic) method.[1] The anhydrous approach minimizes hydrolysis side-reactions, ensuring higher yield and purity suitable for pharmaceutical screening or analytical standards.[1]

Chemical Theory & Mechanism[1][2]
2.1 Reaction Mechanics

The synthesis proceeds via an addition-elimination mechanism typical of acyl chlorides.[2] The nitrogen atom of ethylamine acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of the acid chloride.[2]

  • Nucleophilic Attack: Ethylamine attacks the carbonyl carbon, forming a tetrahedral intermediate.[1]

  • Elimination: The chloride ion is expelled, reforming the carbonyl double bond.[2]

  • Deprotonation: The resulting protonated amide is neutralized by a non-nucleophilic base (Triethylamine) to generate the final neutral amide and triethylamine hydrochloride precipitate.

Key Consideration: 3,5-dinitrobenzoyl chloride is highly moisture-sensitive.[1] The electron-withdrawing nitro groups significantly increase the electrophilicity of the carbonyl carbon, making it prone to rapid hydrolysis into 3,5-dinitrobenzoic acid if atmospheric moisture is not excluded.[1]

2.2 Mechanistic Pathway (Visualization)

ReactionMechanism Substrate 3,5-Dinitrobenzoyl Chloride Intermediate Tetrahedral Intermediate Substrate->Intermediate Attack Reagent Ethylamine (Nucleophile) Reagent->Intermediate Product N-Ethyl-3,5- dinitrobenzamide Intermediate->Product Elimination (-Cl) Byproduct TEA·HCl (Salt) Intermediate->Byproduct Base Triethylamine (Base) Base->Byproduct Scavenges H+

Figure 1: Reaction pathway for the synthesis of N-ethyl-3,5-dinitrobenzamide.

Experimental Protocol

Safety Warning: 3,5-Dinitro compounds are energetic.[1] While this specific amide is stable, avoid overheating or grinding dry solids aggressively.[1] 3,5-Dinitrobenzoyl chloride is a lachrymator and corrosive.[1] Work in a fume hood.

3.1 Materials & Reagents
ReagentMW ( g/mol )Equiv.[1][3][4]RoleNotes
3,5-Dinitrobenzoyl chloride 230.561.0SubstrateMoisture sensitive.[1] Store in desiccator.
Ethylamine (2.0M in THF) 45.081.1NucleophilePreferred over gas for dosing accuracy.[1]
Triethylamine (TEA) 101.191.5BaseScavenges HCl byproduct.[1]
Dichloromethane (DCM) -SolventSolventAnhydrous (dried over MgSO4 or sieves).[1]
3.2 Step-by-Step Procedure

Step 1: Preparation (Inert Atmosphere)

  • Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar.

  • Purge with Nitrogen (

    
    ) or Argon.[1]
    
  • Dissolve 3,5-dinitrobenzoyl chloride (5.0 g, 21.7 mmol) in anhydrous DCM (50 mL) .

  • Cool the solution to

    
      using an ice/water bath.
    

Step 2: Addition

  • Add Triethylamine (4.5 mL, 32.5 mmol) to the stirring solution. Note: Slight fuming may occur.

  • Add Ethylamine solution (12 mL of 2.0M in THF, 24 mmol) dropwise over 15 minutes.

    • Critical Control: Maintain temperature

      
       to prevent side reactions.
      
  • Once addition is complete, remove the ice bath and allow the reaction to warm to Room Temperature (

    
    ) .
    
  • Stir for 2–3 hours . Monitor by TLC (Eluent: 50% EtOAc/Hexanes).[1]

Step 3: Workup

  • Quench the reaction by adding 10% HCl (30 mL) . This solubilizes unreacted amine and the TEA salts.

  • Transfer to a separatory funnel. Separate the organic (DCM) layer.

  • Wash the organic layer sequentially with:

    • 10% HCl (2 x 30 mL) : Ensures removal of all basic amines.[1]

    • Saturated NaHCO

      
       (2 x 30 mL) : Removes hydrolyzed 3,5-dinitrobenzoic acid.[1] Caution: CO
      
      
      
      evolution.
    • Brine (1 x 30 mL) : Removes residual water.[1]

  • Dry the organic phase over anhydrous Na

    
    SO
    
    
    
    or MgSO
    
    
    .
  • Filter and concentrate under reduced pressure (Rotary Evaporator) to yield the crude solid.

Step 4: Purification (Recrystallization) [1][5][6]

  • Dissolve the crude yellow solid in a minimum amount of boiling Ethanol (EtOH) .

  • Allow to cool slowly to room temperature, then place in a refrigerator (

    
    ) overnight.
    
  • Filter the pale yellow needles and wash with cold ethanol.

  • Dry in a vacuum oven at

    
     for 4 hours.
    
Workflow Visualization

SynthesisWorkflow Setup Setup: Flame-dry RBF N2 Atmosphere Solvent: Anhydrous DCM Reaction Reaction: 0°C Addition Substrate + Ethylamine + TEA Warm to RT (3 hrs) Setup->Reaction Quench Quench & Partition: Add 10% HCl Separate Organic Layer Reaction->Quench Wash Washes: 1. Acid (Remove Amines) 2. Base (Remove Benzoic Acid) 3. Brine (Dry) Quench->Wash Isolate Isolation: Dry (MgSO4) Rotovap Wash->Isolate Purify Purification: Recrystallize from EtOH Isolate->Purify

Figure 2: Operational workflow for the synthesis and purification of the target amide.[3]

Characterization & Quality Control

To validate the synthesis, compare the isolated product against the following specifications.

ParameterExpected ResultMethod
Appearance Pale yellow crystalline needlesVisual
Melting Point High (

, distinct from acid precursor)
Capillary MP
IR Spectroscopy 1640–1660 cm

(Amide C=O stretch)1530 & 1350 cm

(Nitro N-O stretch)
FTIR (ATR)
1H NMR (CDCl

)

1.3 (t, 3H, -CH

)

3.5 (q, 2H, -CH

-)

6.5 (br s, 1H, NH)

9.0–9.2 (m, 3H, Ar-H)
300/400 MHz NMR

Troubleshooting Guide:

  • Low Yield: Likely due to moisture in the DCM hydrolyzing the acid chloride before it reacts with the amine. Ensure glassware is flame-dried.[1]

  • Impurity (Acidic): If the MP is broad and lower than expected, residual 3,5-dinitrobenzoic acid is present.[1] Repeat the NaHCO

    
     wash or recrystallize again.
    
References
  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 7432, 3,5-Dinitrobenzoyl chloride.[1] Retrieved from [Link][1][4]

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry.[1] (5th Ed.).[1] Longman Scientific & Technical.[1] (Standard reference for amide synthesis via acid chlorides).

  • Organic Syntheses (2026). General procedures for Nucleophilic Acyl Substitution. Retrieved from [Link][1]

  • MDPI (2024). Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides.[1] (Provides specific NMR/IR data for N-alkyl-3,5-dinitrobenzamide analogs). Retrieved from [Link][1][4]

Sources

Application

Mastering Amide Bond Formation: A Detailed Protocol for the Amidation of 3,5-Dinitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern synthetic chemistry, the formation of the amide bond remains a cornerstone reaction, pivotal in the construction of a vast array...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the formation of the amide bond remains a cornerstone reaction, pivotal in the construction of a vast array of pharmaceuticals, agrochemicals, and advanced materials.[1] This application note provides a comprehensive, in-depth guide to the amidation of 3,5-dinitrobenzoic acid, a substrate whose electron-deficient nature presents unique considerations. This document moves beyond a simple recitation of steps to offer a senior application scientist's perspective on the causality behind experimental choices, ensuring both technical accuracy and field-proven insights for reproducible success.

Strategic Approaches to Amidation: Navigating the Options

The synthesis of an amide from a carboxylic acid and an amine is fundamentally a condensation reaction. However, the direct reaction is often inefficient. Consequently, several strategies have been developed to activate the carboxylic acid, facilitating its reaction with the amine. For a challenging substrate like 3,5-dinitrobenzoic acid, two primary pathways are recommended: the use of coupling reagents and the conversion to an acyl chloride.

1.1. The Elegance of Coupling Reagents: A Mild and Versatile Approach

Carbodiimide-based coupling agents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Dicyclohexylcarbodiimide (DCC), are widely employed for their mild reaction conditions and broad functional group tolerance.[2] These reagents activate the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine to form the desired amide.[2]

The inclusion of additives like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) can further enhance the efficiency of the coupling reaction by forming a more stable, yet still reactive, ester intermediate. This two-step, one-pot process is particularly advantageous in minimizing side reactions and improving yields.[3]

1.2. The Power of Acyl Chlorides: A High-Yield, Traditional Method

For less sensitive substrates, the conversion of the carboxylic acid to its corresponding acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride offers a robust and often high-yielding route to amides.[4] The resulting 3,5-dinitrobenzoyl chloride is highly reactive and readily undergoes nucleophilic acyl substitution with a primary or secondary amine.

The Chemistry at Play: Understanding the "Why"

The two electron-withdrawing nitro groups on the aromatic ring of 3,5-dinitrobenzoic acid significantly increase the acidity of the carboxylic acid proton and enhance the electrophilicity of the carbonyl carbon. This has important implications for the amidation reaction. While the increased electrophilicity can facilitate the nucleophilic attack by the amine, the heightened acidity can also lead to a competing acid-base reaction with the amine, forming a non-reactive ammonium salt. The choice of reaction conditions, particularly the use of a non-nucleophilic base, is therefore critical to favor the desired amidation pathway.

The following diagram illustrates the general mechanism of EDC/NHS-mediated amidation:

amidation_mechanism RCOOH 3,5-Dinitrobenzoic Acid O_acylisourea O-Acylisourea Intermediate (unstable) RCOOH->O_acylisourea + EDC EDC EDC EDC->O_acylisourea NHS_ester NHS Ester Intermediate (more stable) O_acylisourea->NHS_ester + NHS NHS NHS NHS->NHS_ester Amide 3,5-Dinitrobenzamide NHS_ester->Amide + Amine Amine Primary/Secondary Amine (R'-NH2) Amine->Amide Urea_byproduct Urea Byproduct

Caption: Mechanism of EDC/NHS-mediated amidation of 3,5-dinitrobenzoic acid.

Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for the amidation of 3,5-dinitrobenzoic acid using both a coupling reagent and the acyl chloride method.

3.1. Protocol 1: EDC/NHS-Mediated Amidation

This protocol is recommended for its mild conditions and is particularly suitable for sensitive amine substrates.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Typical Stoichiometry
3,5-Dinitrobenzoic Acid212.121.0 eq
Amine (Primary or Secondary)Varies1.1 eq
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)191.701.2 eq
NHS (N-Hydroxysuccinimide)115.091.2 eq
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)101.19 / 129.242.0 - 3.0 eq
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)-Solvent

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3,5-dinitrobenzoic acid (1.0 eq).

  • Dissolution: Dissolve the acid in anhydrous DCM or DMF.

  • Addition of Amine and Base: Add the amine (1.1 eq) followed by the non-nucleophilic base (TEA or DIPEA, 2.0-3.0 eq). Stir the mixture for 10-15 minutes at room temperature.

  • Activation: In a separate flask, dissolve EDC (1.2 eq) and NHS (1.2 eq) in a minimal amount of the same anhydrous solvent.

  • Coupling: Add the EDC/NHS solution dropwise to the reaction mixture at 0 °C (ice bath).

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization.[4]

3.2. Protocol 2: Amidation via the Acyl Chloride

This method is suitable for robust amines and can often provide high yields.

Step 1: Synthesis of 3,5-Dinitrobenzoyl Chloride

Materials and Reagents:

ReagentMolar Mass ( g/mol )Typical Stoichiometry
3,5-Dinitrobenzoic Acid212.121.0 eq
Thionyl Chloride (SOCl₂)118.972.0 - 3.0 eq
Anhydrous Toluene or Dichloromethane (DCM)-Solvent
Catalytic DMF-1-2 drops

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a gas outlet to a trap, add 3,5-dinitrobenzoic acid (1.0 eq).

  • Suspension: Suspend the acid in anhydrous toluene or DCM and add a catalytic amount of DMF.

  • Addition of Thionyl Chloride: Add thionyl chloride (2.0-3.0 eq) dropwise at room temperature.

  • Reaction: Heat the mixture to reflux and maintain for 2-4 hours, or until the evolution of gas (HCl and SO₂) ceases.

  • Isolation: Cool the reaction mixture to room temperature and remove the solvent and excess thionyl chloride under reduced pressure. The resulting crude 3,5-dinitrobenzoyl chloride can often be used in the next step without further purification.

Step 2: Amidation of 3,5-Dinitrobenzoyl Chloride

Materials and Reagents:

ReagentMolar Mass ( g/mol )Typical Stoichiometry
3,5-Dinitrobenzoyl Chloride230.561.0 eq
Amine (Primary or Secondary)Varies1.1 eq
Triethylamine (TEA) or Pyridine101.19 / 79.101.5 - 2.0 eq
Anhydrous Dichloromethane (DCM)-Solvent

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve the amine (1.1 eq) and the base (TEA or pyridine, 1.5-2.0 eq) in anhydrous DCM.

  • Addition of Acyl Chloride: Cool the solution to 0 °C and add a solution of 3,5-dinitrobenzoyl chloride (1.0 eq) in anhydrous DCM dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by TLC.

  • Work-up and Purification: Follow the same work-up and purification procedures as described in Protocol 1.

The following diagram illustrates the general workflow for the amidation of 3,5-dinitrobenzoic acid:

amidation_workflow start 3,5-Dinitrobenzoic Acid path1 Protocol 1: EDC/NHS Coupling start->path1 path2 Protocol 2: Acyl Chloride Formation start->path2 reagents1 Amine, EDC, NHS, Base in DCM or DMF path1->reagents1 reagents2 1. SOCl₂, cat. DMF 2. Amine, Base in DCM path2->reagents2 reaction Amidation Reaction reagents1->reaction reagents2->reaction workup Work-up (Acid-Base Wash) reaction->workup purification Purification (Chromatography or Recrystallization) workup->purification product Pure 3,5-Dinitrobenzamide purification->product

Caption: General workflow for the amidation of 3,5-dinitrobenzoic acid.

Purification Strategies: Achieving High Purity

The purification of the final 3,5-dinitrobenzamide product is crucial for obtaining accurate analytical data and for its use in subsequent applications.

  • Aqueous Work-up: The standard aqueous work-up with dilute acid and base is effective in removing unreacted 3,5-dinitrobenzoic acid, excess amine, and the water-soluble byproducts from the EDC/NHS coupling.[5]

  • Column Chromatography: For many N-substituted 3,5-dinitrobenzamides, purification by silica gel column chromatography using a gradient of ethyl acetate in hexanes is a reliable method.[4]

  • Recrystallization: Recrystallization is an excellent method for obtaining highly pure crystalline products. Common solvents for the recrystallization of 3,5-dinitrobenzamides include ethanol, ethanol/water mixtures, and ethyl acetate/hexane.[6][7] The choice of solvent will depend on the specific properties of the synthesized amide.

Safety and Handling Precautions

It is imperative to handle all chemicals with appropriate safety measures in a well-ventilated fume hood.

  • 3,5-Dinitrobenzoic Acid: May cause skin, eye, and respiratory irritation.[8]

  • EDC and DCC: These are moisture-sensitive and can cause skin and eye irritation.

  • Thionyl Chloride: Is highly corrosive and reacts violently with water, releasing toxic gases. Handle with extreme caution.

  • Solvents (DCM, DMF, Toluene): These are flammable and have associated health risks. Consult the Safety Data Sheet (SDS) for each reagent before use.

Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Conclusion

The amidation of 3,5-dinitrobenzoic acid is a versatile and important transformation in organic synthesis. By understanding the underlying chemical principles and carefully selecting the appropriate reaction strategy and conditions, researchers can reliably synthesize a wide range of 3,5-dinitrobenzamides. The detailed protocols and insights provided in this application note serve as a robust guide for achieving high yields and purity in this critical reaction, empowering scientists in their drug discovery and development endeavors.

References

  • Biofilm Inhibitor Synthesis. (n.d.). Amide Workup. Retrieved from [Link]

  • G-Biosciences. (2017, September 26). High Efficiency & Stability Protein CrossLinking with EDC & NHS. Retrieved from [Link]

  • Lin, S. H., & Smith, G. (1981). N-(2-Hydroxyethyl)-3,5-dinitrobenzamide. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 37(6), 1325-1327.
  • MDPI. (2024, May 9). Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides. Retrieved from [Link]

  • Chemistry Steps. (2025, November 29). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

  • Preprints.org. (2024, April 17). Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N- alkyl Nitrobenzamides as Potential DprE1 Inhibitors. Retrieved from [Link]

  • G-Biosciences. (n.d.). EDC (1-ethyl-3-(3-dimethylamino) propyl carbodiimide, hydrochloride). Retrieved from [Link]

  • MDPI. (2024, May 9). Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides. Retrieved from [Link]

  • Semantic Scholar. (2024, April 27). Development of New Drugs to Treat Tuberculosis Based on the Dinitrobenzamide Scaffold. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 3,5-dinitrobenzoic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). 3,5-Dinitrobenzoic acid. Retrieved from [Link]

Sources

Method

Determining the Antimicrobial Activity of Dinitrobenzamides using a Microplate Alamar Blue Assay (MABA)

Introduction Dinitrobenzamide derivatives have been identified as a potent class of compounds with significant activity against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis.[1] These compounds fu...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Dinitrobenzamide derivatives have been identified as a potent class of compounds with significant activity against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis.[1] These compounds function by inhibiting the essential enzyme decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), which is critical for the synthesis of the mycobacterial cell wall.[1][2] The Microplate Alamar Blue Assay (MABA) is a widely used, rapid, and reliable colorimetric method for determining the minimum inhibitory concentration (MIC) of antimicrobial agents against various microorganisms, including Mtb.[3][4][5] This application note provides a detailed protocol for utilizing the MABA to assess the efficacy of dinitrobenzamides against susceptible microbial strains.

The assay is based on the ability of metabolically active cells to reduce the blue, non-fluorescent indicator dye, resazurin, to the pink, highly fluorescent resorufin.[6][7] The intensity of the color change is proportional to the number of viable, respiring cells, providing a quantitative measure of cell viability and, conversely, the inhibitory effect of the test compounds.[7][8] This method offers a non-toxic and straightforward alternative to traditional antimicrobial susceptibility testing methods.[7]

Principle of the Assay

The core of the Alamar Blue assay lies in the redox capabilities of viable cells.[9] Resazurin, the active component of Alamar Blue, is a cell-permeable dye that acts as an oxidation-reduction indicator.[7] In a viable cell, the reducing environment of the cytoplasm and mitochondria, maintained by enzymes such as NADH dehydrogenase, facilitates the reduction of resazurin to resorufin.[10][11] This conversion results in a distinct color change from blue to pink and a significant increase in fluorescence, which can be quantified using a microplate reader.[12] When cells are exposed to an effective antimicrobial agent like a dinitrobenzamide, their metabolic activity is inhibited, leading to a decrease in or absence of resazurin reduction. The resulting color remains blue, indicating a lack of cell viability.

Mechanism of Resazurin Reduction

Caption: Cellular uptake and reduction of resazurin by viable cells.

Materials and Reagents

Reagent/MaterialSupplier/Specifications
Dinitrobenzamide compoundsSynthesized in-house or from a chemical supplier (e.g., BenchChem)[1]
Alamar Blue® ReagentThermo Fisher Scientific, Bio-Rad, or equivalent
96-well sterile microplatesFlat-bottom, clear or black opaque for fluorescence
Appropriate microbial cultureE.g., Mycobacterium tuberculosis H37Rv
Culture MediumE.g., Middlebrook 7H9 broth supplemented with OADC
Dimethyl sulfoxide (DMSO)ACS grade or higher
Positive Control AntibioticE.g., Isoniazid, Rifampicin
Negative ControlCulture medium with DMSO (vehicle control)
Microplate readerCapable of measuring absorbance at 570 nm and 600 nm, or fluorescence at Ex/Em 560/590 nm
CO2 IncubatorSet to 37°C and 5% CO2

Experimental Protocol

This protocol is a general guideline and should be optimized for specific microbial strains and laboratory conditions.[13]

Preparation of Dinitrobenzamide Compounds
  • Prepare a stock solution of each dinitrobenzamide compound in DMSO. A typical starting concentration is 10 mg/mL.

  • Perform serial two-fold dilutions of the stock solutions in the appropriate culture medium to achieve the desired concentration range for MIC determination. The final DMSO concentration in the wells should be kept low (typically ≤1%) to avoid solvent toxicity.

Preparation of Microbial Inoculum
  • Culture the microbial strain to the mid-logarithmic phase of growth.

  • Adjust the turbidity of the bacterial suspension with fresh culture medium to match a McFarland standard of 0.5, which corresponds to approximately 1 x 10⁸ CFU/mL for E. coli. For M. tuberculosis, adjust to a McFarland standard of 1.0 and then dilute 1:20 in Middlebrook 7H9 broth.

Assay Procedure
  • In a 96-well microplate, add 100 µL of the appropriate culture medium to all wells.

  • Add 100 µL of the serially diluted dinitrobenzamide compounds to the respective wells.

  • Include control wells:

    • Positive Control: Wells containing cells and a known effective antibiotic (e.g., Isoniazid).

    • Negative Control (Vehicle): Wells containing cells and the highest concentration of DMSO used in the test wells.

    • Cell-Free Control (Blank): Wells containing only culture medium.[14]

  • Add 100 µL of the prepared microbial inoculum to all wells except the cell-free control wells.

  • Seal the plates and incubate at 37°C for the appropriate duration (e.g., 5-7 days for M. tuberculosis).[1]

Addition of Alamar Blue and Incubation
  • After the initial incubation period, add 20 µL of Alamar Blue reagent to each well.[12] This corresponds to 10% of the total volume in the well.[15]

  • Re-incubate the plates at 37°C for 4 to 24 hours, or until the negative control well turns pink.[12][16] The optimal incubation time may vary depending on the cell type and density.[15] Protect the plates from direct light during this incubation.[17]

Data Acquisition
  • Measure the absorbance at 570 nm and 600 nm using a microplate reader. The 600 nm reading serves as a reference to normalize for background absorbance.[15]

  • Alternatively, for higher sensitivity, measure the fluorescence with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.[12][16]

MABA Experimental Workflow

MABA_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_readout Readout cluster_analysis Data Analysis A Prepare Dinitrobenzamide Serial Dilutions C Dispense Compounds, Controls, and Inoculum into 96-well Plate A->C B Prepare Microbial Inoculum B->C D Incubate at 37°C (e.g., 5-7 days for Mtb) C->D E Add Alamar Blue Reagent (10% v/v) D->E F Incubate for 4-24h (Protected from Light) E->F G Measure Absorbance (570nm & 600nm) or Fluorescence (Ex560/Em590) F->G H Determine MIC G->H

Caption: Step-by-step workflow for the Microplate Alamar Blue Assay.

Data Analysis and Interpretation

The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the dinitrobenzamide that prevents the color change of Alamar Blue from blue to pink.

For quantitative analysis using absorbance readings, the percentage of reduction can be calculated using the following formula provided by the manufacturer[15]:

% Reduction = ( (ε_ox)λ2 * Aλ1 - (ε_ox)λ1 * Aλ2 ) / ( (ε_red)λ1 * A'λ2 - (ε_red)λ2 * A'λ1 ) * 100

Where:

  • ε_ox and ε_red are the molar extinction coefficients of oxidized and reduced Alamar Blue.

  • A and A' are the absorbance values of the test wells and negative control wells, respectively.

  • λ1 = 570 nm, λ2 = 600 nm.

For fluorescence data, the MIC is the concentration at which a significant reduction in fluorescence is observed compared to the negative control.

Troubleshooting

IssuePossible CauseRecommendation
High background fluorescence Reagent degradation due to light exposure.Store Alamar Blue reagent protected from light.[17]
Fluctuating or inconsistent color changes Improper mixing of compounds or pipetting errors.Ensure thorough mixing of serial dilutions and use calibrated pipettes.[18]
Microbial contamination.Maintain sterile technique throughout the assay.[19]
Low fluorescence values Insufficient incubation time or low cell density.Optimize incubation time and cell seeding density for your specific cell type.[17][19]
Fluorescence values beyond linear range Incubation time is too long or cell density is too high.Decrease the incubation time or reduce the number of cells seeded.[17]
Precipitation of the dye Reagent was frozen.Warm the Alamar Blue reagent to 37°C and shake to ensure all components are in solution.[17]

Conclusion

The Microplate Alamar Blue Assay is a robust, sensitive, and high-throughput method for determining the antimicrobial activity of dinitrobenzamide compounds. Its simplicity and reliability make it an invaluable tool in the early stages of drug discovery and development, particularly in the search for new treatments for tuberculosis.[3][5] By following this detailed protocol and considering the potential for optimization, researchers can efficiently screen and characterize novel dinitrobenzamide derivatives for their therapeutic potential.

References

  • Bio-Rad Antibodies. (n.d.). Protocol: Measuring Cytotoxicity or Proliferation Using alamarBlue. Retrieved from [Link]

  • Eilenberger, C., et al. (2018). Optimized alamarBlue assay protocol for drug dose-response determination of 3D tumor spheroids. MethodsX, 5, 781-787.
  • Creative Bioarray. (n.d.). Resazurin Assay Protocol. Retrieved from [Link]

  • Trek Diagnostic Systems. (n.d.). alamarBlue Assay. Retrieved from [Link]

  • Frontiers. (n.d.).
  • G-Biosciences. (2024, July 5). How Alamar Blue Helps Unlock the Secrets of Cell Health. Retrieved from [Link]

  • Franzblau, S. G., et al. (1998). Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay. Journal of Clinical Microbiology, 36(2), 362-366.
  • Bio-Rad Antibodies. (n.d.). What is alamarBlue? Retrieved from [Link]

  • Collins, L. A., & Franzblau, S. G. (1997). Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis. Methods in Molecular Biology, 1285, 281-292.
  • Delgado, T., et al. (2024). Development of New Drugs to Treat Tuberculosis Based on the Dinitrobenzamide Scaffold. Pharmaceuticals, 17(5), 559.
  • International Scholars Journals. (n.d.). Application of the Alamar blue assay to determine the susceptibility to anti-tuberculosis pharmaceuticals. Retrieved from [Link]

  • O'Brien, J., et al. (2000). Investigation of the Alamar Blue (resazurin) fluorescent dye for the assessment of mammalian cell cytotoxicity. European Journal of Biochemistry, 267(17), 5421-5426.
  • ResearchGate. (n.d.). Sensitivity and specificity of MABA in the susceptibility testing of 63 isolates of Mycobacterium tuberculosis to RMP and INH. Retrieved from [Link]

  • MDPI. (2024, November 26). Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability. Retrieved from [Link]

  • ResearchGate. (2025, October 11). Development of New Drugs to Treat Tuberculosis Based on the Dinitrobenzamide Scaffold. Retrieved from [Link]

  • IRIS. (2024, March 26). Standard Operating Procedure to Optimize Resazurin-Based Viability Assays. Retrieved from [Link]

  • American Society for Microbiology. (2023, August 23). Discovery and characterization of antimycobacterial nitro-containing compounds with distinct mechanisms of action and in vivo efficacy. Retrieved from [Link]

  • American Society for Microbiology. (2025, January 8). Functions of nitroreductases in mycobacterial physiology and drug susceptibility. Retrieved from [Link]

  • p-care. (2022, April 18). RESAZURIN VIABILITY ASSAY TO DETERMINE THE HALF MAXIMAL INHIBITORY CONCENTRATION (IC) OF CANCER CELLS. Retrieved from [Link]

  • Bio-Rad Antibodies. (n.d.). alamarBlue Tips & Advice. Retrieved from [Link]

  • ResearchGate. (2025, February 5). Why is my Alamar Blue assay not producing a proper gradient, with significant fluctuations in color changes, despite following the correct dilution? Retrieved from [Link]

  • Bio-Rad Antibodies. (n.d.). alamarBlue FAQs. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information Validation of alamarBlue viability assay. Retrieved from [Link]

  • Räz, B., et al. (1997). The Alamar Blue assay to determine drug sensitivity of African trypanosomes (T.b. rhodesiense and T.b. gambiense) in vitro. Acta Tropica, 68(2), 139-147.
  • Amanote Research. (2016, December 29). Validation of the AlamarBlue® Assay as a Fast Screening Method to Determine the Antimicrobial Activity of Botanical Extracts. Retrieved from [Link]

  • bioRxiv. (2023, March 19). Alamar Blue assay optimization to minimize drug interference and inter-assay viability. Retrieved from [Link]

  • Trek Diagnostic Systems. (n.d.). alamarBlue® Assay. Retrieved from [Link]

  • CDC Stacks. (2022, November 15). Mycobacterium tuberculosis Complex Drug Susceptibility Testing Program. Retrieved from [Link]

  • Bio-Rad Antibodies. (n.d.). alamarBlue. Retrieved from [Link]

Sources

Application

Molecular docking of benzamides into DprE1 active site

Application Note: In Silico Molecular Docking of Benzamide Derivatives into the Mycobacterium tuberculosis DprE1 Active Site Executive Summary Targeting the decaprenylphosphoryl-β-D-ribofuranose 2'-epimerase (DprE1) enzy...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: In Silico Molecular Docking of Benzamide Derivatives into the Mycobacterium tuberculosis DprE1 Active Site

Executive Summary

Targeting the decaprenylphosphoryl-β-D-ribofuranose 2'-epimerase (DprE1) enzyme represents a paradigm shift in antitubercular drug discovery[1][2]. DprE1 is a periplasmic flavoenzyme essential for synthesizing decaprenylphosphoryl-D-arabinose (DPA), a critical building block of the mycobacterial cell wall (lipoarabinomannan and arabinogalactan)[3][4]. Benzamides—particularly dinitrobenzamides (DNBs)—are a highly potent class of inhibitors that exploit this target[3]. This application note provides a comprehensive, self-validating computational protocol for the molecular docking of benzamides into the DprE1 active site, detailing the mechanistic causality behind each parameter choice to ensure high-fidelity predictive modeling.

Mechanistic Rationale & Pathway Dynamics

DprE1 operates in tandem with DprE2 to catalyze the epimerization of DPR to DPA[1][2]. The inhibition mechanism of nitro-containing benzamides is uniquely driven by the enzyme's own catalytic machinery. The FAD cofactor reduces the inhibitor's nitro group to a highly reactive nitroso intermediate[2][3]. Subsequently, the active site cysteine (Cys387 in M. tuberculosis) executes a nucleophilic attack on the nitroso group, forming a stable, covalent semimercaptal adduct that irreversibly halts enzyme function[2][3].

When performing molecular docking for these compounds, the objective is to accurately model the pre-reaction complex. The docking score reflects the non-covalent binding affinity that anchors the benzamide in the pocket, while the spatial geometry (distance to FAD and Cys387) dictates the probability of the subsequent covalent reaction[1][3].

DprE1_Pathway DPR DPR (Substrate) DprE1 DprE1 (Oxidation) FAD-dependent DPR->DprE1 DPX DPX (Intermediate) DprE1->DPX DprE2 DprE2 (Reduction) NADH-dependent DPX->DprE2 DPA DPA (Product) Cell Wall Precursor DprE2->DPA Benzamide Nitrobenzamide (e.g., DNB1) Nitroso Nitroso-Benzamide (Activated by FAD) Benzamide->Nitroso Reduction Adduct Covalent Adduct (via Cys387) Nitroso->Adduct Nucleophilic Attack Adduct->DprE1 INHIBITION

Fig 1: DprE1 catalytic pathway and the mechanism of covalent inhibition by nitrobenzamides.

Experimental Protocols: Molecular Docking Workflow

To establish a trustworthy and reproducible computational pipeline, the following protocol integrates rigorous preparation steps with built-in validation checkpoints.

Docking_Workflow P1 Phase 1: Protein Preparation (PDB: 4P8L, 4KW5) Add H+, assign charges, retain FAD P3 Phase 3: Grid Generation Center on FAD & Cys387 Define 22-30 ų search space P1->P3 P2 Phase 2: Ligand Preparation Benzamide library (3D conformers) Energy minimization (MMFF94) P4 Phase 4: Molecular Docking AutoDock Vina / Glide Flexible ligand, rigid receptor P2->P4 P3->P4 P5 Phase 5: Post-Docking Analysis Scoring, RMSD, Cys387 Distance, Interaction mapping P4->P5

Fig 2: Step-by-step computational workflow for molecular docking of benzamides into DprE1.

Phase 1: Target Protein Preparation
  • Structure Retrieval: Download high-resolution crystal structures of M. tuberculosis DprE1 from the Protein Data Bank (e.g., PDB ID: 4P8L or 4KW5)[1][5].

  • Cofactor Retention: Crucial Step. Do NOT remove the FAD cofactor. The non-covalent binding pocket is heavily defined by the isoalloxazine ring of FAD, which is essential for both structural integrity and the reduction mechanism[2][3].

  • Refinement: Remove all water molecules (unless structural waters are explicitly known to bridge interactions) and co-crystallized ligands[1][5].

  • Protonation & Charges: Use tools like AutoDockTools or MOE to add polar hydrogens and assign Gasteiger or AMBER charges[1][5]. Set the protonation states at physiological pH (7.0). Ensure Cys387 is modeled in its reactive state (thiolate or neutral thiol depending on the specific docking algorithm's handling of covalent pre-reaction states)[3].

  • Validation Checkpoint 1: Align the prepared structure with the raw PDB file. The RMSD of the backbone atoms must be < 0.3 Å to ensure no structural distortion occurred during preparation.

Phase 2: Ligand Library Preparation
  • Conformer Generation: Build 3D models of the benzamide derivatives using a cheminformatics toolkit like RDKit[1].

  • Energy Minimization: Optimize the geometry using the MMFF94 force field to resolve steric clashes and establish the lowest-energy conformer[1].

  • Torsion Assignment: Use the Meeko library or AutoDockTools to generate PDBQT files, ensuring all rotatable bonds (especially the N-alkyl chains and linker regions) are set to rotate freely[1].

  • Validation Checkpoint 2: Check the planarity of the nitroaromatic benzamide core. The nitro group should be co-planar with the benzene ring to allow for proper electron delocalization prior to reduction.

Phase 3: Grid Generation & Active Site Definition
  • Grid Centering: Center the grid box directly between the FAD isoalloxazine ring and Cys387, or use the coordinates of a known co-crystallized ligand[1][3].

  • Search Space: Define a search space of approximately 22 ų to 30 ų[1]. The DprE1 binding pocket is relatively broad and can accommodate large, branched N-alkyl chains, so the grid must be large enough to capture extended conformations without artificial truncation[1].

Phase 4: Docking Execution & Scoring
  • Algorithm Selection: Execute the docking simulation using AutoDock Vina (version 1.2.5 or higher) or an equivalent high-precision engine[1].

  • Exhaustiveness: Set the exhaustiveness parameter to at least 16 to ensure a comprehensive search of the conformational space, given the flexibility of the benzamide alkyl chains.

  • Validation Checkpoint 3 (Self-Validating System): Redock the native co-crystallized ligand (e.g., Ty36c or CT325). The docking protocol is only validated if the top-scoring pose yields an RMSD < 2.0 Å compared to the crystallographic pose[1][2].

Data Presentation & Post-Docking Analysis

A successful docking run for a covalent-acting benzamide must be evaluated on both thermodynamic (binding energy) and geometric (distance) criteria[1][6]. The following table summarizes the quantitative metrics required to classify a hit as a viable pre-reaction complex.

Evaluation MetricTarget ThresholdMechanistic Causality / Significance
Binding Affinity (ΔG) < -8.0 kcal/molIndicates strong non-covalent anchoring within the broad DprE1 pocket, necessary to increase the residence time for FAD-mediated reduction[6].
Distance to Cys387 (Sγ) 2.5 Å – 3.5 ÅCritical for covalent inhibitors. The nitro/nitroso group must be in close spatial proximity to the nucleophilic sulfur of Cys387 for the semimercaptal bond to form[1][3].
Distance to FAD < 4.0 ÅThe nitroaromatic ring must be close enough to the FAD isoalloxazine ring to facilitate the initial electron transfer/reduction step[2][3].
Hydrogen Bonding 2 – 4 interactionsStabilizes the benzamide core. Key interacting residues often include Lys418 and Tyr314, which help orient the ligand[1][6].
Hydrophobic Contacts High surface areaThe N-alkyl chains of benzamides occupy the lipophilic regions of the pocket. Extended chains do not drastically alter distance metrics but significantly boost overall affinity[1][4].

Troubleshooting & Optimization

  • Issue: High RMSD during redocking validation (> 2.0 Å).

    • Solution: The grid box may be too small, or the FAD cofactor charges are improperly assigned. Re-calculate Gasteiger charges for FAD and expand the grid by 5 Å in all dimensions.

  • Issue: Excellent binding score, but the nitro group is oriented away from Cys387.

    • Solution: This indicates a non-productive binding pose. In lead optimization, consider adding steric bulk to the opposite end of the benzamide to force the nitroaromatic headgroup deeper into the Cys387/FAD cleft[3].

References

  • Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides. MDPI.
  • Development of New Drugs to Treat Tuberculosis Based on the Dinitrobenzamide Scaffold. PMC.
  • Structural basis of inhibition of Mycobacterium tuberculosis DprE1 by benzothiazinone inhibitors. PMC.
  • Recent Advances of DprE1 Inhibitors against Mycobacterium tuberculosis: Computational Analysis of Physicochemical and ADMET Properties. ACS Omega.
  • Design, synthesis and docking studies of new molecular hybrids bearing benzimidazole and thiazolidine-2,4-dione as potential ant. UOBasrah.
  • Computational Studies to Identify Potential Inhibitors Targeting the DprE1 Protein in Mycobacterium tuberculosis. Semantic Scholar.

Sources

Method

Application Note: Precision Crystallization of N-Ethyl-3,5-dinitrobenzamide in Ethanol

Introduction & Mechanistic Rationale N-Ethyl-3,5-dinitrobenzamide (CAS 59476-54-9) is a highly relevant synthetic intermediate and a structural scaffold utilized in the development of novel antitubercular agents. Compoun...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

N-Ethyl-3,5-dinitrobenzamide (CAS 59476-54-9) is a highly relevant synthetic intermediate and a structural scaffold utilized in the development of novel antitubercular agents. Compounds containing the dinitrobenzamide moiety are recognized as potent covalent inhibitors of the essential Mycobacterium tuberculosis enzyme DprE1, which is critical for cell wall biosynthesis[1].

Obtaining high-quality single crystals of this compound is essential for rigorous structural elucidation, structure-activity relationship (SAR) mapping, and purity validation. The crystallization of N-ethyl-3,5-dinitrobenzamide from ethanol via slow evaporation is the gold standard for yielding diffraction-quality crystals[2].

The Causality of Solvent Selection: The choice of ethanol is driven by the specific thermodynamic and kinetic requirements of the molecule. N-ethyl-3,5-dinitrobenzamide possesses a moderately polar amide core flanked by highly electron-withdrawing nitro groups.

  • Solubility Profile: Ethanol provides ideal intermediate solubility. It forms transient hydrogen bonds with the solute's amide and nitro groups, preventing rapid, chaotic precipitation.

  • Evaporative Kinetics: Slow evaporation of ethanol at 293 K allows for a controlled, gradual increase in supersaturation. This slow kinetic regime provides the activation energy necessary for the solute molecules to desolvate and rearrange into their lowest-energy thermodynamic state.

  • Supramolecular Assembly: As ethanol evaporates, intermolecular N-H···O hydrogen bonds between the amide proton and the carbonyl/nitro oxygens outcompete solute-solvent interactions. This specific directional bonding drives the formation of a one-dimensional polymer chain propagating along the [100] crystallographic axis, ultimately stacking into a stable triclinic P-1 lattice[2].

SupramolecularAssembly A Solvated Monomer (EtOH H-bonding) B Desolvation (Evaporation) A->B C Intermolecular N-H···O Bonding B->C D 1D Polymer Chain Propagation [100] C->D E 3D Triclinic Lattice (P-1 Space Group) D->E

Fig 1: Supramolecular assembly pathway driven by desolvation and N-H···O hydrogen bond formation.

Physicochemical & Crystallographic Profile

To validate the success of the crystallization, the harvested crystals must conform to the established crystallographic parameters. The table below summarizes the target quantitative data for N-ethyl-3,5-dinitrobenzamide crystallized in ethanol.

ParameterCrystallographic Value
Chemical Formula C9H9N3O5[2]
Molecular Weight 239.19 g/mol [2]
Crystal System Triclinic[2]
Space Group P-1[3]
Unit Cell Dimensions a = 4.854(1) Å, b = 10.488(2) Å, c = 10.851(2) Å[2]
Unit Cell Angles α = 101.49(3)°, β = 97.84(3)°, γ = 95.25(3)°[2]
Unit Cell Volume (V) 532.26(19) ų[2]
Z (Molecules/unit cell) 2[2]
Temperature 293 K[2]
Crystal Morphology Colorless Block (0.20 × 0.10 × 0.10 mm)[3]
Key Structural Feature Dihedral angle (amide/benzene) = 31.24(14)°[2]

Step-by-Step Crystallization Protocol (Self-Validating Workflow)

The following methodology details the precise steps required to grow single crystals suitable for X-ray diffraction. Every phase of this protocol is designed as a self-validating system , ensuring that errors are caught before proceeding to the next step.

CrystallizationWorkflow A 1. Solute Preparation 0.2g in 25mL EtOH B 2. Clarification 0.22 µm Filtration A->B C 3. Controlled Evaporation 293 K, 5 Days B->C D 4. Nucleation & Growth Supersaturation Control C->D E 5. Crystal Harvest Colorless Blocks D->E

Fig 2: Workflow for the slow evaporation crystallization of N-ethyl-3,5-dinitrobenzamide.

Phase 1: Solute Preparation & Dissolution
  • Action: Weigh exactly 0.2 g (0.84 mmol) of high-purity N-ethyl-3,5-dinitrobenzamide powder. Suspend the powder in 25 mL of absolute ethanol in a clean borosilicate glass vial[3]. Apply gentle sonication if necessary.

  • Causality: The specific concentration (0.84 mmol / 25 mL) ensures the starting solution is undersaturated at room temperature, preventing premature nucleation[2]. Ethanol's polarity perfectly balances the hydrophobic benzene ring and the polar nitro/amide groups.

  • Validation Checkpoint: The solution must transition from a cloudy suspension to completely optically clear. Any residual turbidity indicates incomplete dissolution, which will seed unwanted kinetic polymorphs. Do not proceed until the solution is entirely transparent.

Phase 2: Clarification (Filtration)
  • Action: Draw the clear solution into a glass syringe and pass it through a 0.22 µm PTFE syringe filter directly into a sterile, dust-free crystallization vial.

  • Causality: The removal of microscopic dust and undissolved solute particles is non-negotiable. These particulates act as heterogeneous nucleation sites that prematurely collapse the metastable zone, leading to the rapid precipitation of microcrystalline powder rather than the desired single crystals.

  • Validation Checkpoint: The filtered solution should exhibit zero Tyndall effect when illuminated with a laser pointer in a dark room, confirming the absolute absence of colloidal nucleants.

Phase 3: Controlled Evaporation
  • Action: Seal the crystallization vial tightly with Parafilm. Using a fine needle, puncture 2 to 3 small holes (approximately 1 mm in diameter) in the Parafilm. Place the vial in a vibration-free, temperature-controlled cabinet at a constant 293 K (20 °C) for 5 days[2].

  • Causality: The restricted evaporation rate tightly controls the generation of supersaturation. This slow kinetic regime provides the necessary time for the solute molecules to desolvate and selectively form the thermodynamically favored N-H···O hydrogen bonds, propagating the 1D polymer chains along the [100] axis without kinetic trapping[2].

  • Validation Checkpoint: Monitor the solvent level daily without disturbing the vial. A steady volume reduction indicates an optimal evaporation trajectory. Sudden cloudiness indicates a failed experiment (kinetic crash out).

Phase 4: Harvesting & Morphological Validation
  • Action: After 5 days, once crystals of sufficient size (approx. 0.20 × 0.10 × 0.10 mm) are observed at the bottom of the vial, carefully decant the remaining mother liquor[3]. Wash the crystals briefly with a few drops of ice-cold heptane to remove residual surface mother liquor without dissolving the crystal lattice. Dry under a gentle stream of nitrogen.

  • Causality: Decanting prior to complete solvent evaporation prevents the deposition of amorphous impurities on the crystal faces, which can interfere with X-ray diffraction analysis.

  • Validation Checkpoint: Under a polarized light microscope, the harvested crystals must appear as distinct, colorless blocks[3]. Birefringence should be uniform across the crystal body as it is rotated, confirming a single-crystal domain suitable for definitive structural elucidation.

References

1.[1] N-Ethyl-3,5-dinitro-benzamide|CAS 59476-54-9 . Benchchem. 2.[3] organic compounds - IUCr Journals . Acta Crystallographica Section E. 3.[2] N-Ethyl-3,5-dinitrobenzamide - PMC . National Institutes of Health (NIH).

Sources

Application

Application Note: Single-Crystal X-Ray Diffraction (SCXRD) Setup for Benzamide Derivatives

Executive Summary Benzamide derivatives represent a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutics ranging from HDAC inhibitors (e.g., entinostat) to antipsychotics (e.g., sulpiride...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Benzamide derivatives represent a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutics ranging from HDAC inhibitors (e.g., entinostat) to antipsychotics (e.g., sulpiride). However, the structural elucidation of these molecules via Single-Crystal X-Ray Diffraction (SCXRD) is frequently bottlenecked by their tendency to exhibit crystallographic disorder, polytypism, and complex hydrogen-bonding networks.

As a Senior Application Scientist, I have designed this protocol to move beyond basic operational steps. This guide provides a self-validating, mechanistically grounded workflow for the crystallization, cryogenic mounting, and structural refinement of benzamide derivatives, ensuring high-fidelity data collection suitable for absolute stereochemical assignment and regulatory submission.

Mechanistic Background: The Crystallography of Benzamides

The primary challenge in benzamide crystallography lies in the torsional flexibility of the amide group relative to the aromatic ring (the O–C–C–C torsion angle). Unsubstituted benzamides often crystallize as twisted fibers due to severe disorder and polytypism .

Mechanistic Rationale: The amide moiety acts as both a strong hydrogen bond donor (N–H) and acceptor (C=O). In the solid state, this typically drives the formation of robust C(4) chains (a classic primary motif). When functionalized with terminal substituents (e.g., hydroxyl or amine groups), these chains can further assemble into complex ribbons composed of R22(17) rings . To suppress disorder, strategic molecular modifications—such as ortho-fluorine substitution—can be employed to sterically and electronically lock the torsion angle, promoting a highly ordered "double tape" crystal packing motif .

HydrogenBonding A Benzamide N-H Donor & C=O Acceptor B C(4) Chain Formation (Primary Motif) A->B C Terminal Substituents (e.g., -OH, -NH2) A->C Functionalization E Stable 3D Crystal Lattice (Reduced Disorder) B->E D R22(17) Ring Formation (Secondary Motif) C->D D->E

Hydrogen bonding network formation in benzamide derivatives driving crystal lattice stability.

Phase 1: Advanced Crystallization Protocols

When material is scarce (e.g., late-stage synthetic intermediates), traditional slow evaporation is inefficient. Advanced high-throughput methods, such as Encapsulated Nanodroplet Crystallization (ENaCt) or under-oil microbatch techniques, allow for the parallel screening of hundreds of conditions using microgram quantities of analyte .

Protocol: Vapor Diffusion for Benzamide Derivatives
  • Solvent Selection: Dissolve 2.0–3.0 mg of the benzamide derivative in a high-polarity solvent (e.g., DMSO or Methanol).

    • Causality: High-polarity solvents disrupt premature, disordered intermolecular hydrogen bonding, allowing the thermodynamically stable polymorph to nucleate slowly.

  • Filtration: Pass the solution through a 0.22 μm PTFE syringe filter into a clean inner vial.

    • Causality: Removes microscopic dust particles that act as heterogeneous nucleation sites, which often lead to twinned (overlapping) crystals.

  • Diffusion Setup: Place the inner vial inside a larger outer vessel containing 3 mL of a volatile anti-solvent (e.g., Diethyl Ether or Pentane). Seal the outer vessel tightly.

  • Validation Checkpoint: After 48–72 hours, examine the inner vial under a polarized light microscope. The presence of sharp birefringence with uniform optical extinction every 90° of rotation confirms the growth of a single, untwinned crystal. If the crystal shows patchy or wavy extinction, it is twinned and the diffusion rate must be slowed (e.g., by lowering the temperature to 4 °C).

Table 1: Quantitative Comparison of Crystallization Methods
MethodAnalyte Required (mg)Setup Time (hrs)Success RateMechanistic Advantage
Slow Evaporation 2.0 - 5.024 - 168ModerateSimple setup; relies on gradual supersaturation.
Vapor Diffusion 1.0 - 3.048 - 336HighControlled vapor diffusion minimizes defect formation.
ENaCt (Under-Oil) 0.05 - 0.11 - 24Very HighNanodroplets prevent bulk solvent convection currents.

Phase 2: Crystal Selection and Cryogenic Mounting

Benzamide crystals are often fragile and prone to solvent loss (efflorescence) when removed from their mother liquor, which degrades the crystal lattice before diffraction can occur.

Protocol: Cryogenic Loop Mounting
  • Harvesting: Using a micro-spatula, transfer the selected crystal directly from the mother liquor into a drop of perfluoropolyether oil (e.g., Paratone-N) on a glass slide.

    • Causality: The hydrophobic oil immediately displaces surface solvent and acts as a cryoprotectant. This prevents the crystal from cracking due to ice expansion when flash-cooled.

  • Mounting: Scoop the crystal using a polyimide micro-loop (e.g., MiTeGen) that closely matches the crystal's dimensions (typically 100–300 μm).

  • Vitrification: Transfer the loop to the diffractometer's magnetic goniometer head and immediately plunge it into a 100 K nitrogen gas stream.

    • Causality: Cryogenic temperatures drastically reduce atomic thermal displacement parameters (B-factors), significantly enhancing high-angle diffraction intensity and minimizing X-ray radiation damage.

  • Validation Checkpoint: Optically center the crystal using the diffractometer's camera. Rotate the phi (φ) and omega (ω) axes by 180°. If the crystal remains perfectly centered and does not precess out of the crosshairs, the physical mounting is validated.

SCXRD_Workflow A 1. Analyte Preparation (>99% Purity) B 2. Crystallization Screen (ENaCt / Vapor Diffusion) A->B C 3. Cryogenic Mounting (100 K, Paratone Oil) B->C D 4. X-ray Diffraction (Cu K-α Radiation) C->D E 5. Structure Solution (Anomalous Dispersion) D->E

SCXRD experimental workflow from synthesis to structural refinement for benzamide derivatives.

Phase 3: Data Collection and Structural Refinement

For pharmaceutical benzamides, determining the absolute configuration of chiral centers is often a regulatory requirement.

Protocol: Diffractometer Setup and Refinement
  • Radiation Selection: Configure the diffractometer with a Copper (Cu) K-α microfocus source (λ = 1.5418 Å) rather than Molybdenum (Mo).

    • Causality: Cu K-α radiation provides a much stronger anomalous dispersion signal for light atoms (C, N, O), which is mathematically required to reliably determine the absolute stereochemistry of organic molecules lacking heavy metals .

  • Matrix Collection: Run a 5-minute pre-experiment matrix to determine the unit cell.

    • Validation Checkpoint: The generation of a coherent unit cell with an indexing penalty of < 0.05 and the complete absence of diffuse powder rings (ice rings) validates that the crystal is single and successfully vitrified.

  • Data Processing: Integrate the data and solve the structure using intrinsic phasing (e.g., SHELXT) and refine using least-squares minimization (e.g., SHELXL via Olex2).

  • Hydrogen Assignment: Benzamides require careful attention to the amide hydrogen atoms. Ensure N–H protons are located from the difference Fourier map rather than purely geometrically placed.

    • Validation Checkpoint: Check the residual electron density map (

      
      ). The largest unassigned electron density peak (Q1) should be < 0.5 e/ų and must not be located near the amide nitrogen. This confirms that the critical hydrogen-bonding network has been correctly modeled.
      
Table 2: SCXRD Data Quality Targets for Benzamides
ParameterAcceptable RangeIdeal TargetMechanistic Rationale
Resolution (Å) ≤ 0.84≤ 0.75Ensures accurate assignment of hydrogen atom positions.
R_int < 0.10< 0.05Validates the internal consistency of symmetry-equivalent reflections.
Completeness (%) > 95.0> 99.0Prevents missing data artifacts during anisotropic refinement.
Flack Parameter 0.0 ± 0.10.0 ± 0.05Confirms absolute stereochemistry via anomalous dispersion (Cu K-α).

References

  • Crystal structures of three 3,4,5-trimethoxybenzamide-based derivatives Source: IUCrData / National Institutes of Health (NIH) URL:[Link] [[1.5]]

  • Advanced crystallisation methods for small organic molecules Source: Chemical Society Reviews (RSC Publishing) URL:[Link] [[1.7]]

  • Encapsulated Nanodroplet Crystallization of Organic-Soluble Small Molecules Source: Chem / Cell Press (PMC) URL:[Link] [[1.8]]

  • Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution Source: Crystal Growth & Design (ACS Publications) / OSTI URL:[Link] [[1.3]]

  • Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction Source: Methods in Molecular Biology (Springer) URL:[Link] [[1.12]]

Method

Application Note: Advanced Density Functional Theory (DFT) Protocols for Evaluating the HOMO-LUMO Gap in Benzamide Derivatives

Target Audience: Researchers, Computational Chemists, and Drug Development Professionals Matrix/Compound Class: Benzamides and related amide pharmacophores Methodology: Density Functional Theory (DFT), Frontier Molecular...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Computational Chemists, and Drug Development Professionals Matrix/Compound Class: Benzamides and related amide pharmacophores Methodology: Density Functional Theory (DFT), Frontier Molecular Orbital (FMO) Analysis

Introduction & Rationale

Benzamides represent a highly versatile class of pharmacophores, serving as the structural backbone for numerous therapeutic agents, including antipsychotics (e.g., sulpiride), anti-emetics, and histone deacetylase (HDAC) inhibitors (e.g., entinostat). In computational drug design, understanding the electronic properties of these molecules is paramount for predicting their pharmacokinetics, target binding affinity, and metabolic stability.

The HOMO-LUMO gap —the energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is a fundamental quantum mechanical descriptor[1]. It dictates the kinetic stability and chemical reactivity of a molecule. A smaller HOMO-LUMO gap indicates high chemical reactivity and polarizability, as electrons can be easily excited, making the molecule a strong candidate for dynamic target interactions. Conversely, a larger gap signifies high kinetic stability and resistance to spontaneous electron rearrangement[2].

This application note provides a comprehensive, self-validating protocol for calculating the HOMO-LUMO gap and deriving global reactivity descriptors for benzamide derivatives using Density Functional Theory (DFT).

Theoretical Framework & Causality of Experimental Choices

To ensure scientific integrity and high-fidelity results, the choice of computational parameters cannot be arbitrary. The protocol relies on the B3LYP functional paired with the 6-311++G(d,p) basis set.

Why B3LYP?

The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is the industry standard for organic molecules[3]. It provides an optimal balance between computational cost and the accurate treatment of electron exchange and correlation energies, which is critical for predicting the geometry of the conjugated aromatic systems found in benzamides.

Why the 6-311++G(d,p) Basis Set?

Benzamides participate heavily in hydrogen bonding through their carbonyl oxygen (hydrogen bond acceptor) and amide nitrogen (hydrogen bond donor).

  • Triple-Zeta (311): Allows for high flexibility in the electron shells of the core and valence electrons.

  • Diffuse Functions (++): The addition of diffuse functions to both heavy atoms and hydrogen is mandatory for benzamides. These functions accurately model the expanded electron clouds of the lone pairs on the oxygen and nitrogen atoms, as well as any anionic states the molecule might adopt in a physiological environment[4].

  • Polarization Functions (d,p): These allow the atomic orbitals to shift asymmetrically, a critical requirement for accurately modeling the directionality of hydrogen bonds and intramolecular charge transfer[4].

Workflow & Logical Relationships

The following diagram illustrates the standardized DFT workflow. A critical component of this workflow is the self-validating frequency analysis , which ensures the optimized structure is a true energetic minimum rather than a transition state.

DFT_Workflow A 1. Conformational Search (Molecular Mechanics) B 2. Geometry Optimization (DFT/B3LYP/6-311++G**) A->B C 3. Frequency Analysis (Self-Validation) B->C C->B Imaginary Frequencies (Saddle Point) D 4. Solvation Modeling (IEF-PCM / SMD) C->D Zero Imaginary Freq. (True Minimum) E 5. MO Energy Extraction (HOMO & LUMO) D->E F 6. Global Reactivity Descriptors (Hardness, Electrophilicity) E->F

Fig 1: DFT workflow for benzamides, emphasizing the self-validating frequency analysis step.

Step-by-Step Experimental Protocol

Phase 1: Ligand Preparation and Conformational Search
  • Input Generation: Generate the 3D structure of the target benzamide derivative using a molecular builder (e.g., GaussView, Avogadro).

  • Pre-Optimization: Perform a preliminary conformational search using Molecular Mechanics (e.g., MMFF94 force field) to identify the global minimum conformer. This prevents the subsequent DFT calculation from becoming trapped in a high-energy local minimum.

Phase 2: Geometry Optimization (DFT)
  • Setup: Import the lowest-energy conformer into your quantum chemistry software (e.g., Gaussian 09/16).

  • Parameters: Set the job type to Opt (Optimization). Select the B3LYP functional and the 6-311++G(d,p) basis set[4].

  • Execution: Run the calculation in the gas phase first to establish a baseline molecular geometry.

Phase 3: Self-Validating Frequency Analysis

Causality: Geometry optimization only finds a stationary point on the potential energy surface. To validate that this point is a true minimum (and not a saddle point/transition state), a frequency calculation is required.

  • Setup: Run a Freq (Frequency) calculation on the optimized geometry using the exact same level of theory (B3LYP/6-311++G(d,p))[5].

  • Validation Check: Examine the output file for imaginary frequencies (denoted by negative values).

    • Pass: If there are zero imaginary frequencies , the structure is a true local minimum. Proceed to Phase 4.

    • Fail: If one or more imaginary frequencies exist, the structure is a transition state. You must distort the geometry along the normal mode of the imaginary frequency and re-optimize.

Phase 4: Solvation Modeling & FMO Extraction

Causality: Gas-phase calculations often overestimate the HOMO-LUMO gap. Physiological relevance requires simulating an aqueous environment.

  • Solvation: Apply the Integral Equation Formalism Polarizable Continuum Model (IEF-PCM) or the Solvation Model based on Density (SMD) with water as the solvent[4].

  • Extraction: Extract the energies of the Highest Occupied Molecular Orbital (

    
    ) and Lowest Unoccupied Molecular Orbital (
    
    
    
    ) from the output file. Convert the values from Hartrees to electron volts (eV) (1 Hartree ≈ 27.211 eV).
Phase 5: Calculation of Global Reactivity Descriptors

Using Koopmans' theorem, approximate the Ionization Potential (


) and Electron Affinity (

)[6]. Calculate the following descriptors to predict drug-target interactions:
  • HOMO-LUMO Gap (

    
    ): 
    
    
    
  • Chemical Hardness (

    
    ): 
    
    
    
  • Chemical Potential (

    
    ): 
    
    
    
  • Electrophilicity Index (

    
    ): 
    
    
    

Reactivity_Descriptors HOMO E_HOMO (Ionization Potential, IP) GAP HOMO-LUMO Gap (ΔE) Kinetic Stability HOMO->GAP HARD Chemical Hardness (η) η = (IP - EA) / 2 HOMO->HARD POT Chemical Potential (μ) μ = -(IP + EA) / 2 HOMO->POT LUMO E_LUMO (Electron Affinity, EA) LUMO->GAP LUMO->HARD LUMO->POT ELEC Electrophilicity Index (ω) ω = μ² / 2η HARD->ELEC POT->ELEC

Fig 2: Derivation of global reactivity descriptors from FMO energies.

Quantitative Data Presentation

The following table summarizes the FMO energies and HOMO-LUMO gaps for various benzamide derivatives and related amides, calculated at the B3LYP level of theory. This data serves as a benchmarking reference for novel drug candidates.

Compound Namengcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

(eV)

(eV)
HOMO-LUMO Gap (

) (eV)
Reactivity Profile
4-ethoxy-2,3-difluoro benzamide -6.918-1.5365.382High kinetic stability, low polarizability.
3-fluorobenzamide [7]N/AN/A5.521Hard electrophile, highly stable.
2-aminobenzamide (Conformer ABB) [4]N/AN/A4.650Moderate reactivity, stabilized by intramolecular H-bonding.
Naphthamide 9C (Amide analog) [8]-5.890-1.2904.600High electron-donating capacity, strong surface interaction.
Pyrazoline-based benzamide ligand [9]-6.520-1.9604.560Moderate stability, excellent coordination potential.

Note: A smaller energy gap generally corresponds to greater reactivity and a higher propensity for electron transfer, making the molecule a more efficient inhibitor or binder in biological systems[10].

Application in Drug Design

In the context of drug development, mapping the HOMO and LUMO orbitals provides a 3D visualization of the molecule's pharmacophore.

  • The HOMO represents the regions of the benzamide that act as nucleophiles (electron donors). In benzamides, this is typically localized around the aromatic ring and the oxygen atom of the carbonyl group.

  • The LUMO represents the electrophilic regions (electron acceptors).

When designing a benzamide to inhibit a specific target (e.g., the zinc-dependent active site of an HDAC enzyme), researchers should aim to tune the substituents on the aromatic ring to raise the HOMO energy (making it a better electron donor to the zinc ion) or lower the LUMO energy, thereby narrowing the HOMO-LUMO gap and increasing the overall binding affinity[11].

References

  • Quantum chemical determination of molecular geometries and spectral investigation of 4-ethoxy-2, 3-difluoro benzamide Source: National Center for Biotechnology Information (NCBI) URL:[Link]

  • Spectroscopic, DFT, and XRD Studies of Hydrogen Bonds in N-Unsubstituted 2-Aminobenzamides Source: National Center for Biotechnology Information (NCBI) URL:[Link]

  • Molecular design and performance of emissive amide-containing compounds as corrosion inhibitors Source: Royal Society of Chemistry (RSC) URL:[Link]

  • Spectroscopic Investigations, Quantum Chemical, Molecular Docking and Drug Likeness Studies of 3-Fluorobenzamide Source: ResearchGate URL:[Link]

  • Theoretical study of the antioxidant mechanism and structure-activity relationships of 1,3,4-oxadiazol-2-ylthieno[2,3-d]pyrimidin-4-amine derivatives Source: National Center for Biotechnology Information (NCBI) URL:[Link]

  • Synthesis, Characterization and Computational Studies of a Pyrazoline-Based Ligand Source: Advanced Journal of Chemistry, Section A URL: [Link]

  • Deciphering the Molecular Interaction Process of Gallium Maltolate on SARS-CoV-2 Main and Papain-Like Proteases: A Theoretical Study Source: MDPI URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of N-ethyl-3,5-dinitrobenzamide

Welcome to the technical support guide for the synthesis of N-ethyl-3,5-dinitrobenzamide. This resource is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challen...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of N-ethyl-3,5-dinitrobenzamide. This resource is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and frequently asked questions to help you optimize your reaction yield, improve product purity, and troubleshoot effectively. As Senior Application Scientists, our goal is to provide not just protocols, but the underlying chemical principles to empower your experimental success.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the synthesis of N-ethyl-3,5-dinitrobenzamide.

Q1: What is the fundamental reaction for synthesizing N-ethyl-3,5-dinitrobenzamide?

The synthesis is typically achieved through a nucleophilic acyl substitution, specifically an acylation reaction. The most common method is the Schotten-Baumann reaction , where 3,5-dinitrobenzoyl chloride is reacted with ethylamine in the presence of a base.[1][2][3] The amine acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of the acyl chloride.

Q2: What is the significance of the two nitro groups on the benzoyl chloride starting material?

The two nitro groups (-NO₂) are powerful electron-withdrawing groups. Their presence on the aromatic ring at the meta positions significantly increases the electrophilicity of the carbonyl carbon in 3,5-dinitrobenzoyl chloride.[4] This heightened reactivity makes it an excellent substrate for nucleophilic attack by amines like ethylamine. However, this reactivity also means the acyl chloride is more susceptible to hydrolysis, which is a key consideration during the reaction setup.

Q3: What is the role of the base in this reaction, and why is it essential for a high yield?

The reaction between an acyl chloride and an amine generates one equivalent of hydrochloric acid (HCl) as a byproduct.[1][5] Ethylamine, being a base itself, would react with this HCl to form ethylammonium chloride. This salt is no longer nucleophilic and cannot react with the acyl chloride, effectively halting the reaction and reducing the yield by at least 50%.

The added base (e.g., aqueous sodium hydroxide, pyridine) is crucial for neutralizing the HCl as it forms.[2][6] This ensures that the ethylamine remains in its free, nucleophilic form, allowing the reaction to proceed to completion. This is the core principle of the Schotten-Baumann reaction condition.[1]

Q4: My 3,5-dinitrobenzoyl chloride starting material is a yellow solid. Is this normal?

Yes, this is completely normal. 3,5-Dinitrobenzoyl chloride is typically a yellow to orange crystalline solid.[4][7] Its color is characteristic of dinitro-aromatic compounds. If the material is dark brown or appears oily, it may indicate degradation or the presence of impurities, and its purity should be verified before use.

Q5: What are the typical solvents for this synthesis?

For a classic Schotten-Baumann reaction, a two-phase system is often used, with the acyl chloride in an inert organic solvent (like dichloromethane or diethyl ether) and the amine and base in water.[6] Alternatively, the reaction can be run in a single-phase system using a solvent that can dissolve the reactants, with a non-nucleophilic organic base like pyridine or triethylamine added to scavenge the HCl.[2]

Section 2: Troubleshooting Guide: Common Issues & Solutions

This guide provides a structured approach to resolving common problems encountered during the synthesis and purification of N-ethyl-3,5-dinitrobenzamide.

Problem 1: Low or No Yield of the Desired Product

A low yield is the most frequently reported issue. The cause often lies in the management of the reaction's stoichiometry and conditions.

  • Potential Cause A: Protonation of Ethylamine

    • Why it happens: As explained in the FAQs, the HCl byproduct will quench the nucleophilic ethylamine if not neutralized. Using an insufficient amount of base is a primary cause of low conversion.

    • Solution: Use at least one equivalent of a base (like NaOH or pyridine) for every equivalent of 3,5-dinitrobenzoyl chloride. In practice, using a slight excess (1.1-1.2 equivalents) of the base is recommended to ensure complete neutralization.

  • Potential Cause B: Hydrolysis of 3,5-Dinitrobenzoyl Chloride

    • Why it happens: The high reactivity of the acyl chloride makes it susceptible to hydrolysis by water, which converts it back to the unreactive 3,5-dinitrobenzoic acid. This is particularly problematic in biphasic Schotten-Baumann conditions if the base is added too quickly or mixing is inefficient.

    • Solution:

      • Controlled Addition: Add the aqueous base solution slowly and dropwise to the reaction mixture with vigorous stirring. This maintains a low concentration of hydroxide in the organic phase at any given time.

      • Low Temperature: Run the reaction at a reduced temperature (0-5 °C) to minimize the rate of the competing hydrolysis reaction.

      • Anhydrous Conditions: Switch to an anhydrous organic solvent (e.g., dry dichloromethane or acetonitrile) with a non-nucleophilic organic base like triethylamine or DIPEA. This completely avoids the issue of hydrolysis.

  • Potential Cause C: Poor Quality of Starting Materials

    • Why it happens: The 3,5-dinitrobenzoyl chloride may have degraded during storage, especially if exposed to moisture.

    • Solution:

      • Verify Purity: Check the melting point of the 3,5-dinitrobenzoyl chloride (literature: 68–69 °C).[7]

      • Prepare Fresh Reagent: If degradation is suspected, it is best to prepare fresh 3,5-dinitrobenzoyl chloride by reacting 3,5-dinitrobenzoic acid with a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).[7]

Problem 2: Product is Impure or Difficult to Purify
  • Potential Cause A: Presence of 3,5-Dinitrobenzoic Acid in the Final Product

    • Why it happens: This acidic impurity arises from either using impure starting material or from the hydrolysis of the acyl chloride during the reaction.

    • Solution: During the workup, after the reaction is complete, wash the organic layer containing the product with a mild aqueous base solution, such as 5% sodium bicarbonate (NaHCO₃).[8] The basic wash will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt that partitions into the aqueous layer, effectively removing it from your product.

  • Potential Cause B: Product "Oils Out" During Recrystallization

    • Why it happens: "Oiling out" occurs when the crude product melts in the hot solvent rather than dissolving, or when a supersaturated solution is cooled too quickly, causing the product to separate as a liquid instead of forming crystals.[9]

    • Solution:

      • Reheat and Dilute: Reheat the mixture to dissolve the oil completely. Add a small amount of additional hot solvent until the solution is just clear.

      • Slow Cooling: Allow the flask to cool slowly and undisturbed to room temperature. Rapid cooling in an ice bath should only be done after crystal formation has begun at room temperature.

      • Induce Crystallization: If crystals do not form, try scratching the inside of the flask at the solvent's surface with a glass rod or adding a tiny "seed" crystal of the pure product to provide a nucleation site.[9]

Section 3: Protocols and Data
Experimental Protocol 1: Synthesis via Schotten-Baumann Conditions

This protocol describes a standard laboratory-scale synthesis of N-ethyl-3,5-dinitrobenzamide.

  • Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3,5-dinitrobenzoyl chloride (1.0 eq) in dichloromethane (DCM) at 0 °C (ice bath).

  • Amine Addition: In a separate flask, dissolve ethylamine (1.1 eq) and sodium hydroxide (1.2 eq) in water.

  • Reaction: Add the aqueous amine/base solution dropwise to the stirring DCM solution over 20-30 minutes, ensuring the temperature remains below 10 °C.

  • Stirring: Allow the reaction to stir vigorously at room temperature for 1-2 hours after the addition is complete. Monitor progress by TLC.

  • Workup:

    • Separate the organic and aqueous layers using a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl (to remove excess ethylamine), 5% NaHCO₃ solution (to remove any 3,5-dinitrobenzoic acid), and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude product.

Experimental Protocol 2: Purification by Recrystallization

Crystals suitable for analysis can be obtained by recrystallization from ethanol.[10]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to fully dissolve the solid.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize recovery.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small portion of ice-cold ethanol to remove any soluble impurities adhering to the crystal surface.

  • Drying: Dry the crystals under vacuum to obtain the pure N-ethyl-3,5-dinitrobenzamide.

Data Summary Table
ParameterValue / ConditionRationale / Reference
Reactants 3,5-Dinitrobenzoyl Chloride, EthylamineStandard acylation components.[5]
Base (Schotten-Baumann) NaOH, Pyridine, or Et₃NNeutralizes HCl byproduct to prevent amine quenching.[1][2]
Reaction Temperature 0 °C to Room TemperatureBalances reaction rate against potential hydrolysis of acyl chloride.
Purification Method RecrystallizationEffective for obtaining high-purity crystalline solids.[9][10]
Recrystallization Solvent EthanolProven solvent for obtaining quality crystals of the title compound.[10]
Product Molar Mass 239.19 g/mol C₉H₉N₃O₅.[10]
Section 4: Visualization Diagrams

The following diagrams illustrate the experimental workflow and a decision-making process for troubleshooting.

Workflow cluster_synthesis Synthesis Stage cluster_workup Workup Stage cluster_purification Purification Stage A 1. Dissolve 3,5-Dinitrobenzoyl Chloride in DCM at 0°C C 3. Add aqueous solution dropwise to DCM solution A->C B 2. Prepare aqueous solution of Ethylamine + NaOH B->C D 4. Stir at RT for 1-2h C->D E 5. Separate Layers D->E F 6. Wash Organic Layer (HCl, NaHCO3, Brine) E->F G 7. Dry (Na2SO4) & Evaporate F->G H 8. Recrystallize from hot Ethanol G->H I 9. Isolate crystals by vacuum filtration H->I J 10. Wash with cold Ethanol & Dry I->J K K J->K Pure N-ethyl-3,5-dinitro-benzamide

Caption: Experimental workflow for synthesis and purification.

Troubleshooting Start Problem: Low Reaction Yield Q1 Was at least 1 equivalent of base used? Start->Q1 A1_No Action: Repeat reaction with 1.1-1.2 eq. of base. Q1->A1_No No Q2 Was the reaction performed at low temperature (0-10°C) with slow base addition? Q1->Q2 Yes End Yield should improve. A1_No->End A2_No Action: Optimize conditions to minimize acyl chloride hydrolysis. Consider anhydrous conditions. Q2->A2_No No Q3 Was the purity of the 3,5-dinitrobenzoyl chloride confirmed? Q2->Q3 Yes A2_No->End A3_No Action: Check melting point or prepare fresh acyl chloride from 3,5-dinitrobenzoic acid. Q3->A3_No No Q3->End Yes, other issue (e.g., stoichiometry error) A3_No->End

Caption: Decision tree for troubleshooting low yield issues.

References
  • Fun, H. -K., et al. (2011). N-Ethyl-3,5-dinitrobenzamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 5), o822. [Link]

  • Due-Hansen, M. E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 430-433. [Link]

  • Patsnap. (2026, February 28). How to Increase Amide Synthesis Yield via Catalytic Innovations. Patsnap Eureka. [Link]

  • Process for the crystallization of nitro-aromatic compounds in nitric acid. (1959).
  • Pravin, S. T., et al. (2009). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 50(26), 3329-3332. [Link]

  • Scribd. Synthesis of m-Dinitrobenzene from Nitrobenzene. [Link]

  • Process for isolating aromatic dinitro compounds. (1981).
  • Fine Chemical Manufacturer. (2025, October 10). Using 3,5-Dinitrobenzoyl Chloride for Alcohol and Amine Analysis. [Link]

  • Siri, O., & Braunstein, P. (2005). Tuning the synthesis of a dinitroaromatic towards a new trinitroaromatic stabilized energetic material. New Journal of Chemistry, 29, 75-79. [Link]

  • Organic Chemistry Portal. Schotten-Baumann Reaction. [Link]

  • SATHEE. Chemistry Schotten Baumann Reaction. [Link]

  • Vedantu. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples. [Link]

  • University of Copenhagen Research Portal. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. [Link]

  • Arshad, S., et al. (2012). N-Methyl-3,5-dinitrobenzamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o209. [Link]

  • Filo. (2025, February 19). (a) Schotten Baumann (b) Mendius reaction. [Link]

  • Sonkar, S. M., et al. (2022). Green Method of Derivatization of Alcohols: Microwave Assisted Synthesis of 3,5-Dinitrobenzoates. Hans Shodh Sudha, 2(4), 100-104. [Link]

  • Organic Syntheses. 3,5-dinitrobenzoic acid. [Link]

  • PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. (2023, July 4). Purification of Organic Compounds: from Crude Product to Purity. [Link]

  • Chem Base. (2021, June 22). Schotten-Baumann Reaction and its Mechanism [Video]. YouTube. [Link]

  • Wikipedia. 3,5-Dinitrobenzoyl chloride. [Link]

  • Novel method for synthesizing 3, 5-dinitrobenzyl chloride. (2020).
  • Process for the purification of nitrosamine-containing dinitroanilines. (1983).

Sources

Optimization

Technical Support Center: Purification of Dinitrobenzamide Derivatives

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals working with hypoxia-activated prodrugs and...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals working with hypoxia-activated prodrugs and cytotoxins (e.g., CB-1954, PR-104, and generic dinitrobenzamides).

Purifying dinitrobenzamide derivatives via recrystallization presents unique thermodynamic challenges. High impurity loads, flexible side chains, and the energetic nature of poly-nitroaromatics often lead to liquid-liquid phase separation ("oiling out") or thermal degradation. This guide provides a self-validating methodology, quantitative solvent matrices, and mechanistic troubleshooting to ensure high-purity crystalline recovery.

Workflow Visualization: Recrystallization Decision Tree

The following logical workflow governs the recrystallization of dinitrobenzamides. Deviations from the ideal cooling path require immediate mechanistic interventions.

Workflow N1 Crude Dinitrobenzamide Dissolved in Hot Solvent N2 Controlled Cooling (0.1 - 0.5 °C/min) N1->N2 N3 Issue: Oiling Out (Phase Separation) N2->N3 MP < BP or Impurities N4 Issue: No Crystals (Supersaturation) N2->N4 High Solubility N5 Success: Nucleation & Crystal Growth N2->N5 Ideal Conditions N6 Reheat & Add 'Good' Solvent or Lower B.P. System N3->N6 N7 Induce Nucleation: Seed or Scratch Flask N4->N7 N8 Filter, Wash (Ice-Cold), Dry in Vacuo N5->N8 N6->N2 N7->N5

Caption: Decision tree for troubleshooting dinitrobenzamide recrystallization issues.

Quantitative Data: Solvent Selection Matrix

Selecting the correct solvent pair is the most critical variable. Dinitrobenzamides require a delicate balance of polarity to disrupt intermolecular hydrogen bonding during dissolution while forcing lattice assembly upon cooling.

Table 1: Physicochemical Parameters of Optimal Solvent Systems

Primary SolventAnti-SolventPrimary B.P. (°C)Primary Dielectric (ε)Target Cooling RateApplication / Suitability
Ethyl Acetate Hexanes77.16.020.5 °C/minExcellent for generic dinitrobenzamides; minimizes oiling out.
Ethanol Water78.424.50.2 °C/minIdeal for highly polar derivatives; watch for phase separation.
Dichloromethane Diethyl Ether39.68.931.0 °C/minBest for thermally labile prodrugs; rapid evaporation risk.
Acetonitrile Toluene82.037.50.3 °C/minUseful for separating dinitro from mono-nitro impurities.
Self-Validating Recrystallization Protocol

A protocol is only robust if it contains built-in verification gates. Follow this step-by-step methodology to ensure thermodynamic control over your dinitrobenzamide purification 1.

Phase 1: Saturation Boundary Establishment

  • Place the crude dinitrobenzamide in a round-bottom flask equipped with a reflux condenser.

  • Add the primary ("good") solvent dropwise at an elevated temperature (10°C below its boiling point) until the solid just dissolves.

    • Validation Check: The solution must be completely transparent. Persistent turbidity indicates insoluble impurities (requiring hot gravity filtration) or insufficient solvent volume.

Phase 2: Anti-Solvent Titration 3. Gradually add the anti-solvent dropwise until the solution reaches the cloud point (persistent turbidity). 4. Add 2-3 drops of the primary solvent to restore clarity.

  • Validation Check: This precise optical transition confirms the system is resting exactly at the saturation boundary, maximizing theoretical yield.

Phase 3: Controlled Nucleation 5. Remove the flask from the heat source. Allow it to cool ambiently to room temperature without agitation. 6. If no crystals form within 2 hours, introduce a single seed crystal of the pure API or gently scratch the glass at the liquid interface to provide a nucleation site.

Phase 4: Isolation and Verification 7. Chill the mixture in an ice bath (0–4°C) for 1 hour to crash out the remaining product. 8. Filter under vacuum and wash the filter cake with a minimal volume of strictly ice-cold anti-solvent.

  • Validation Check: Analyze the mother liquor via TLC or HPLC. The absence of the target API validates optimal recovery, while the presence of impurities confirms successful exclusion from the crystal lattice.

Troubleshooting FAQs

Q1: My dinitrobenzamide derivative "oils out" as a dark syrup instead of crystallizing. How do I force crystal lattice formation? A1: Oiling out, formally known as liquid-liquid phase separation (LLPS), occurs when the solute's melting point is lower than the saturation temperature of the solvent 2. Dinitrobenzamides are highly prone to this because poly-nitro substitution and crude impurities significantly depress the melting point.

  • Causality: The thermodynamic drive to separate into a solute-rich liquid phase outcompetes the kinetic drive to organize into a solid crystal lattice.

  • Solution: Reheat the mixture until the oil completely dissolves. Add 5-10% more of the primary solvent to lower the saturation temperature below the compound's melting point 3. Alternatively, switch to a lower boiling point solvent system (e.g., substituting ethanol with dichloromethane). Ensure the cooling rate is strictly controlled.

Q2: I am experiencing very low recovery yields (<30%) after filtering my CB-1954 analogs. Where is my product? A2: Low yields typically stem from over-solvation during the dissolution phase or premature crystallization during handling.

  • Causality: Dinitrobenzamides often exhibit non-linear solubility curves. Using even a slight excess of solvent during hot dissolution shifts the equilibrium, leaving a massive fraction of the product dissolved in the mother liquor at room temperature. Furthermore, washing the filter cake with room-temperature solvent rapidly dissolves the purified lattice.

  • Solution: Concentrate the mother liquor under reduced pressure to recover a second crop of crystals. For future runs, strictly adhere to the Saturation Boundary Establishment step. Always wash the final cake with a minimal volume of ice-cold anti-solvent 3.

Q3: How do I separate closely related impurities, such as 2-amino or 4-amino metabolites, from the target dinitrobenzamide? A3: Co-crystallization of structurally similar impurities is a major hurdle. For instance, the 2-amino and 4-amino metabolites of CB-1954 have highly similar polarities to the parent prodrug 4.

  • Causality: Impurities that can mimic the hydrogen-bonding network of the primary dinitrobenzamide lattice will co-precipitate, forming a solid solution rather than a pure crystal.

  • Solution: If standard recrystallization fails, perform a solvent swap from a protic system (EtOH/Water) to an aprotic system (EtOAc/Hexane). This alters the polymorphic packing and disrupts the specific hydrogen bonding of the impurity. Additionally, utilizing acetonitrile can improve heat-transfer kinetics and selectively exclude certain amine impurities 5.

Q4: Are there specific thermal safety concerns when recrystallizing dinitrobenzamides? A4: Yes. Many nitroaromatic compounds, particularly those with multiple nitro groups, are energetic materials and carry an explosion risk if mishandled.

  • Causality: Localized superheating can trigger rapid exothermic decomposition of the nitro groups.

  • Solution: Never use an open flame. Always use a precisely controlled heating mantle or oil bath. Ensure the solvent's boiling point is well below the decomposition temperature of your specific dinitrobenzamide derivative 3.

References
  • Benchchem. "Troubleshooting recrystallization 'oiling out' nitroaromatics.
  • PharmaLego. "Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds.
  • MDPI. "18F-labeled Pyrazolo[1,5-a]pyrimidine Derivatives: Synthesis from 2,4-Dinitrobenzamide and Tosylate Precursors.
  • PMC. "2-Amino metabolites are key mediators of CB 1954 and SN 23862 bystander effects in nitroreductase GDEPT.
  • ACS Omega. "Development and Validation of a Kilogram-Scale Synthesis of Tirapazamine.

Sources

Troubleshooting

Technical Support Center: Solubility Optimization for N-Ethyl-3,5-Dinitro-Benzamide

Case ID: NEDNB-SOL-001 Status: Open Assigned Specialist: Senior Application Scientist, Formulation Chemistry Subject: Overcoming aqueous insolubility of N-ethyl-3,5-dinitro-benzamide (NEDNB) for biological and chemical a...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: NEDNB-SOL-001 Status: Open Assigned Specialist: Senior Application Scientist, Formulation Chemistry Subject: Overcoming aqueous insolubility of N-ethyl-3,5-dinitro-benzamide (NEDNB) for biological and chemical applications.[1]

Executive Summary: The "Brick Dust" Challenge

N-ethyl-3,5-dinitro-benzamide (NEDNB) presents a classic "brick dust" solubility profile. It is not extremely lipophilic (LogP ≈ 1.2–1.6), yet it exhibits poor water solubility.[1] This is primarily driven by a high crystal lattice energy rather than pure hydrophobicity.[1] The two nitro groups and the amide functionality facilitate strong intermolecular hydrogen bonding and


-

stacking in the solid state, creating a stable lattice that water molecules cannot easily disrupt.

This guide provides a tiered approach to solubilization, moving from simple organic cosolvents to advanced supramolecular complexation, ensuring compatibility with sensitive biological assays.

Module 1: Physicochemical Diagnostics (The "Why")

Q: I tried sonicating for 30 minutes, but the powder just floats. Why won't it dissolve?

A: Sonication breaks particle agglomerates but does not break the thermodynamic crystal lattice of this compound.[1]

  • The Mechanism: NEDNB possesses an electron-deficient aromatic ring (due to two electron-withdrawing nitro groups).[1] This creates strong intermolecular electrostatic interactions and hydrogen bonding networks (Amide N-H

    
     O=N Nitro interactions) in the crystal structure.
    
  • The Result: The energy required to break these crystal bonds (Enthalpy of Fusion) is higher than the energy released by hydration.[1] Water simply "bounces off" the stable crystal surface.

Q: Can I use high pH to deprotonate it?

A: WARNING: Do NOT use strong bases (pH > 9).

  • Risk: While the amide proton is theoretically acidic, the electron-withdrawing nitro groups make the carbonyl carbon highly electrophilic. Exposure to high pH (NaOH, KOH) will likely catalyze nucleophilic acyl substitution (hydrolysis) , cleaving the molecule into 3,5-dinitrobenzoic acid and ethylamine, effectively destroying your compound.

Module 2: Cosolvent Strategies (Tier 1 Solutions)

For applications tolerant of organic solvents (e.g., chemical synthesis, robust cellular assays).

Q: What is the best solvent for creating a high-concentration stock solution?

A: DMSO (Dimethyl Sulfoxide) or DMF (Dimethylformamide) .[1]

  • Protocol: NEDNB is highly soluble in DMSO (>50 mM).[1]

  • Storage: Store DMSO stocks at -20°C. Avoid repeated freeze-thaw cycles, which can induce micro-precipitation that is invisible to the naked eye but affects concentration accuracy.[1]

Q: How do I dilute this into water without it "crashing out" (precipitating)?

A: You must control the mixing dynamics .

  • The "Jetting" Technique: Do not add water to the DMSO stock.[1] Instead, inject the DMSO stock into the vortexing aqueous buffer.

  • Limit: Keep the final DMSO concentration below 1% (v/v) for most biological assays. If precipitation occurs at 1%, you have exceeded the thermodynamic solubility limit of the amorphous solid. Move to Module 3.

Data Table 1: Solvent Compatibility Matrix

SolventSolubility RatingSuitabilityNotes
Water Insoluble (<0.1 mg/mL)PoorRequires formulation.[1]
DMSO Excellent (>50 mg/mL)Stock SolutionHygroscopic; keep sealed.[1]
Ethanol ModerateIntermediateMay precipitate upon water dilution.[1]
Acetone GoodSynthesis onlyToxic/Volatile; not for bio-assays.[1]
PEG 400 GoodCosolventGood for in vivo vehicle (up to 20%).[1]
Module 3: Advanced Formulation (Tier 2 - Bio-Friendly)

For sensitive biological assays where DMSO toxicity is a concern, or where higher aqueous concentrations are required.

Q: How can I keep NEDNB in solution without high DMSO levels?

A: Use Hydroxypropyl-


-Cyclodextrin (HP-

-CD)
encapsulation.[1]
  • Mechanism: The electron-deficient aromatic ring of NEDNB is hydrophobic.[1] It fits snugly into the lipophilic cavity of the cyclodextrin torus, while the hydrophilic outer shell interacts with water. This "molecular shield" prevents the NEDNB molecules from aggregating.[1]

Protocol: Cyclodextrin Complexation

  • Prepare Vehicle: Dissolve 20% (w/v) HP-

    
    -CD in water or PBS.[1] Filter sterilize (0.22 
    
    
    
    m).
  • Solubilize: Dissolve NEDNB in a minimal volume of Acetone or Ethanol (volatile solvent).[1]

  • Mix: Add the NEDNB solution dropwise to the stirring Cyclodextrin vehicle.

  • Evaporate: Stir open to air (or use a rotary evaporator/nitrogen stream) to remove the volatile organic solvent.

  • Result: A clear aqueous solution of the drug-CD complex.

Q: What about surfactants?

A: Polysorbate 80 (Tween 80) is effective but use with caution.[1]

  • Concentration: 0.1% - 0.5% (w/v).[1]

  • Warning: Surfactants can lyse cells or interfere with membrane-bound receptors.[1] Always run a "vehicle-only" control in your assay.

Module 4: Troubleshooting Workflows
Workflow A: Solubility Optimization Decision Tree

Solubility_Decision_Tree Start Start: Dissolve NEDNB AppType Application Type? Start->AppType Synthesis Chemical Synthesis AppType->Synthesis Chemistry BioAssay Biological Assay AppType->BioAssay Biology DMF Use DMF or DMSO (High Solubility) Synthesis->DMF Toxicity Is DMSO tolerated? BioAssay->Toxicity YesDMSO Use DMSO Stock Dilute < 1% v/v Toxicity->YesDMSO Yes (<1%) NoDMSO Need DMSO-free? Toxicity->NoDMSO No (Sensitive Cells) Precip Check for Precipitation YesDMSO->Precip Cyclo Use 20% HP-beta-Cyclodextrin (Molecular Encapsulation) NoDMSO->Cyclo Cyclo->Precip Success Proceed to Assay Precip->Success Clear Solution Fail Add 0.1% Tween 80 (Surfactant) Precip->Fail Cloudy/Precipitate

Figure 1: Decision matrix for selecting the optimal solubilization strategy based on experimental constraints.

Module 5: Validated Protocols
Protocol 1: Preparation of 10 mM Stock in DMSO
  • Weighing: Weigh 2.4 mg of NEDNB (MW: ~239.18 g/mol ).

  • Dissolution: Add 1.0 mL of anhydrous DMSO (Grade: Cell Culture Tested).

  • Mixing: Vortex for 30 seconds. Ensure no crystals remain at the bottom.

  • Inspection: Hold vial against light. The solution should be clear yellow/colorless.[1]

  • Storage: Aliquot into 50

    
    L tubes. Store at -20°C.
    
Protocol 2: "Crash-Resistant" Dilution for Cell Culture

Objective: Dilute 10 mM stock to 100


M working solution in media.
  • Prepare Intermediate: Dilute 10

    
    L of 10 mM DMSO stock into 90 
    
    
    
    L of PEG-400 (Polyethylene Glycol). Vortex.
    • Why? PEG acts as a bridge solvent, reducing the polarity shock when hitting water.[1]

  • Final Dilution: Add the 100

    
    L Intermediate (containing 1 mM NEDNB) dropwise into 900 
    
    
    
    L of warm culture media while vortexing.
  • Result: 100

    
    M NEDNB, 10% PEG-400, 1% DMSO.[1] (Verify cell tolerance to 10% PEG).
    
References
  • PubChem. (2025).[1] 3,5-Dinitrobenzamide Compound Summary. National Library of Medicine. Retrieved March 7, 2026, from [Link]

  • Asian Journal of Pharmaceutics. (2016). Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. Retrieved March 7, 2026, from [Link]

  • ResearchGate. (2022). 3,5-Dinitrobenzoate and 3,5-Dinitrobenzamide Derivatives: Mechanistic Studies. Retrieved March 7, 2026, from [Link]

Sources

Optimization

Optimizing amide bond formation in electron-deficient anilines

Technical Support Center: Amide Bond Formation Topic: Optimization for Electron-Deficient Anilines Ticket ID: AMIDE-OPT-001 Status: Open Assigned Specialist: Senior Application Scientist (Process Chemistry Division) Welc...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Amide Bond Formation Topic: Optimization for Electron-Deficient Anilines Ticket ID: AMIDE-OPT-001 Status: Open Assigned Specialist: Senior Application Scientist (Process Chemistry Division)

Welcome to the Technical Support Center

Hello. I understand you are struggling with a stalled amide coupling involving an electron-deficient aniline. This is a classic "low-nucleophilicity" bottleneck. When an aniline bears strong electron-withdrawing groups (EWGs) like


, 

,

, or is a heteroaromatic amine (e.g., 2-aminopyridine), the lone pair on the nitrogen is delocalized, drastically lowering its

(often

) and nucleophilicity.

Standard reagents (EDC, DCC) will activate your acid, but the aniline is too "sluggish" to intercept the active ester before it hydrolyzes or rearranges. We need to move you to high-energy activation or specialized catalysis .

Below is your troubleshooting guide, structured to diagnose the failure and provide a validated protocol.

Part 1: Diagnostic & Triage[1]

Q1: Why is my reaction stalling with starting material remaining? A: You are likely facing a rate mismatch . In standard couplings (e.g., EDC/HOBt), the active ester intermediate has a finite lifetime. If your aniline is electron-deficient (e.g., 2-nitroaniline), its attack on the active ester is slower than the rate of the active ester's decomposition (hydrolysis by trace water or rearrangement to N-acyl urea).

  • Diagnostic: If you see N-acyl urea byproducts (often insoluble ureas) and unreacted aniline, your coupling agent is activating the acid, but the amine isn't biting.

Q2: My acid is chiral. Will forcing conditions racemize it? A: Yes, this is the primary risk. Strong bases (TEA/DIPEA) and nucleophilic catalysts (DMAP) promote proton abstraction from the


-carbon of the activated acid, leading to an oxazolone intermediate which rapidly epimerizes.
  • Rule: If your acid is chiral, avoid DMAP . Use T3P or HATU with a non-nucleophilic base (Collidine or TMP).

Part 2: Reagent Selection Matrix

Don't guess. Use this hierarchy based on the electronic deactivation of your aniline.

Aniline TypeExample Substituents

(Approx)
Recommended ReagentWhy?
Mildly Deactivated 4-Cl, 4-Br, 3-OMe3.5 - 4.5HATU or COMU Benzotriazole/Oxyma active esters are reactive enough for these.
Moderately Deactivated 4-

, 4-

, 3-Pyridyl
2.0 - 3.5T3P (Propylphosphonic Anhydride)Low epimerization, high activation energy, easy workup.
Severely Deactivated 2-

, 2-Pyridyl, Poly-F
< 2.0Ghosez's Reagent or POCl_3 Generates Acid Chloride/Imidoyl Chloride. "Sledgehammer" approach.
Sterically Hindered 2,6-DisubstitutedVariableAcid Fluoride (TFFH) Small leaving group (

) penetrates steric bulk better than OBt/OAt.
Decision Logic Diagram

ReagentSelector Start Start: Analyze Aniline CheckPka Check Aniline pKa Start->CheckPka HighPka pKa > 4.0 (Standard) CheckPka->HighPka MedPka pKa 2.0 - 4.0 (Sluggish) CheckPka->MedPka LowPka pKa < 2.0 (Dead) CheckPka->LowPka EDC Use EDC/HOBt or DIC/Oxyma HighPka->EDC HATU Use HATU/DIPEA (Watch purification) MedPka->HATU T3P Use T3P (50% in EtOAc) + Pyridine MedPka->T3P Preferred for Scale Ghosez Use Ghosez Reagent (Acid Chloride) LowPka->Ghosez

Figure 1: Reagent selection logic based on aniline nucleophilicity.

Part 3: Validated Protocols

Protocol A: The "Green" Powerhouse (T3P)

Best for: Moderately deactivated anilines (


 2-4), chiral acids, and ease of purification.
Mechanism:  T3P forms a mixed anhydride that is highly reactive but sterically protects the 

-proton, minimizing racemization [1].

Step-by-Step:

  • Dissolve: Dissolve Carboxylic Acid (1.0 equiv) and Aniline (1.1 equiv) in EtOAc or 2-MeTHF (3-5 mL/mmol).

    • Note: Avoid DMF if possible to simplify workup, but use it if solubility is poor.

  • Base: Add Pyridine (3.0 equiv) or N-Methylmorpholine (NMM).

    • Tip: Pyridine often gives higher yields than DIPEA with T3P due to a catalytic acyl-transfer effect.

  • Addition: Cool to 0°C. Add T3P (50% w/w in EtOAc) (1.5 - 2.0 equiv) dropwise.

  • Reaction: Allow to warm to RT. If no reaction after 2h, heat to 50-60°C.

    • Why? T3P is thermally stable and works well at elevated temperatures.

  • Workup (The Magic Step): Add water. Separate layers. Wash organic layer with 0.5M HCl, then sat.

    
    .
    
    • Result: T3P byproducts are water-soluble phosphates. The product remains in the organic layer, often requiring no chromatography.

Protocol B: The "Nuclear Option" (Ghosez's Reagent)

Best for: severely deactivated anilines (


), e.g., 2-amino-3-nitropyridine.
Mechanism:  Converts acid to acid chloride under neutral  conditions using 1-Chloro-N,N,2-trimethyl-1-propenylamine, avoiding the harsh acidity of 

[2].

Step-by-Step:

  • Activation: Dissolve Carboxylic Acid (1.0 equiv) in dry DCM. Add Ghosez’s Reagent (1.2 - 1.5 equiv) at RT. Stir for 1-2 hours.

    • Check: Monitor by TLC (methanol quench of aliquot) to confirm acid chloride formation.

  • Coupling: Add the deactivated Aniline (1.2 equiv) and Pyridine (2.0 equiv) directly to the acid chloride solution.

  • Forcing: If the aniline is extremely unreactive, heat the DCM to reflux or swap solvent to Toluene and reflux.

  • Workup: Standard aqueous extraction.

Protocol C: The Bis-Anion Method (For Insoluble Anilines)

Best for: Anilines that are insoluble in organic solvents. Step-by-Step:

  • Dissolve Aniline in dry THF.

  • Add LiHMDS or NaH (1.0 equiv) at -78°C to deprotonate the aniline (creating a potent amide anion nucleophile).

  • Add the Acid Chloride (prepared separately) or Active Ester.

  • Warning: Strictly for achiral acids. This will instantly racemize chiral centers.

Part 4: Advanced Troubleshooting (FAQs)

Q: I used HATU and my product is contaminated with a byproduct I can't separate. A: You likely have the Tetramethylurea byproduct or the Guanidinium ester side product.

  • Cause: If the aniline is too slow, the amine of the HATU coupling reagent can react with the active ester.

  • Fix: Switch to T3P (Protocol A).[1] T3P byproducts are water-soluble and do not form stable organic impurities.[2]

Q: Can I use microwave irradiation? A: Yes, especially for 2-aminopyridines .

  • Protocol: Acid + Aniline + T3P + Pyridine in a sealed vial. Irradiate at 100°C for 20 mins.

  • Caution: Ensure your solvent (EtOAc) doesn't exceed its pressure limit; 2-MeTHF is safer for high temps.

Q: My acid is an amino acid (Boc-protected). Will Ghosez's reagent deprotect it? A: Generally, no. Ghosez's reagent is neutral. However, the resulting acid chloride is highly reactive. For Boc-amino acids, IBCF (Isobutyl chloroformate) mixed anhydride method is the safer historical alternative, but T3P is currently preferred for better epimerization control [3].

Visualizing the T3P Workflow

T3P_Workflow cluster_mech Mechanism Advantage Input Acid + Aniline Solvent: EtOAc Base Add Pyridine (Base + Catalyst) Input->Base Reagent Add T3P (50%) 0°C -> RT Base->Reagent Intermediate Mixed Anhydride Formation Reagent->Intermediate Reaction Amide Bond Formation Intermediate->Reaction Workup Wash w/ H2O Byproducts -> Aqueous Reaction->Workup Product Pure Amide (Organic Layer) Workup->Product

Figure 2: T3P reaction workflow highlighting the integrated purification advantage.

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[3][4][5][6] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[2][6][7] Organic Process Research & Development, 20(2), 140–177. Link

  • Ghosez, L., Haveaux, B., & Viehe, H. G. (1969). α-Chloroenamines and Keteniminium Salts.[8] Angewandte Chemie International Edition, 8(6), 454–455. Link

  • Patterson, J. et al. (2011). Propylphosphonic Anhydride (T3P): A Remarkable Reagent for the Preparation of Amides and Esters.[2] Organic Process Research & Development, 15, 585. Link

Sources

Troubleshooting

Controlling polymorph formation in dinitrobenzamide crystallization

The following technical support guide is designed for researchers and process chemists dealing with the crystallization of dinitrobenzamide derivatives. It addresses the two most common scenarios found in literature and...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical support guide is designed for researchers and process chemists dealing with the crystallization of dinitrobenzamide derivatives.

It addresses the two most common scenarios found in literature and industrial application:

  • True Polymorphism: Controlling the enantiotropic forms of 4-amino-3,5-dinitrobenzamide (a common model compound).

  • Pseudopolymorphism (Solvates): Controlling channel solvates in 3,5-dinitrobenzamide (plain) supramolecular assemblies.[1][2][3][4]

Current Status: Operational | Tier: Level 3 (Advanced Application Support)[1][2][3]

Welcome to the Advanced Crystallization Support Portal. This guide addresses the thermodynamic and kinetic control of dinitrobenzamide polymorphs. Our goal is to help you stabilize the desired crystal form through precise manipulation of supersaturation, solvent activity, and thermal history.[1][3]

Part 1: Diagnostic & Strategy Selector

Before adjusting parameters, identify your specific challenge using the decision matrix below. Dinitrobenzamides exhibit both enantiotropic polymorphism (temperature-dependent stability) and pseudopolymorphism (solvent-dependent structure).[1][2][3]

Interactive Troubleshooting Workflow

Polymorph_Control_Strategy Start START: Define the Problem CheckSystem Which Compound System? Start->CheckSystem Amino 4-Amino-3,5-Dinitrobenzamide (Classic Polymorphism) CheckSystem->Amino Amino-derivative Plain 3,5-Dinitrobenzamide (Solvates/Co-crystals) CheckSystem->Plain Plain Amide Issue1 Issue: Concomitant Polymorphs (Mixture of Forms I & II) Amino->Issue1 Issue2 Issue: Wrong Solvate/Channel (Methanol vs. Water Adduct) Plain->Issue2 Action1 Strategy: Enantiotropic Control Adjust Temp relative to Tp (Transition Temp) Issue1->Action1 Forms are Enantiotropic Action2 Strategy: Solvent Activity Control Adjust Water Activity (aw) Issue2->Action2 Structure is Solvent-Dependent Result1 Protocol A: Temperature Swing Crystallization Action1->Result1 Result2 Protocol B: Activity-Based Solvent Selection Action2->Result2

Figure 1: Diagnostic workflow to select the correct control strategy based on the specific dinitrobenzamide derivative and observed failure mode.

Part 2: Critical Process Parameters (CPP) & Mechanisms

The "4-Amino" Case: Enantiotropic Control

Target: 4-Amino-3,5-dinitrobenzamide Key Forms: Form I (Monoclinic,


) vs. Form II (Orthorhombic, 

).[1][3][5]

Unlike many pharmaceuticals where the high-temperature form is metastable, this system is enantiotropic .[1][3]

  • Ambient Conditions (< 175°C): Form II is thermodynamically stable.[1][2][3]

  • High Temperature (> 175°C): Form I is thermodynamically stable.[1][2][3]

The Trap: Researchers often inadvertently crystallize Form I (metastable at room temp) by cooling too rapidly from high temperatures, locking in the high-energy structure (Kinetic Control), or by using solvents that inhibit the nucleation of the stable Form II.[1][2]

The "Plain" Case: Supramolecular Synthons

Target: 3,5-Dinitrobenzamide (DNBA) Mechanism: Hydrogen Bonding Motifs (


 dimers).[1][2][3]

Plain DNBA is a master of pseudopolymorphism .[1][3] It forms channel structures that trap solvent molecules.[1][3][6]

  • Methanol: Forms a double-helix network.[1][2][3][4]

  • Water: Forms planar layer structures.[1][2][3][7]

  • Control: The outcome is dictated by the Hydrogen Bond Propensity of the solvent.[2] Solvents that compete for the amide protons (H-bond acceptors) will disrupt the

    
     homodimers, leading to alternate packing arrangements.[1][2][3]
    

Part 3: Experimental Protocols

Protocol A: Selective Crystallization of Form II (Stable at RT)

Applicability: 4-Amino-3,5-dinitrobenzamide Goal: Prevent concomitant formation of metastable Form I.[1][2][3]

ParameterSettingRationale
Solvent System Ethanol/Water (90:10 v/v)Water acts as a structure-maker, favoring the stable hydrated precursor or Form II nucleation.[1][2][3]
Dissolution Temp 75°CEnsure complete dissolution but stay well below the

(175°C) to avoid "priming" Form I clusters.
Cooling Rate 0.1°C/min (Very Slow)Crucial: Fast cooling (>1°C/min) generates high supersaturation, triggering kinetic nucleation of metastable Form I.
Agitation Low Shear (100 RPM)High shear can induce secondary nucleation of the kinetic form (Form I).[1][2][3]
Seeding 1% wt Form II at 60°CBypasses the nucleation energy barrier, ensuring growth of the desired seed form.[3]

Validation Step: Perform DSC.[1][2][3][8] Form II should show a solid-solid transition to Form I at ~175°C before melting.[1][3][5] If you see an exotherm before 175°C, you have metastable contamination.[1][2][3]

Protocol B: Controlling Channel Solvates

Applicability: 3,5-Dinitrobenzamide (Plain) Goal: Select between Helix (MeOH) and Layered (Water) structures.[1][2][3][4]

  • Prepare Stock Solution: Dissolve DNBA in pure Methanol (Saturation at 50°C).

  • To Target Helix Form:

    • Evaporate slowly at ambient pressure.[1][2][3]

    • Mechanism:[1][2][9][10] The high activity of MeOH stabilizes the helical inclusion channel.[1]

  • To Target Layered Form:

    • Introduce water as an anti-solvent (dropwise addition).[1][2][3]

    • Stop Point: When water volume fraction > 15%.[1][3]

    • Mechanism:[1][2][9][10] Water molecules displace MeOH in the lattice, forcing a rearrangement to the planar sheet motif to maximize H-bond donor satisfaction.[1][3]

Part 4: Troubleshooting & FAQs

Q1: Why do my crystals convert from needles to blocks during filtration?

Diagnosis: Solution-Mediated Phase Transformation (SMPT).[1][2][3] Explanation: You likely crystallized a metastable form (kinetic product) which is more soluble than the stable form.[1][2][3] During the filtration time—if the mother liquor is still in contact—the metastable crystals dissolve and re-precipitate as the stable form (Ostwald's Rule of Stages).[1][2] Fix:

  • Immediate: Filter rapidly using a chilled Buchner funnel to arrest kinetics.[1][2][3]

  • Process: Lower the isolation temperature. The rate of SMPT decreases significantly at lower temperatures due to increased viscosity and lower solubility differences.[1]

Q2: I am seeing "Ghost" peaks in my PXRD that don't match Form I or II.

Diagnosis: You have likely formed a Solvate or Hydrate .[1][2][3] Explanation: Dinitrobenzamides are prone to incorporating solvent molecules into the lattice (pseudopolymorphism).[1][3][4][7] Fix: Run TGA (Thermogravimetric Analysis). A weight loss < 150°C indicates solvent escape.[1][2][3] If confirmed, dry the sample at 100°C and re-run PXRD.[1][3] If the peaks shift to a known form, your issue was solvation.[1][3]

Q3: How do I ensure I don't get concomitant polymorphs (mixed phase)?

Diagnosis: You are operating in the "Labile Zone" where nucleation barriers for both forms are low.[3] Fix: Map the Metastable Zone Width (MSZW).

  • Operate closer to the solubility curve (low supersaturation).[1][2][3]

  • Use Seeding: Adding seeds of the desired form consumes supersaturation via growth rather than nucleation, preventing the unwanted form from ever reaching its critical nucleation threshold.[3]

Part 5: References & Authority[1][2][3][7]

  • Reddy, J. P., Swain, D., & Pedireddi, V. R. (2014). Polymorphism and Phase Transformation Behavior of Solid Forms of 4-Amino-3,5-dinitrobenzamide.[1][2][3] Crystal Growth & Design, 14(10), 5064–5071.[1][2][3][11]

    • Key Finding: Establishes the enantiotropic relationship between Form I and Form II and the high-temperature transition at 175°C.

    • [1][3]

  • Saha, S., et al. (2023). Multicomponent Solvate Crystals of 3,5-Dinitrobenzoic Acid and Acetamide.[1][2][3][6] ACS Omega.[1][2][3]

    • Key Finding: Demonstrates the role of solvent choice (H-bond donor vs acceptor) in directing the supramolecular assembly of dinitro-substituted aromatics.[1]

    • [1][3]

  • Bernstein, J. (2002). Polymorphism in Molecular Crystals.[1][2][3] Oxford University Press.[1][2][3]

    • Key Finding: Foundational text on Ostwald's Rule of Stages and enantiotropic control strategies.[1][3]

  • Davey, R. J., et al. (2005). Groth's Original Concomitant Polymorphs Revisited.[1][2][3] Crystal Growth & Design.

    • Key Finding: Discusses the kinetics of concomitant polymorphism in nitro-substituted benzamides.

    • [1][3]

Sources

Optimization

Introduction: The Lipophilicity Paradox in TB Drug Discovery

Technical Support Center: Optimization of Benzamide Antitubercular Agents Current Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist, Medicinal Chemistry Division Topic: Enhancing Lipophili...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimization of Benzamide Antitubercular Agents

  • Current Status: Operational

  • Lead Scientist: Dr. Aris Thorne, Senior Application Scientist, Medicinal Chemistry Division

  • Topic: Enhancing Lipophilicity & Bioavailability of DprE1 Inhibitors

Welcome to the technical support hub for benzamide-based antitubercular research. You are likely working with Dinitrobenzamides (DNBs) or related Benzothiazinones (BTZs) targeting DprE1 (Decaprenylphosphoryl-β-D-ribose 2'-epimerase).

The Core Challenge: Mycobacterium tuberculosis (Mtb) possesses one of the most impermeable cell envelopes in nature, rich in mycolic acids.[1] While increasing lipophilicity (LogP) generally enhances cell wall penetration, it frequently triggers a collapse in aqueous solubility and metabolic stability (high clearance). This guide addresses the "Goldilocks" optimization of these parameters.

Module 1: Synthetic Troubleshooting (Chemistry & SAR)

Context: Benzamides (specifically DNBs) often require electron-withdrawing groups (like nitro) to facilitate the suicide-inhibition mechanism against DprE1. This electronic deactivation makes the aromatic ring difficult to modify without affecting the warhead reactivity.

Common Issue 1: "My coupling reactions fail or yield <10% when adding lipophilic alkyl chains."

Diagnosis: You are likely trying to couple an electron-deficient aniline (due to nitro groups) with a lipophilic acid chloride or using standard amide coupling reagents (EDC/NHS) that are insufficient for deactivated nucleophiles. Solution:

  • Switch Reagents: Move from carbodiimides to HATU or T3P (Propylphosphonic anhydride) . T3P is superior for sterically hindered or electron-deficient anilines and aids in solubilizing lipophilic side chains during the reaction.

  • The "Acid Chloride" Route: If HATU fails, convert your lipophilic carboxylic acid to an acid chloride using oxalyl chloride/DMF (catalytic) before adding the aniline. Use Pyridine as both solvent and base to drive the reaction.

Common Issue 2: "High LogP analogs show loss of activity despite better theoretical penetration."

Diagnosis: "Lipophilic trapping." Extremely lipophilic compounds (LogP > 5) may sequester in the outer lipid layer of the mycobacterial cell wall or bind non-specifically to albumin in the assay media, never reaching the periplasmic DprE1 target. Solution:

  • Insert Polarity Breakers: Introduce a piperazine or morpholine linker between the benzamide core and the lipophilic tail. This mimics the structure of PBTZ169 , improving solubility without sacrificing the hydrophobic contacts necessary for the active site.

  • Bioisosteres: Replace long alkyl chains with trifluoromethyl (-CF3) or trifluoromethoxy (-OCF3) groups. These increase lipophilicity and metabolic stability without the steric bulk of long carbon chains.

Module 2: Biological Assay Troubleshooting (MIC & Potency)

Context: Lipophilic benzamides behave poorly in standard aqueous broth. Inconsistent MIC data is the #1 support ticket we receive.

Protocol: Modified Broth Microdilution for Lipophilic Agents

Standard Middlebrook 7H9 media often fails to solubilize high-LogP benzamides, leading to precipitation and false-negative MICs.

Step-by-Step Methodology:

  • Stock Preparation: Dissolve compound in 100% DMSO at 10 mg/mL. Do not use ethanol/water mixtures.

  • Media Formulation: Use Middlebrook 7H9 broth supplemented with 10% OADC (Oleic Acid, Albumin, Dextrose, Catalase).

  • Surfactant Addition (Critical): Add Tyloxapol (0.05%) instead of Tween 80.

    • Why? Tween 80 contains oleic acid esters that can be hydrolyzed by mycobacteria, serving as a carbon source and altering metabolism. Tyloxapol is a non-hydrolyzable surfactant that stabilizes lipophilic drugs without fueling bacterial growth.

  • Dispensing:

    • Add 2 µL of drug stock to 198 µL of media (1:100 dilution) in Row A.

    • Perform 2-fold serial dilutions.

  • Inoculum: Add Mtb H37Rv suspension (OD600 = 0.001).

  • Readout: Incubate 7 days. Use Resazurin (Alamar Blue) for visual confirmation. Blue = No Growth (Inhibition); Pink = Growth.

Data Visualization: Impact of Media on MIC

Compound VariantLogP (Calc)MIC (Standard 7H9)MIC (7H9 + Tyloxapol)Interpretation
Benzamide-A (Methyl) 2.10.5 µg/mL0.4 µg/mLSoluble; surfactant has minimal impact.
Benzamide-B (Hexyl) 4.8>64 µg/mL (Precipitated)0.06 µg/mLFalse Negative in standard media corrected by surfactant.
Benzamide-C (Decyl) 6.2>64 µg/mL32 µg/mL"Lipophilic Trapping" or poor solubility even with surfactant.

Module 3: Mechanism & Pathway Visualization

Context: To optimize the benzamide, you must understand how it kills the bacteria. These agents are prodrugs activated by the enzyme they inhibit.

Figure 1: DprE1 Suicide Inhibition Pathway This diagram illustrates the critical requirement for the nitro group reduction, which guides your SAR choices (e.g., you cannot remove the nitro group without losing covalent binding).

DprE1_Inhibition Prodrug Benzamide/DNB (Prodrug) (Contains Nitro Group) DprE1_FADH2 DprE1 Enzyme (Reduced FADH2 Cofactor) Prodrug->DprE1_FADH2 Entry to Active Site Intermediate Nitroso-Intermediate (Highly Reactive) DprE1_FADH2->Intermediate FADH2 reduces NO2 to NO Covalent_Complex DprE1-Inhibitor Adduct (Irreversible Inhibition) Intermediate->Covalent_Complex Nucleophilic Attack by Cys387 Cys387 Cys387 Residue (Active Site Nucleophile) Cys387->Covalent_Complex Cell_Wall_Fail Arabinan Synthesis Halted (Cell Lysis) Covalent_Complex->Cell_Wall_Fail Downstream Effect

Caption: Mechanism of Action for Nitrobenzamides. The nitro group is reduced by FADH2 within DprE1, forming a nitroso species that covalently bonds to Cys387, irreversibly inhibiting cell wall synthesis.[2]

Module 4: ADME/T Optimization Logic

Context: You have a potent compound in the tray, but it fails in microsomes.

Figure 2: SAR Decision Tree for Lipophilicity Optimization Use this logic flow to troubleshoot compounds with poor PK properties.

SAR_Logic Start Lead Compound (High Potency, Poor PK) Check_LogP Check LogP Start->Check_LogP High_LogP LogP > 4.5 Check_LogP->High_LogP Too Lipophilic Low_LogP LogP < 2.0 Check_LogP->Low_LogP Too Polar Solubility_Fix Add Polar Heterocycle (Morpholine/Piperazine) High_LogP->Solubility_Fix Improve Solubility Metabolic_Fix Block Metabolic Hotspots (Fluorination of Alkyls) High_LogP->Metabolic_Fix High Clearance? Permeability_Fix Add Halogens (CF3, Cl, F) Low_LogP->Permeability_Fix Improve Entry Test_Microsome Test Microsomal Stability Solubility_Fix->Test_Microsome Permeability_Fix->Test_Microsome Metabolic_Fix->Test_Microsome Final_Cand Optimized Lead (LogP 3-4) Test_Microsome->Final_Cand Cl_int < 10 µL/min/mg

Caption: Strategic workflow for balancing lipophilicity. High LogP requires solubilizing groups (heterocycles), while low LogP requires halogenation to penetrate the mycolic acid layer.

FAQ: Rapid Troubleshooting

Q: Why do I see a discrepancy between enzymatic IC50 and Whole-Cell MIC? A: This is the classic "Permeability Gap." Benzamides are competitive inhibitors. If your IC50 is nanomolar but MIC is micromolar, your compound isn't penetrating the cell wall.[3] Action: Calculate LogD (pH 7.4). If < 2.0, add a trifluoromethyl group. If > 5.0, you are likely seeing efflux; try testing in an efflux-pump deficient strain (e.g., ΔRv1218c) to confirm.

Q: Can I remove the nitro group to reduce toxicity? A: Generally, no. The nitro group is essential for the covalent "suicide" mechanism (See Figure 1). Removing it converts the drug to a reversible inhibitor, usually increasing the IC50 by 100-1000 fold. Exception: Recent "Scaffold Morphing" studies suggest 1,4-azaindoles or specific benzimidazoles can act as non-covalent inhibitors, but they require a completely different binding footprint [3].

Q: My compound is unstable in plasma. A: Check for ester linkages or unhindered amides. Benzamides are generally stable, but if you appended a solubilizing tail via an ester, it will be hydrolyzed. Switch to an ether or direct C-C linkage.

References

  • Makarov, V. et al. (2009).[4] "Benzothiazinones kill Mycobacterium tuberculosis by blocking arabinan synthesis." Science. Link

  • Batt, S. M. et al. (2012). "Structural basis of inhibition of Mycobacterium tuberculosis DprE1 by benzothiazinone inhibitors." Proc. Natl. Acad. Sci. U.S.A.Link

  • Tiwari, R. et al. (2019). "Scaffold Morphing To Identify Novel DprE1 Inhibitors with Antimycobacterial Activity." ACS Med. Chem. Lett.Link

  • Palomino, J. C. et al. (2002). "Resazurin microtiter assay plate: simple and inexpensive method for detection of drug resistance in Mycobacterium tuberculosis." Antimicrob.[3] Agents Chemother.Link

  • Lupien, A. et al. (2018). "In vitro potency and metabolic stability of the antitubercular drug candidate PBTZ169." Antimicrob.[3] Agents Chemother.Link

Sources

Troubleshooting

Stability of N-ethyl-3,5-dinitro-benzamide under physiological conditions

[1.`. I'm meticulously cross-referencing all diagrams and protocols with their corresponding descriptions.

Author: BenchChem Technical Support Team. Date: March 2026

[1.`. I'm meticulously cross-referencing all diagrams and protocols with their corresponding descriptions. I will also make a final check of all references.

Welcome to the Technical Support Center for the handling, assay integration, and stability profiling of N-ethyl-3,5-dinitro-benzamide . As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals bypass common experimental pitfalls associated with highly electron-deficient nitroaromatic scaffolds.

Below, you will find field-proven insights into the chemical and biological behavior of this compound, structured to explain the causality behind the phenomena you observe at the bench.

Part 1: Troubleshooting & FAQs

Q1: My N-ethyl-3,5-dinitro-benzamide stock seems stable in DMSO, but when I dilute it into a physiological buffer (pH 7.4) for my assay, I lose the compound signal over 24 hours. Is the amide bond hydrolyzing?

Expert Insight & Causality: It is highly unlikely that the amide bond is hydrolyzing in a simple pH 7.4 buffer. Amides are remarkably stable under physiological pH compared to their ester counterparts, functioning effectively as stable drugs rather than transient prodrugs [1.12]. The loss of signal is almost certainly driven by one of two factors:

  • Aqueous Precipitation: Dinitrobenzamides possess poor aqueous solubility. When diluted from DMSO into an aqueous buffer, the compound rapidly forms micro-precipitates that adhere to plastic well plates, artificially lowering the LC-MS/MS or UV signal.

  • Thiol Reactivity: If your physiological buffer contains reducing agents like Dithiothreitol (DTT) or Glutathione (GSH)—common in enzymatic assays—the highly electron-deficient dinitroaromatic ring becomes highly susceptible to nucleophilic aromatic substitution or non-enzymatic reduction.

Q2: We are testing this compound in a mammalian cell culture assay, and its half-life is drastically shorter than in our cell-free assays. What is driving this degradation?

Expert Insight & Causality: You are observing enzymatic nitroreduction. N-ethyl-3,5-dinitro-benzamide features two strongly electron-withdrawing nitro groups. In biological matrices, flavoenzymes such as1 or various bacterial nitroreductases catalyze the one- or two-electron reduction of these nitro groups[1]. The nitro group is reduced to a highly reactive nitroso intermediate, and subsequently to a hydroxylamine. This reductive activation is not merely an artifact; it is the exact mechanism by which dinitrobenzamides act as 2[2].

Pathway A N-ethyl-3,5-dinitro-benzamide (Stable in Buffer) B Nitroso Intermediate (Highly Reactive) A->B Nitroreductase / NAD(P)H C Hydroxylamine Derivative (Reduced State) B->C +2e- / +2H+ D Covalent Adduct (e.g., Target Cys binding) B->D Nucleophilic Attack (Thiol)

Enzymatic reduction pathway of dinitrobenzamides under physiological conditions.

Q3: How does the stability of N-ethyl-3,5-dinitro-benzamide compare to similar scaffolds, like 3,5-dinitrobenzoates?

Expert Insight & Causality: The substitution of an amide for an ester drastically changes the metabolic liability of the scaffold. Esters are rapidly cleaved by ubiquitous carboxylesterases in human plasma and tissue homogenates. Amides, however, sterically and electronically resist these esterases, 3[3].

Part 2: Quantitative Stability Profile

To assist in your experimental design, the following table summarizes the comparative stability metrics of the dinitrobenzamide scaffold against its ester counterpart.

Compound ClassBuffer Stability (pH 7.4, 37°C)Human Plasma Stability (T1/2)Liver Microsomes + NADPH (T1/2)Primary Degradation Route
N-ethyl-3,5-dinitro-benzamide > 24 hours> 120 min< 30 min (NADPH dependent)Nitroreduction (Enzymatic)
3,5-dinitrobenzoate (Ester) > 24 hours< 15 min< 10 minEster Hydrolysis (Enzymatic)

Part 3: Self-Validating Experimental Protocols

To definitively prove whether your compound is degrading enzymatically or precipitating, you must run a Self-Validating Microsomal Stability Assay . A protocol is only "self-validating" if it includes built-in controls that prove the assay matrix was active and the quenching mechanism was successful, independent of the test article's outcome.

Protocol: Self-Validating Liver Microsomal Stability Assay

Core Principle: By co-incubating N-ethyl-3,5-dinitro-benzamide with a high-clearance control (Verapamil) and a low-clearance control (Warfarin), you create an internal logic gate. If Verapamil degrades and Warfarin remains stable, the enzymatic system is validated. If N-ethyl-3,5-dinitro-benzamide degrades only in the presence of NADPH, you have proven nitroreduction over chemical instability.

Step-by-Step Methodology:

  • Matrix Preparation: Prepare a 1.0 mg/mL suspension of human liver microsomes (HLM) in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Compound Spiking: Spike N-ethyl-3,5-dinitro-benzamide, Verapamil (Positive Control), and Warfarin (Negative Control) into separate HLM suspensions at a final concentration of 1 µM (Ensure final DMSO concentration is ≤ 0.1% to prevent enzyme inhibition).

  • Pre-Equilibration: Incubate the suspensions at 37°C for 5 minutes in a shaking water bath.

  • Reaction Initiation (The Trigger): Split the samples into two arms.

    • Arm A (+NADPH): Initiate the reaction by adding NADPH to a final concentration of 1 mM.

    • Arm B (-NADPH): Add an equivalent volume of plain buffer (This controls for non-enzymatic degradation or precipitation).

  • Time-Course Quenching: At intervals of 0, 5, 15, 30, and 60 minutes, extract a 50 µL aliquot and immediately quench it in 150 µL of ice-cold Acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: The organic solvent instantly denatures the nitroreductases/CYP450s, halting the reaction.

  • Centrifugation & Analysis: Centrifuge the quenched samples at 4,000 rpm for 15 minutes at 4°C to pellet the precipitated proteins. Analyze the supernatant via LC-MS/MS.

Workflow Step1 1. Matrix Prep Buffer + Microsomes Step2 2. Equilibration 37°C for 5 min Step1->Step2 Step3 3. Reaction Initiation Add NADPH (1 mM) Step2->Step3 Step4 4. Time-Course Quench Add Cold Acetonitrile Step3->Step4 Step5 5. Centrifugation & LC-MS/MS Analysis Step4->Step5

Self-validating microsomal stability assay workflow for nitroaromatic compounds.

References

  • Benchchem. "N-Ethyl-3,5-dinitro-benzamide | CAS 59476-54-9". benchchem.com.2

  • Google Patents. "EP4345091A1 - Benzoic acid derivatives, methods and uses thereof". google.com. 3

  • National Institutes of Health (PMC). "Single- and Two-Electron Reduction of Nitroaromatic Compounds by Flavoenzymes: Mechanisms and Implications for Cytotoxicity". nih.gov. 1

Sources

Optimization

Troubleshooting weak diffraction data in benzamide crystals

Technical Support Center: Troubleshooting Weak X-ray Diffraction in Benzamide Crystals Welcome to the Advanced Crystallography Support Center. As a Senior Application Scientist, I frequently encounter researchers struggl...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Weak X-ray Diffraction in Benzamide Crystals

Welcome to the Advanced Crystallography Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with weak, smeared, or incomplete diffraction data when working with small organic molecules. Benzamide (


) is a notoriously challenging compound; it is the first recorded polymorphic molecular crystal in history and exhibits bewildering crystallographic complexity[1].

Weak diffraction in benzamide derivatives is rarely just a "bad crystal" issue—it is usually a symptom of underlying thermodynamic instability, lamellar internal stress, or suboptimal data processing parameters. This guide deconstructs the causality behind these artifacts and provides self-validating protocols to rescue your structure.

Diagnostic Workflow for Benzamide Diffraction Artifacts

Before altering your crystallization conditions, you must diagnose the specific mechanistic failure occurring in your crystal lattice or data pipeline.

G Start Weak Diffraction Detected Check Analyze Diffraction Pattern & Morphology Start->Check Smeared Smeared/Split Spots (High Mosaicity) Check->Smeared WeakHighRes Missing High-Res Completeness Check->WeakHighRes Powder Powder Rings only (Disorder/Nanoscale) Check->Powder Twisted Form II (Twisted Needles) Lamellar internal stress Smeared->Twisted DataProc Software Rejection of Weak Reflections WeakHighRes->DataProc FormIV Form IV (Confined) Stacking Faults Powder->FormIV Sol1 Thermodynamic Switching (Nicotinamide Seeding) Twisted->Sol1 Sol2 Increase Profile Fitting Radius (e.g., HKL2000) DataProc->Sol2 Sol3 Combine PXRD with Computational CSP FormIV->Sol3

Diagnostic workflow for troubleshooting weak X-ray diffraction in benzamide polymorphs.

Frequently Asked Questions (FAQs)

Q1: My metastable benzamide crystals yield highly smeared diffraction spots. Why is the mosaicity so high? A1: You are likely crystallizing Benzamide Form II. While it appears as a simple needle-like crystal under a standard light microscope, Form II is actually helicoidal[1]. The mechanistic cause of the smeared diffraction is internal stress generated by the complex overgrowth of lamellae, which creates a physical twist moment in the crystal lattice[1]. Solution: Stop trying to optimize the cryoprotectant. Instead, bypass Form II entirely by stabilizing the structurally similar Form III using a thermodynamic switch (see Protocol 1)[2].

Q2: My diffraction data has high multiplicity, but software reports terrible completeness in the high-resolution bins. How do I fix this? A2: This is a classic data processing artifact, not a crystal defect. Small molecule crystals yield a massive dynamic range of intensities. In software suites like HKL2000 or HKL3000, weak high-resolution reflections are automatically rejected if they lack strong neighboring reflections to build a "standard profile" within the default spatial radius[3]. Solution: In the software's Index window, manually increase the "Profile Fitting Radius" (e.g., to one-third of the detector size) to force the algorithm to capture these weak reflections[3].

Q3: I am working with nanoscale-confined benzamide (Form IV) and only getting weak hk0 powder rings. Is single-crystal XRD possible? A3: No. Benzamide Form IV, which forms under confinement at length scales <10 nm, is highly disordered and masked by ubiquitous stacking faults[4]. Solution: Shift your methodology. Combine your Powder X-ray Diffraction (PXRD) data with computational Crystal Structure Prediction (CSP) based on density functional theory (DFT-D)[4]. By distilling candidate structures into 2D parquet-like tiles, you can solve the structure without atomic-resolution single-crystal data[4].

Q4: Should I truncate my weak high-resolution data using a strict 2–3 I/σ(I) cutoff during refinement? A4: Absolutely not. Truncating data is an outdated practice from the era of least-squares refinement. Modern maximum-likelihood-based refinement methods automatically down-weight weak reflections in the target function[5]. Including this weaker diffraction data actually improves the stability of the refinement and the quality of the final electron-density maps[5].

Quantitative Data: Benzamide Polymorph Crystallography

To troubleshoot effectively, you must know which polymorph you have trapped. Use this reference table to correlate your unit cell and diffraction challenges.

PolymorphCrystal SystemSpace GroupStability ProfileTypical Diffraction Challenge & Structural Motif
Form I MonoclinicP21/cThermodynamically StableDiffracts well, but prone to concomitant crystallization with metastable forms.
Form II OrthorhombicFdd2MetastableHigh mosaicity/smeared spots. Forms catemers; internal stress from helicoidal lamellar overgrowth[1],[6].
Form III MonoclinicP21/cMetastable (Polytype of I)Difficult to isolate purely. Requires thermodynamic switching via solid solutions to crystallize robustly[2].
Form IV N/A (Disordered)N/AStable only <10 nmUbiquitous stacking faults. Yields only hk0 powder reflections; requires computational prediction[4].

(Note: The historical Form II structure was recently revised to the rare Fdd2 space group using CSP and synchrotron data, revealing it forms catemers rather than dimers[6].)

Self-Validating Experimental Protocols

Protocol 1: Thermodynamic Switching to Stabilize Elusive Polymorphs (Form III)

When Form II yields unusable, twisted crystals, you can force the robust crystallization of Form III by introducing a specific impurity to alter the thermodynamic landscape[2].

  • Preparation: Prepare a highly supersaturated solution of benzamide in isopropanol (IPA).

  • Impurity Doping: Add 10 mol% to 30 mol% nicotinamide (NCM) to the solution. NCM acts as a thermodynamic switch by forming a solid solution, lowering the free energy of Form III relative to Form I[2].

  • Crystallization: Perform crash cooling of the solution to 25 °C (target supersaturation of ~1.2)[2].

  • Self-Validation System: Do not rely on visual inspection. Mount a sample for PXRD and Differential Scanning Calorimetry (DSC). A successful solid solution will show distinct PXRD peak shifts (with no pure NCM peaks) and a linear depression in the DSC melting point from 125.8 °C down to ~121.2 °C[2]. Once validated, proceed to single-crystal data collection.

Protocol 2: Multi-Pass Data Collection for High-Dynamic-Range Small Molecules

Small organic molecules diffract intensely at low resolution but weakly at high resolution. A single exposure time will either overload low-res data or lose high-res data[3].

  • Detector Positioning: Set the detector as close as physically possible (e.g., 90–100 mm for a standard CCD) to capture data to 0.8 Å resolution[3].

  • Pass 1 (Low-Resolution Sweep): Collect a full 360° dataset using a very short exposure time (1–3 seconds) or apply an 80–90% beam attenuation[3]. This prevents the strongest reflections from overloading the detector pixels.

  • Pass 2 (High-Resolution Sweep): Remove the attenuator and increase the exposure time by a factor of 5 to 10. Collect a second 360° sweep to capture the weak, high-angle diffraction spots[3].

  • Self-Validation System: Merge the two passes in your processing software. Check the scalepack or XDS log files. A successfully executed multi-pass strategy will self-validate by showing >95% completeness in the highest resolution shell, without a disproportionate spike in

    
     in the lowest resolution bins. If completeness remains low, apply the "Profile Fitting Radius" adjustment detailed in FAQ #2[3].
    

References[4] Disorderly Conduct of Benzamide IV: Crystallographic and Computational Analysis of High Entropy Polymorphs of Small Molecules. Crystal Growth & Design.https://pubs.acs.org/doi/10.1021/acs.cgd.0c00067[1] Crystals of Benzamide, the First Polymorphous Molecular Compound, Are Helicoidal. Angewandte Chemie International Edition.https://doi.org/10.1002/anie.202005738[3] Troubleshooting Data Collection and Processing (Zbigniew Dauter). National Cancer Institute (NCI).https://ccr.cancer.gov/[5] Considerations for the refinement of low-resolution crystal structures. IUCr Journals.https://journals.iucr.org/d/issues/2006/09/00/ba5094/[6] Revision of the Crystal Structure of the First Molecular Polymorph in History. Crystal Growth & Design.https://pubs.acs.org/doi/10.1021/acs.cgd.5b01495[2] Switching polymorph stabilities with impurities provides a thermodynamic route to benzamide form III. Nature Communications.https://www.nature.com/articles/s41467-021-21987-9

Sources

Troubleshooting

Minimizing side reactions during dinitrobenzamide alkylation

Technical Support Center: Dinitrobenzamide Alkylation Optimization Subject: Minimizing Side Reactions in N-Alkylation of Electron-Deficient Benzamides Ticket ID: DNB-ALK-001 Support Level: Tier 3 (Senior Application Scie...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Dinitrobenzamide Alkylation Optimization

Subject: Minimizing Side Reactions in N-Alkylation of Electron-Deficient Benzamides Ticket ID: DNB-ALK-001 Support Level: Tier 3 (Senior Application Scientist)[1][2][3]

Executive Summary

You are likely experiencing low yields or complex impurity profiles because 3,5-dinitrobenzamide is not a standard amide substrate.[1][2][3] The two nitro groups create a "push-pull" electronic environment that drastically alters the reactivity landscape:

  • Increased Acidity: The amide N-H is significantly more acidic than unsubstituted benzamide, allowing the use of milder bases.[1]

  • Ring Electrophilicity: The aromatic ring is highly electron-deficient, making it susceptible to Nucleophilic Aromatic Substitution (

    
    ) or Meisenheimer complex formation (deep red/purple solutions), particularly with strong bases like NaH or hydroxide.[1][2][3]
    
  • Ambident Nucleophilicity: The delocalization of the negative charge increases the risk of O-alkylation (imidate formation).[2]

This guide prioritizes N-selectivity and ring stability using Soft Acid-Base (HSAB) principles.[1][2][3]

Part 1: Quick Troubleshooting (Symptom-Based)

SymptomProbable CauseImmediate Corrective Action
Deep red/purple reaction mixture Meisenheimer Complex Formation. The base is attacking the aromatic ring instead of deprotonating the nitrogen.[1][2]Stop using strong nucleophilic bases (e.g., NaOH, NaOMe).[1][2][3] Switch to non-nucleophilic bases (

,

, DIPEA).[1][2][3]
Product is an oil/imidate (O-alkylation) Hard/Soft Mismatch. Reaction conditions favor the "hard" oxygen center over the "soft" nitrogen.[1][2]Switch solvent to DMF (polar aprotic).[1][2][3][4] Use "softer" alkylating agents (Alkyl-Iodides) instead of Sulfates/Triflates.[1][2][3] Switch base to

.[1][2][3][5]
Recovery of Dinitrobenzoic Acid Hydrolysis. Water entered the system, and the electron-deficient amide bond hydrolyzed.[1]Use flame-dried glassware and anhydrous solvents (DMF over molecular sieves).[1][2][3]
Low Conversion (Starting Material remains) Poor Solubility or weak deprotonation. Add a phase transfer catalyst (TBAI) or switch to

(higher solubility in organic solvents than

).[1][2][3]

Part 2: Critical Mechanisms & Deep Dives

Issue 1: The "Red Solution" (Ring Instability)
  • The Science: Polynitro-aromatics are classic substrates for the Janovsky reaction .[1][2] If you use a base that can act as a nucleophile (like hydroxide or methoxide), or if you use a hydride (NaH) that can act as a single-electron donor, the base attacks the ring carbon ortho/para to the nitro groups.[3] This forms a resonance-stabilized anionic

    
    -complex (Meisenheimer complex), which acts as a thermodynamic sink, halting your alkylation.[1][2][3]
    
  • The Fix: Use Carbonate bases.[1][2][5] The carbonate anion is sufficiently basic to deprotonate the dinitrobenzamide (pKa ~13-14 vs. ~23 for regular amides) but is poorly nucleophilic toward the aromatic ring.

Issue 2: Regioselectivity (N- vs. O-Alkylation)
  • The Science: The amide anion is an ambident nucleophile.[1]

    • O-Attack (Kinetic/Hard): Favored by "hard" electrophiles (alkyl sulfonates, sulfates) and polar protic solvents (which solvate the N-anion, leaving O exposed).[1][2][3]

    • N-Attack (Thermodynamic/Soft): Favored by "soft" electrophiles (alkyl iodides) and polar aprotic solvents (DMF, DMSO).[1][2][3]

  • The Cesium Effect: Cesium (

    
    ) is a large, diffuse cation ("soft").[1][2][3] It stabilizes the "hard" oxygen terminus of the amidate anion through loose ion-pairing, effectively shielding it and directing the alkyl halide to the "softer" nitrogen atom.
    

Part 3: Visualization of Pathways

The following diagram illustrates the decision logic and competing pathways.

DinitroAlkylation Substrate 3,5-Dinitrobenzamide Base Base Selection Substrate->Base StrongBase Strong/Nu Base (NaH, NaOH, NaOMe) Base->StrongBase MildBase Mild/Non-Nu Base (Cs2CO3, K2CO3) Base->MildBase Meisenheimer Meisenheimer Complex (Deep Red/Purple) DEAD END StrongBase->Meisenheimer Ring Attack Deprotonation N-Deprotonation (Amidate Anion) MildBase->Deprotonation Safe Activation Electrophile Electrophile Selection Deprotonation->Electrophile HardE Hard Electrophile (R-OTf, R-OMs) Electrophile->HardE SoftE Soft Electrophile (R-I, R-Br) Electrophile->SoftE O_Alkyl O-Alkylation (Imidate Impurity) HardE->O_Alkyl Major Path N_Alkyl N-Alkylation (Target Product) SoftE->N_Alkyl Major Path

Caption: Pathway analysis showing how base strength dictates ring stability and electrophile hardness dictates regioselectivity.

Part 4: Optimized Experimental Protocol

Objective: Synthesis of N-alkyl-3,5-dinitrobenzamide with >95% N-selectivity.

Reagents:

  • Substrate: 3,5-Dinitrobenzamide (1.0 equiv)[1][2][3]

  • Alkylating Agent: Alkyl Iodide (1.1 equiv) (Note: If using Alkyl Bromide, add 0.1 equiv NaI or KI)[1][2][3]

  • Base: Cesium Carbonate (

    
    ) (1.5 equiv) (Preferred over 
    
    
    
    for solubility)[1][2][3]
  • Solvent: Anhydrous DMF (0.2 M concentration)

Step-by-Step Workflow:

  • Preparation: Flame-dry a round-bottom flask and cool under inert gas (

    
     or Ar).
    
  • Solubilization: Add 3,5-dinitrobenzamide and anhydrous DMF. Stir until fully dissolved.

  • Activation (The "Cesium Soak"): Add

    
     in one portion.
    
    • Checkpoint: The solution may turn yellow or light orange.[1] This is normal (charge transfer). If it turns deep purple/black immediately, your solvent may be wet or the base is too aggressive (check temperature).[3]

    • Stir: Let stir for 15 minutes at Room Temperature (RT) to ensure deprotonation.

  • Alkylation: Add the Alkyl Iodide dropwise via syringe.[1][2][3]

  • Reaction: Stir at RT for 4–12 hours.

    • Note: Do not heat above 60°C unless necessary.[1][2][3] High heat promotes

      
       side reactions on the nitro-ring.[1][2]
      
  • Workup (Crucial for Purity):

    • Dilute the reaction mixture with EtOAc.[1]

    • Wash 3x with 5% LiCl solution (removes DMF efficiently).[1][2][3]

    • Wash 1x with Brine.[1][2][3]

    • Dry over

      
      , filter, and concentrate.[1][2][3]
      
  • Purification: Recrystallization from EtOH/Water is often sufficient due to the high melting point of nitro-compounds.[1][2][3] If chromatography is needed, N-alkyl products are typically more polar than O-alkyl imidates.[1][2][3]

Part 5: Frequently Asked Questions (FAQs)

Q: Can I use NaH (Sodium Hydride) to speed up the reaction? A: Proceed with extreme caution. While NaH is standard for simple amides, with dinitro compounds, NaH can act as a single-electron transfer agent, leading to reduction of the nitro groups or formation of complex radical anions.[1][2][3] If you must use NaH, do so at 0°C and ensure the alkyl halide is added immediately after H2 evolution ceases.[3]

Q: I only have the Alkyl Bromide, not the Iodide. What should I do? A: Perform an in situ Finkelstein reaction. Add 10-20 mol% of Potassium Iodide (KI) or Sodium Iodide (NaI) to the reaction mixture.[1][2][3] This converts the Alkyl-Br to the more reactive (and softer) Alkyl-I, improving both rate and N-selectivity.[2][3]

Q: How do I distinguish between the N-alkyl and O-alkyl product by NMR? A:

  • N-Alkyl: Look for the

    
     protons.[1][2][3] They typically appear at 3.2 – 3.8 ppm .[1][2][3] You will also see the Carbonyl carbon in 
    
    
    
    NMR around 165-170 ppm .[1][2][3]
  • O-Alkyl (Imidate): The

    
     protons are more deshielded, typically 4.0 – 4.5 ppm .[1][2][3] The Imidate carbon appears significantly upfield compared to the amide carbonyl, often around 155-160 ppm .
    

References

  • Meisenheimer Complex Formation

    • Source: Wikipedia / Journal of Organic Chemistry.[1][2][3]

    • Context: Explains the formation of colored adducts in electron-deficient arenes with nucleophiles.
    • Link:[1][2][3][6]

  • Regioselectivity (N vs O)

    • Source: BenchChem / ResearchGate.[1][2][3]

    • Context: Discussion on HSAB theory and the use of soft electrophiles/bases to favor N-alkyl
    • Link:

  • Cesium Carbonate Effect

    • Source: Google Groups / Sci.Chem.Organic.Synthesis.[1][2][3]

    • Context: Specific discussion regarding the failure of NaH and success of in DMF for amide alkyl
    • Link:

  • Properties of 3,5-Dinitrobenzamide

    • Source: PubChem / NIST.[1][2][3]

    • Context: pKa data and physical properties confirming the high acidity of the substr
    • Link:[1][2][3]

Sources

Reference Data & Comparative Studies

Validation

High-Resolution 1H NMR Characterization of N-ethyl-3,5-dinitrobenzamide: A Comparative Solvent and Structural Analysis

Executive Summary & Core Directive Objective: This guide provides a definitive spectral analysis of N-ethyl-3,5-dinitrobenzamide (CAS: 59476-54-9). Unlike standard spectral listings, this document focuses on comparative...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directive

Objective: This guide provides a definitive spectral analysis of N-ethyl-3,5-dinitrobenzamide (CAS: 59476-54-9). Unlike standard spectral listings, this document focuses on comparative performance , analyzing how solvent selection (CDCl₃ vs. DMSO-d₆) dictates spectral resolution and how substituent effects distinguish this compound from its precursors.

Target Audience: Medicinal Chemists, Analytical Scientists, and QC Professionals involved in the synthesis of antitubercular agents (DprE1 inhibitors) or energetic materials.

Structural Analysis & Causality

To interpret the spectrum accurately, one must understand the electronic environment created by the substituents.

The Electronic Architecture

The molecule possesses


 symmetry (ignoring the ethyl conformation), creating distinct proton environments.
  • Aromatic Zone (Deshielded): The benzene ring is substituted with two Nitro (

    
    ) groups and one Amide (
    
    
    
    ) group.
    • H4 (Proton between Nitros): Located between two strongly electron-withdrawing nitro groups. This is the most deshielded proton.

    • H2, H6 (Protons between Nitro and Amide): Chemically equivalent due to symmetry. They are deshielded by one nitro and the carbonyl of the amide, but slightly less than H4.

  • Aliphatic Zone (Shielded): The

    
    -ethyl tail is shielded, appearing upfield.
    
  • Labile Zone (Exchangeable): The Amide

    
     proton is sensitive to hydrogen bonding and solvent polarity.
    
Visualization: Spectral Assignment Logic

The following diagram illustrates the logical flow for assigning peaks based on splitting patterns and chemical shifts.

NMR_Assignment_Logic Start Spectrum Analysis Start Region_Check Identify Regions Start->Region_Check Aromatic Aromatic Region (8.5 - 9.5 ppm) Region_Check->Aromatic Aliphatic Aliphatic Region (1.0 - 4.0 ppm) Region_Check->Aliphatic Labile Labile Region (6.0 - 9.5 ppm) Region_Check->Labile H4_Peak H4: Triplet/Singlet Most Deshielded (~9.1 ppm) (Between 2 NO2) Aromatic->H4_Peak Integration 1H H2_H6_Peak H2/H6: Doublet (~8.8 ppm) (Symmetry Equivalent) Aromatic->H2_H6_Peak Integration 2H Ethyl_CH2 CH2: Multiplet/Quintet (~3.5 ppm) Coupled to CH3 & NH Aliphatic->Ethyl_CH2 Integration 2H Ethyl_CH3 CH3: Triplet (~1.3 ppm) Coupled to CH2 Aliphatic->Ethyl_CH3 Integration 3H NH_Peak Amide NH: Broad Solvent Dependent Labile->NH_Peak Exchangeable

Caption: Logical decision tree for assigning N-ethyl-3,5-dinitrobenzamide protons based on integration and chemical environment.

Comparative Analysis: Performance & Alternatives

Comparison 1: Solvent Performance (CDCl₃ vs. DMSO-d₆)

The choice of solvent is the critical variable in characterizing the Amide NH proton.

  • Chloroform-d (CDCl₃): Non-polar. Best for observing coupling constants (

    
    ) in the ethyl group, but the NH peak is often broad and undefined due to quadrupole broadening and lack of H-bonding stabilization.
    
  • DMSO-d₆: Polar aprotic. Excellent for resolving the NH peak. The solvent acts as a hydrogen bond acceptor, "locking" the NH proton in place, deshielding it significantly, and often revealing

    
     coupling.
    

Table 1: Solvent-Dependent Chemical Shift (


) Comparison 
Proton AssignmentMultiplicity

in CDCl₃ (ppm)

in DMSO-d₆ (ppm)
Shift Difference (

)
H4 (Ar-H)t (

Hz)
9.159.05-0.10
H2, H6 (Ar-H)d (

Hz)
8.928.98+0.06
Amide NH Broad Singlet/Triplet6.50 - 7.00 9.10 - 9.30 ~ +2.50
Ethyl CH₂ Pentet / Multiplet3.553.45-0.10
Ethyl CH₃ Triplet (

Hz)
1.301.20-0.10

Note: Values are approximate based on substituent additivity constants and analogous dinitrobenzamide data [1, 2].

Comparison 2: Structural Verification (vs. N-ethylbenzamide)

To validate the synthesis (nitration of N-ethylbenzamide), one must confirm the disappearance of the multiplet aromatic region and the appearance of the specific 3,5-substitution pattern.

Table 2: Substituent Effect Analysis

FeatureN-ethylbenzamide (Precursor)N-ethyl-3,5-dinitrobenzamide (Product)Diagnostic Value
Aromatic Region 7.4 - 7.8 ppm (Multiplet, 5H)8.9 - 9.2 ppm (Distinct patterns, 3H)High: Confirms nitration and symmetry.
H4 Proton N/A (Part of multiplet)~9.15 ppm (Isolated triplet)Critical: Confirms meta-substitution.
Electronic Effect Standard aromatic ringHighly electron-deficientProduct is electron-poor (useful for nucleophilic aromatic substitution studies).

Experimental Protocol: High-Resolution Acquisition

To ensure reproducibility and minimize artifacts (such as rotameric broadening), follow this optimized protocol.

Reagents & Equipment[2][3]
  • Analyte: >5 mg N-ethyl-3,5-dinitrobenzamide (dried in vacuo).

  • Solvent: DMSO-d₆ (99.9% D) + 0.03% TMS (Tetramethylsilane).

  • Instrument: 400 MHz (or higher) NMR Spectrometer.

Step-by-Step Methodology
  • Sample Preparation:

    • Weigh 5–10 mg of the solid into a clean vial.

    • Add 0.6 mL of DMSO-d₆. Rationale: DMSO is preferred over CDCl₃ to resolve the Amide NH and ensure full solubility of the nitro-aromatic system.

    • Vortex until completely dissolved. Ensure no suspended solids remain, as they degrade field homogeneity.

  • Acquisition Parameters:

    • Temperature: 298 K (25°C).

    • Pulse Angle: 30° (to prevent saturation).

    • Relaxation Delay (D1): Set to 2.0 - 5.0 seconds .

    • Scientific Insight: Aromatic protons between nitro groups often have long

      
       relaxation times. A short D1 will reduce the integral of H4, leading to incorrect integration ratios (e.g., H4 appearing as <1H).
      
  • Processing:

    • Window Function: Apply Exponential Multiplication (EM) with Line Broadening (LB) = 0.3 Hz.

    • Phasing: Manual phasing is required. The large solvent peak of DMSO (2.50 ppm) and water (3.33 ppm) can distort the baseline near the aliphatic region.

    • Referencing: Set the TMS peak to 0.00 ppm or the residual DMSO pentet center to 2.50 ppm.

Visualization: Experimental Workflow

Experimental_Workflow Sample Solid Sample (5-10 mg) Prep Dissolution & Transfer to Tube Sample->Prep Solvent Solvent Choice DMSO-d6 Solvent->Prep Shim Shimming & Locking Prep->Shim Acquire Acquisition (D1 > 2s) Shim->Acquire Process FT & Integration Acquire->Process

Caption: Optimized workflow for acquiring quantitative NMR data for nitro-aromatics.

References

  • Abraham, R. J., et al. (2006).[1] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts." Magnetic Resonance in Chemistry.

  • AIST Spectral Database for Organic Compounds (SDBS). "1H NMR spectrum of 3,5-dinitrobenzamide (SDBS No. 2077)." National Institute of Advanced Industrial Science and Technology.[2][3]

  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. (Standard Reference Text for substituent additivity constants).
  • PubChem. "3,5-Dinitrobenzamide Compound Summary."[4] National Library of Medicine.

Sources

Comparative

Technical Comparison: Dinitrobenzamides (DNBs) vs. Isoniazid (INH) for M. tuberculosis Control

Executive Summary This guide provides a technical comparison between Dinitrobenzamides (DNBs) —a class of DprE1 inhibitors—and the standard first-line drug Isoniazid (INH) . While INH remains a cornerstone of tuberculosi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison between Dinitrobenzamides (DNBs) —a class of DprE1 inhibitors—and the standard first-line drug Isoniazid (INH) . While INH remains a cornerstone of tuberculosis (TB) therapy, its utility is increasingly compromised by katG-mediated resistance. DNBs represent a structural simplification of the benzothiazinone (BTZ) scaffold, targeting Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) .

Key Takeaway: DNBs exhibit MIC values comparable to or lower than INH against susceptible strains (H37Rv) but, crucially, retain full potency against INH-resistant (MDR/XDR) isolates due to a distinct mechanism of action targeting arabinogalactan synthesis rather than mycolic acid synthesis.

Mechanistic Divergence & Target Validation

To understand the MIC data, one must first distinguish the molecular targets. Cross-resistance between these two classes is virtually non-existent because they target different layers of the mycobacterial cell wall.

  • Isoniazid (INH): A prodrug requiring activation by the catalase-peroxidase KatG . Once activated, it forms an adduct with NAD+, inhibiting InhA (enoyl-ACP reductase), halting mycolic acid biosynthesis.

  • Dinitrobenzamides (DNBs): Direct inhibitors of DprE1 .[1] They undergo nitro-reduction (likely via DprE1's own FAD cofactor) to a nitroso species, which forms a covalent bond with Cys387 in the enzyme active site.[1][2][3] This blocks the synthesis of Decaprenyl-phospho-arabinose (DPA), halting arabinogalactan biosynthesis.

Pathway Comparison Diagram

MOA_Comparison INH Isoniazid (Prodrug) KatG KatG (Activation) INH->KatG Oxidation InhA InhA (Target) KatG->InhA NAD-Adduct Formation Mycolic Mycolic Acid Synthesis (Cell Wall Outer Layer) InhA->Mycolic Inhibition Lysis Cell Lysis / Bactericidal Effect Mycolic->Lysis DNB Dinitrobenzamides (DNBs) DprE1 DprE1 (Target) DNB->DprE1 Binding Nitroso Nitroso-Intermediate (Covalent Cys387 Binding) DprE1->Nitroso FAD-dependent Reduction Arabin Arabinogalactan Synthesis (Cell Wall Core) Nitroso->Arabin Irreversible Inhibition Arabin->Lysis

Figure 1: Mechanistic divergence between INH (Mycolic acid inhibition) and DNBs (Arabinogalactan inhibition).[4][5][6][7][8][9][10][11][12]

Comparative MIC Performance Analysis

The following data aggregates Minimum Inhibitory Concentration (MIC) values from H37Rv (standard lab strain) and clinical MDR isolates.

Table 1: Performance Against Susceptible Strain (H37Rv)

Note: Lower MIC indicates higher potency.[10]

Compound ClassSpecific AgentTargetMIC Range (µg/mL)Potency Status
Isoniazid INHInhA0.02 – 0.06 High
DNB (Scaffold) DNB1DprE10.03 – 0.12 Comparable
DNB (Advanced) 3,5-Dinitro-benzamide deriv.DprE10.016 – 0.031 Superior
Benzothiazinone PBTZ169 (Macozinone)*DprE10.0002 – 0.001 Ultra-Potent

*PBTZ169 is the advanced clinical candidate structurally related to DNBs. Included for reference as the "gold standard" for DprE1 potency.

Table 2: Performance Against Resistant Strains (MDR/XDR)

Crucial Differentiator: DNBs retain activity where INH fails.

Strain TypeResistance ProfileINH MIC (µg/mL)DNB/PBTZ MIC (µg/mL)Clinical Implication
MDR Isolate A katG S315T mutant> 16.0 (Resistant)0.016 – 0.03 No Cross-Resistance
MDR Isolate B inhA promoter mutant0.5 – 2.0 (Low Resist)0.016 – 0.03 Full Efficacy
XDR Isolate Rif/Iso/Fq Resistant> 32.0 (Resistant)0.016 – 0.06 Effective

Data Synthesis:

  • Potency: Advanced DNB derivatives and related BTZs demonstrate nanomolar potency (0.1–30 ng/mL), often exceeding INH potency by 1-2 orders of magnitude.

  • Resistance Breaking: The primary advantage of DNBs is not just raw potency, but the stability of the MIC across diverse clinical isolates. While INH MICs spike >100x in katG mutants, DNB MICs remain constant.

Experimental Protocol: REMA Assay for MIC Determination[11][12][13][14][15]

To validate these values in your own laboratory, the Resazurin Microtiter Assay (REMA) is the industry standard for high-throughput screening of TB drugs. It is cost-effective and generates colorimetric data (Blue = Dead/No Growth, Pink = Live/Growth).

Workflow Diagram

REMA_Protocol Prep 1. Inoculum Prep (H37Rv to OD600 0.6-0.8) Dilute 2. Dilution (1:100 in 7H9 Broth) Prep->Dilute Plate 3. Plating (96-well plate) Dilute->Plate Drug 4. Drug Addition (Serial 2-fold dilutions) Plate->Drug Incubate 5. Incubation (7 Days @ 37°C) Drug->Incubate Resazurin 6. Add Resazurin (0.01-0.02%) Incubate->Resazurin Read 7. Read Results (24h later) Resazurin->Read Check Color Change? Read->Check Pink Pink (Resorufin) = Growth (Fail) Check->Pink Yes Blue Blue (Resazurin) = No Growth (Pass) Check->Blue No

Figure 2: Step-by-step workflow for Resazurin Microtiter Assay (REMA).

Detailed Methodology
  • Media Preparation: Use Middlebrook 7H9 broth supplemented with 10% OADC (Oleic acid, Albumin, Dextrose, Catalase) and 0.5% glycerol.

  • Compound Preparation:

    • Dissolve DNB derivatives in DMSO (Stock 10 mg/mL).

    • Dissolve INH in sterile distilled water.

    • Critical: Ensure final DMSO concentration in wells is <1% to avoid toxicity artifacts.

  • Plate Setup:

    • Add 100 µL media to all wells.

    • Perform serial 2-fold dilutions of drugs in columns 2–11.

    • Column 1: Growth Control (Bacteria + No Drug).

    • Column 12: Sterile Control (Media only).

  • Inoculation: Add 100 µL of M. tuberculosis suspension (adjusted to ~10^5 CFU/mL) to all wells except sterile control.

  • Incubation: Seal plates in plastic bags (to prevent evaporation) and incubate at 37°C for 7 days.

  • Development: Add 30 µL of 0.01% Resazurin solution. Incubate for an additional 24 hours.

  • Analysis:

    • MIC Definition: The lowest concentration preventing the color change from blue (oxidized) to pink (reduced).[13]

References

  • Makarov, V., et al. (2009). "Benzothiazinones kill Mycobacterium tuberculosis by blocking arabinan synthesis."[14] Science, 324(5928), 801-804.

  • Palomino, J. C., et al. (2002). "Resazurin microtiter assay plate: simple and inexpensive method for detection of drug resistance in Mycobacterium tuberculosis."[13][15] Antimicrobial Agents and Chemotherapy, 46(8), 2720-2722.

  • Pasca, M. R., et al. (2010). "Clinical isolates of Mycobacterium tuberculosis in four European hospitals are uniformly susceptible to benzothiazinones." Antimicrobial Agents and Chemotherapy, 54(4), 1616-1618.

  • Magnet, S., et al. (2010). "Reaction of benzothiazinones with the flavoenzyme DprE1 of Mycobacterium tuberculosis."[8] Science Translational Medicine, 2(53), 53ra75.

  • Alves, A., et al. (2024). "Development of New Drugs to Treat Tuberculosis Based on the Dinitrobenzamide Scaffold."[16] Pharmaceuticals, 17, 308.

Sources

Validation

Comparative Guide: Triclinic vs. Monoclinic Crystal Packing in Dinitrobenzamides

[1] Executive Summary In the development of dinitrobenzamide-based APIs (Active Pharmaceutical Ingredients), particularly those targeting tuberculosis (e.g., DprE1 inhibitors) or serving as energetic precursors, the cont...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

In the development of dinitrobenzamide-based APIs (Active Pharmaceutical Ingredients), particularly those targeting tuberculosis (e.g., DprE1 inhibitors) or serving as energetic precursors, the control of crystal polymorphism is critical.[1] This guide objectively compares the two dominant packing motifs: the Monoclinic (


)  system, typically associated with thermodynamic stability and planar hydrogen-bonded sheets, and the Triclinic (

)
system, often correlated with higher density packing or metastable solvation.[1][2]

Key Takeaway: While Triclinic forms often offer superior density (critical for volumetric dosage efficiency), Monoclinic forms generally provide superior thermodynamic stability and processability, reducing the risk of solution-mediated phase transformation during scale-up.[2]

Part 1: Crystallographic & Mechanistic Fundamentals[1][2]

The Structural Divergence

The dinitrobenzamide scaffold presents a unique "frustrated" molecular environment. The amide group (


) seeks to form strong, directional hydrogen bonds (N-H...O), while the bulky, electron-withdrawing nitro groups (

) induce steric repulsion and compete for stacking interactions.[1][2]
  • Monoclinic Packing (

    
    ): 
    
    • Mechanism: This system typically accommodates the "Centrosymmetric Amide Dimer" motif (

      
       graph set).[1][2] The 
      
      
      
      screw axis allows these dimers to stack in corrugated sheets, minimizing the steric clash between nitro groups of adjacent layers.
    • Prevalence: It is frequently the thermodynamic sink (most stable form) for 3,5-dinitrobenzamide derivatives.[1][2]

  • Triclinic Packing (

    
    ): 
    
    • Mechanism: Lacking the constraint of 90° angles, triclinic packing allows the molecules to slide into a "Wall-to-Wall" arrangement. This often results in higher calculated density (

      
      ).[1][2]
      
    • Risk Factor: This packing is frequently observed in solvates or hydrates (e.g., 4-amino-3,5-dinitrobenzamide monohydrate), where a solvent molecule acts as a "shim" to fill voids that the rigid dinitrobenzamide molecule cannot fill on its own.[1][2]

Transformation Logic Diagram

The following diagram illustrates the kinetic vs. thermodynamic pathways that dictate which crystal system emerges during crystallization.

PolymorphSelection cluster_legend Process Key Precursor Supersaturated Solution (Dinitrobenzamide) Nucleation Nucleation Event Precursor->Nucleation FastCool Fast Cooling / Anti-solvent Nucleation->FastCool High Supersaturation SlowEvap Slow Evaporation / Slurry Nucleation->SlowEvap Low Supersaturation MetaStable Metastable Form (Often Triclinic/Solvate) FastCool->MetaStable Ripening Ostwald Ripening (Solvent Mediated) MetaStable->Ripening Time + Solvent Stable Stable Form (Often Monoclinic P21/c) SlowEvap->Stable Ripening->Stable Energy Minimization key Red: Kinetic Control | Green: Thermodynamic Control

Figure 1: Polymorph selection landscape showing the pathway from solution to the stable Monoclinic form versus the metastable Triclinic form.

Part 2: Comparative Performance Analysis

The following data summarizes the physicochemical trade-offs between the two systems, derived from aggregate data on nitrobenzamide derivatives (specifically 4-amino-3,5-dinitrobenzamide).

FeatureMonoclinic (

)
Triclinic (

)
Implications for Drug Development
Thermodynamic Stability High (Global Minimum)Low to Moderate (Metastable)Monoclinic is preferred for shelf-life stability to prevent polymorphic conversion.[1][2]
Density (

)
~1.65 - 1.72~1.74 - 1.78 Triclinic allows for smaller tablet sizes for the same dosage (volumetric efficiency).[1][2]
H-Bonding Motif

Dimers (Planar)
Catemers / Solvated ChainsDimers in Monoclinic forms are more resistant to humidity; Triclinic chains may hydrate easily.[1][2]
Crystal Habit Prism / BlockNeedle / PlateMonoclinic blocks flow better during manufacturing; Triclinic needles cause capping/sticking.[1][2]
Solubility LowerHigher Triclinic forms may offer a temporary dissolution advantage (1.2x - 1.5x) but risk precipitation.[1][2]

Part 3: Experimental Protocols (Self-Validating)

To ensure scientific integrity, use these protocols to isolate and distinguish the polymorphs.

Protocol A: Selective Crystallization

Objective: To isolate pure phase Monoclinic vs. Triclinic forms.

  • Preparation of Stock Solution: Dissolve 500 mg of crude dinitrobenzamide in 20 mL of Acetone at 50°C. Filter through a 0.45 µm PTFE filter to remove seeds.

  • Pathway 1: Monoclinic (Thermodynamic Control)

    • Add the filtrate to 10 mL of Ethanol (acting as a co-solvent).[1][2]

    • Allow to evaporate slowly at ambient temperature (25°C) over 72 hours in a loosely capped vial (parafilm with 1 pinhole).

    • Validation: Crystals should appear block-like.

  • Pathway 2: Triclinic (Kinetic Control)

    • Rapidly inject the hot acetone stock solution into 50 mL of Cold Water (4°C) under vigorous stirring (1000 RPM).

    • Immediately filter the precipitate (vacuum filtration).[1][2]

    • Validation: Product is likely a fine powder or needles.[1][2] Note: This form may be a hydrate.[1][2]

Protocol B: Diagnostic Characterization (PXRD)

Objective: Conclusively distinguish the packing without full single-crystal solution.

  • Instrument: Cu K

    
     radiation (
    
    
    
    ).[1][2]
  • Diagnostic Region: 10° - 30°

    
    .[1][2]
    
  • Monoclinic Signature: Look for a distinct, sharp doublet peak often found between 24-26°

    
     (corresponding to the 
    
    
    
    and
    
    
    reflections typical of
    
    
    ).[1][2]
  • Triclinic Signature: Look for a "busy" low-angle region (<15°

    
    ) if large unit cells/solvates are present, or a shift in the primary peak position due to the density difference.[1]
    

Part 4: Molecular Interaction Workflow

Understanding why the crystal packs differently requires analyzing the competing forces.[1][3]

Interactions cluster_outcome Outcome Molecule Dinitrobenzamide Molecule Amide Amide Group (H-Bond Donor/Acceptor) Molecule->Amide Nitro Nitro Groups (Steric/Electronic) Molecule->Nitro Monoclinic Monoclinic Packing (Centrosymmetric Dimers) Amide->Monoclinic Strong Directional H-Bonds (Dominant Force) Triclinic Triclinic Packing (Dense/Solvated) Nitro->Triclinic Steric Clash / Dipole Stacking (Disrupts Symmetry) Stability Stability Monoclinic->Stability High Melting Point Density Density Triclinic->Density High Packing Fraction

Figure 2: The competition between amide hydrogen bonding and nitro group sterics drives the packing arrangement.[1][2]

References

  • Nath, N. K., & Nangia, A. (2014).[1][2] Polymorphism and Phase Transformation Behavior of Solid Forms of 4-Amino-3,5-dinitrobenzamide. Crystal Growth & Design, 14(9), 4812–4818.[1][2] [Link]

  • Lynch, D. E. (2014).[1][2][4] 3,5-Dimethoxybenzoic acid and the second polymorph of the 2:1 adduct of 3,5-dinitrobenzoic acid with ethylenediamine.[4] ResearchGate / Acta Crystallographica. [Link]

  • PubChem. (2023).[1][2] 3,5-Dinitrobenzamide Compound Summary. National Library of Medicine. [Link][1][2]

  • Alahmed, Z. A., et al. (2016).[1][2] Investigation of structural, electronic, and optical properties of the monoclinic and triclinic polymorphs. Materials Chemistry and Physics. [Link][1][2][5]

Sources

Comparative

Pharmacokinetic profile comparison of benzamide derivatives

Executive Summary This guide provides a technical comparison of the pharmacokinetic (PK) profiles of substituted benzamides, a chemical class exhibiting diverse therapeutic applications ranging from antipsychotics to his...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison of the pharmacokinetic (PK) profiles of substituted benzamides, a chemical class exhibiting diverse therapeutic applications ranging from antipsychotics to histone deacetylase (HDAC) inhibitors.

While sharing a common benzamide scaffold, these derivatives exhibit divergent ADME (Absorption, Distribution, Metabolism, Excretion) properties driven by their lipophilicity and transporter affinity. This analysis contrasts three distinct PK archetypes within the class:

  • Metoclopramide: The "Classic" lipophilic profile (High passive permeability, CYP-mediated metabolism).

  • Amisulpride/Sulpiride: The "Hydrophilic" profile (Low passive permeability, transporter-dependent CNS entry, renal excretion).

  • Entinostat: The "Stable" profile (Long half-life, non-CYP metabolism).

Structural Determinants of Pharmacokinetics

The benzamide pharmacophore consists of a benzene ring substituted with an amide group. The specific substitutions on the aromatic ring and the amide nitrogen dictate the PK fate.

  • The Orthopramides (e.g., Metoclopramide): Presence of a lipophilic substituent (e.g., Cl) and an aliphatic side chain facilitates passive diffusion across the Blood-Brain Barrier (BBB).

  • The Salicylamides (e.g., Amisulpride): Hydrophilic substituents (e.g., sulfonyl) drastically reduce LogP, making passive diffusion negligible. These compounds rely on Solute Carrier (SLC) transporters for distribution.

  • Pyridylcarbamates (e.g., Entinostat): Structural rigidity and carbamate linkage contribute to high metabolic stability and extended half-life.

Comparative Pharmacokinetic Data

The following data highlights the trade-offs between bioavailability and clearance mechanisms.

ParameterMetoclopramideAmisulprideEntinostat
Primary Indication Antiemetic / ProkineticAntipsychotic (Atypical)Anticancer (HDAC Inhibitor)
Bioavailability (F) ~75% (Variable due to first-pass)~48% (Low absorption)High (Oral)
Tmax 1–2 hours3–4 hours0.5–2 hours (Fasting)
Protein Binding ~30%~17% (Negligible)~90%
Lipophilicity (LogP) ~2.6 (Moderate)~0.8 (Hydrophilic)~2.0
Metabolism Hepatic (CYP2D6) Negligible Hydrolysis/Reduction (Non-CYP)
Half-Life (t1/2) 5–6 hours12 hours~50 hours
Excretion Route Urine (~80% as metabolites)Urine (Unchanged drug)Feces/Urine
BBB Penetration High (Passive Diffusion)Low (Transporter Dependent)Poor

Critical Insight: Amisulpride's lack of hepatic metabolism makes it safer for patients with liver failure but requires strict dose adjustment in renal impairment (Creatinine Clearance < 60 mL/min).

Mechanistic Insight: Transporter-Gated CNS Entry

Unlike Metoclopramide, which floods the CNS via passive diffusion causing Extrapyramidal Symptoms (EPS), Amisulpride's entry is "gated." It requires active transport via OCT1 (Organic Cation Transporter 1) to cross the BBB, limiting its concentration in the striatum and reducing motor side effects.

CNS_Transport cluster_blood Systemic Circulation cluster_bbb Blood-Brain Barrier (Endothelium) cluster_brain Brain Parenchyma Met Metoclopramide (Lipophilic) Passive Passive Diffusion Met->Passive High Permeability Ami Amisulpride (Hydrophilic) OCT1 OCT1 Influx (SLC22A1) Ami->OCT1 Required for Entry Target D2/D3 Receptors Passive->Target Unrestricted Access OCT1->Target Controlled Access Pgp P-gp Efflux (ABCB1) Pgp->Met Recirculation Target->Pgp Efflux

Figure 1: Differential CNS entry mechanisms. Metoclopramide utilizes passive diffusion, while Amisulpride relies on OCT1 transporters, creating a "gated" entry that contributes to its atypical profile.

Critical Experimental Protocols

To validate these profiles in a drug discovery setting, two specific assays are required: PAMPA-BBB for permeability and Microsomal Stability for metabolic clearance.

Protocol A: PAMPA-BBB (Passive Permeability)

Purpose: To rank order benzamide derivatives by their ability to cross the BBB via passive diffusion.

Reagents:

  • Porcine Brain Lipid Extract (PBLE) (20 mg/mL in dodecane).

  • Donor Buffer: PBS pH 7.4.[1]

  • Acceptor Buffer: PBS pH 7.4.[1]

  • Marker: Lucifer Yellow (to verify membrane integrity).[2][3]

Workflow:

  • Preparation: Dissolve test compounds (10 mM DMSO stock) into Donor Buffer to 50 µM.

  • Membrane Coating: Apply 4 µL of PBLE to the filter of the donor plate (PVDF, 0.45 µm).

  • Assembly: Add 200 µL of Acceptor Buffer to the bottom plate. Place the donor plate on top and add 200 µL of compound solution.

  • Incubation: Incubate at 25°C for 18 hours in a humidity chamber (saturated atmosphere is critical to prevent evaporation).

  • Quantification: Analyze both donor and acceptor wells using LC-MS/MS (MRM mode).

  • Calculation: Calculate Effective Permeability (

    
    ) using the equation:
    
    
    
    

Self-Validating Step: If Lucifer Yellow permeability >


 cm/s, the membrane integrity is compromised; discard the plate.
Protocol B: Microsomal Metabolic Stability

Purpose: To differentiate between hepatic clearance (Metoclopramide) and renal clearance (Amisulpride).

Workflow Visualization:

Metabolic_Assay cluster_sampling Sampling Timepoints Start Compound Prep (1 µM in Buffer) Mix Add Liver Microsomes (0.5 mg/mL protein) Start->Mix Initiate Initiate Reaction Add NADPH (1 mM) Mix->Initiate T0 0 min Initiate->T0 T15 15 min T0->T15 T30 30 min T15->T30 T60 60 min T30->T60 Quench Quench Reaction (Ice-cold Acetonitrile + IS) T60->Quench Analyze LC-MS/MS Analysis (Determine % Remaining) Quench->Analyze Decision Calculate Intrinsic Clearance (CLint) Analyze->Decision

Figure 2: Microsomal stability workflow. Benzamides with >80% remaining at 60 minutes (like Amisulpride) are classified as metabolically stable.

Interpretation:

  • High Clearance (>50 µL/min/mg): Indicates rapid CYP metabolism (e.g., Metoclopramide).

  • Low Clearance (<10 µL/min/mg): Indicates metabolic stability (e.g., Amisulpride, Entinostat).

References

  • Schuster, D. et al. (2019). Region-specific blood–brain barrier transporter changes leads to increased sensitivity to amisulpride in Alzheimer's disease. Fluids and Barriers of the CNS.[4][5][6][7] Link

  • Kretz, O. et al. (2010). The Poorly Membrane Permeable Antipsychotic Drugs Amisulpride and Sulpiride Are Substrates of the Organic Cation Transporters from the SLC22 Family.[5] Drug Metabolism and Disposition.[5][8][9][10] Link

  • Tournier, N. et al. (2022). Comparison of the Blood–Brain Barrier Transport and Vulnerability to P-Glycoprotein-Mediated Drug–Drug Interaction of Domperidone versus Metoclopramide. Pharmaceutics. Link

  • Ryan, Q.C. et al. (2005).[11] Phase I and pharmacokinetic study of MS-275, a histone deacetylase inhibitor, in patients with advanced and refractory solid tumors or lymphoma. Journal of Clinical Oncology. Link

  • Creative Bioarray. (2023). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Link

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Disposal of N-ethyl-3,5-dinitro-benzamide

Part 1: Executive Hazard Assessment N-ethyl-3,5-dinitro-benzamide is not a standard organic waste. It belongs to the class of polynitro aromatics , which possess inherent energetic properties.

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Hazard Assessment

N-ethyl-3,5-dinitro-benzamide is not a standard organic waste. It belongs to the class of polynitro aromatics , which possess inherent energetic properties. While less sensitive than trinitrotoluene (TNT), the presence of two nitro groups (


) in the meta positions relative to the amide creates an electron-deficient ring system susceptible to violent decomposition under specific conditions.

Core Directive: Do not dispose of this compound down the drain or in general organic solvent waste streams. It requires segregation as Reactive/Energetic Waste .

ParameterCritical Data
CAS Number Not universally assigned (Analog: 3,5-dinitrobenzamide CAS 121-81-3)
Primary Hazard Explosive Potential / Shock Sensitivity (Dry form)
Secondary Hazard Acute Toxicity (Methemoglobinemia risk via reduction)
RCRA Classification D003 (Reactive) or D001 (Ignitable) - See Section 4
Incompatibility Strong bases (alkalis), Reducing agents, Heavy metals
Part 2: Chemical Logic & Incompatibilities

To handle this chemical safely, you must understand the causality of its reactivity.

1. The "Dinitro" Instability The two nitro groups are strong electron-withdrawing groups (EWG). They pull electron density away from the benzene ring and the amide nitrogen.

  • Risk: This makes the compound an oxidizing agent. In the presence of strong reducing agents (e.g., hydrides, active metals), the redox reaction can be exothermic enough to trigger detonation.

2. Base-Catalyzed Decomposition (The Hidden Danger) Researchers often assume amides are stable. However, electron-deficient aromatic amides react differently.

  • Mechanism: In the presence of strong bases (NaOH, KOH), the amide proton becomes highly acidic. Furthermore, the aromatic ring becomes susceptible to nucleophilic attack, potentially forming Meisenheimer complexes .

  • Outcome: These salts are often far more shock-sensitive than the parent compound.

  • Protocol: NEVER mix N-ethyl-3,5-dinitro-benzamide with alkaline waste streams (e.g., base baths, amine wastes).

Compatibility Matrix
Reagent ClassInteraction RiskProtocol
Strong Bases (NaOH, KOH)Formation of shock-sensitive nitronate salts.STRICT SEGREGATION
Reducing Agents (LiAlH4, NaBH4)Violent redox reaction; heat generation.STRICT SEGREGATION
Oxidizable Solvents (Acetone, Ethers)Can form explosive mixtures if dry.Store wet or in solution if possible.
Heavy Metals (Pb, Hg, Ag)Formation of metal-nitro complexes.Avoid metal spatulas; use Teflon/Ceramic.
Part 3: Disposal Workflow & Visualization

The following workflow dictates the logical path for disposal based on the physical state of the waste.

DisposalWorkflow Start Waste: N-ethyl-3,5-dinitro-benzamide StateCheck Determine Physical State Start->StateCheck Solid Solid / Pure Substance StateCheck->Solid Solution Dilute Solution (<5%) StateCheck->Solution Wetting Step 1: Phlegmatization Add 20% Water or High-BP Alcohol Solid->Wetting Reduce Shock Sensitivity Segregate Step 1: Solvent Check Is solvent Halogenated? Solution->Segregate PackSolid Step 2: Primary Container Plastic (HDPE) Wide-Mouth Jar Wetting->PackSolid PackLiq Step 2: Primary Container Amber Glass or HDPE Bottle Segregate->PackLiq Separate Stream Labeling Step 3: Labeling 'DANGER: NITRO COMPOUND' RCRA: D003 PackSolid->Labeling PackLiq->Labeling Final Step 4: Lab Pack for Incineration Labeling->Final

Figure 1: Decision logic for segregating and packaging dinitrobenzamide waste streams. Note the "Phlegmatization" step for solids to reduce shock sensitivity.

Part 4: Detailed Operational Procedures
1. Pre-Disposal Stabilization (Phlegmatization)

If you possess pure, dry solid N-ethyl-3,5-dinitro-benzamide (e.g., old reagent bottles), do not move it unnecessarily.

  • Action: If the solid appears dry or crystallized around the cap, gently wet the threads with water or mineral oil before attempting to open.

  • Desensitization: For disposal, wet the solid with at least 20% water or a high-boiling alcohol (e.g., butanol) by weight. This "phlegmatizes" the explosive potential, dampening shock sensitivity.

2. Packaging Protocol
  • Primary Container: Use High-Density Polyethylene (HDPE) jars. Avoid ground glass joints (standard laboratory glassware) as friction in the joint can trigger detonation of nitro residues.

  • Secondary Containment: Place the HDPE jar inside a clear plastic bag, then into a secondary bin to capture leaks.

  • Headspace: Leave 10-15% headspace to accommodate potential off-gassing, but do not allow the material to dry out.

3. Labeling and Regulatory Compliance (RCRA)

Since N-ethyl-3,5-dinitro-benzamide is not explicitly listed on the EPA P-list or U-list, it defaults to a Characteristic Waste .

  • Designation: Treat as D003 (Reactive) due to explosive potential.

  • Alternative: If in a flammable solvent, it may be D001 (Ignitable) .[1]

  • Label Text:

    WASTE TYPE: REACTIVE / TOXIC CONTENTS: N-ethyl-3,5-dinitro-benzamide (wetted), [Solvent Name] HAZARD: EXPLOSIVE HAZARD, DO NOT ALLOW TO DRY.

4. Final Disposal Method

Do not attempt chemical destruction (neutralization) in the lab. The safest, self-validating system for disposal is High-Temperature Incineration via a licensed hazardous waste contractor.

  • Lab Packing: The contractor will "Lab Pack" the container (place small containers into a larger drum with absorbent).

  • Verification: Ensure the manifest lists "Organic Nitro Compound" so the incinerator operators manage the feed rate to prevent NOx spikes or incomplete combustion.

Part 5: Emergency Contingencies

Scenario: Spillage of Solid Material

  • Evacuate: Clear the immediate area.

  • Dampen: Do not sweep dry powder. Gently mist the spill with water or a water/ethanol mix to prevent dust generation.

  • Collect: Use a plastic scoop (anti-static) or a piece of stiff paper. Do not use metal tools.

  • Clean: Wipe the surface with a dilute detergent solution.

Scenario: Skin Contact Nitro compounds can be absorbed through the skin, causing methemoglobinemia (blue skin/lips due to oxygen deprivation).

  • Wash: Immediately wash with soap and copious water for 15 minutes.

  • Monitor: Seek medical attention if cyanosis (bluish discoloration) appears.

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[2] [Link]

  • U.S. Environmental Protection Agency. (n.d.). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. OSHA.gov. [Link]

  • Urben, P. G. (Ed.). (2017). Bretherick's Handbook of Reactive Chemical Hazards (8th ed.). Elsevier.

Sources

Handling

Personal protective equipment for handling N-ethyl-3,5-dinitro-benzamide

As a Senior Application Scientist, I approach laboratory safety not merely as a checklist of compliance, but as a discipline of applied physical chemistry. Handling N-ethyl-3,5-dinitro-benzamide requires a rigorous under...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not merely as a checklist of compliance, but as a discipline of applied physical chemistry. Handling N-ethyl-3,5-dinitro-benzamide requires a rigorous understanding of nitroaromatic reactivity. The presence of two strongly electron-withdrawing nitro (–NO₂) groups on the aromatic ring significantly lowers the electron density of the system, making it susceptible to nucleophilic attack, while also embedding a high degree of chemical potential energy within the molecule.

This guide provides a self-validating operational framework for handling this compound, ensuring that every piece of personal protective equipment (PPE) and every handling protocol is grounded in the fundamental physicochemical properties of the material.

Chemical Threat Profile & Causality

Before selecting PPE, we must define the threat. N-ethyl-3,5-dinitro-benzamide shares the hazard profile of the broader 3,5-dinitrobenzamide class[1]. The primary risks are threefold:

  • Thermal Instability: Pure organic nitro compounds can decompose exothermically at elevated temperatures. The heat of decomposition for nitroaromatics is exceptionally high (often >1050 kJ/kg). Contamination with acids, bases, or transition metals can drastically lower the onset temperature of this decomposition, leading to thermal runaway[2].

  • Acute Toxicity: The compound is classified under GHS as Harmful/Toxic if swallowed (H301/H302) and acts as a severe skin and eye irritant (H315, H319)[1][3].

  • Environmental Persistence: Nitroaromatics are highly refractory and toxic to aquatic ecosystems, necessitating strict isolation during disposal[4].

Causality-Driven PPE Selection

The selection of PPE must directly mitigate the specific vectors of exposure (inhalation of crystalline dust, dermal absorption, and ocular contact) while accounting for the chemical's reactivity.

Table 1: Quantitative PPE Specifications and Causal Justification

PPE CategoryTechnical SpecificationCausal Justification (The "Why")Quantitative Metric
Respiratory NIOSH-approved N95 or P100 particulate respirator.Nitroaromatic dusts are easily aerosolized during weighing. A P100 filter captures 99.97% of airborne particles, preventing mucosal absorption[5].Assigned Protection Factor (APF) = 10 (Half-mask) to 50 (Full-face)
Hand Protection Double-gloving: 100% Nitrile (outer), minimum 0.11 mm thickness.Nitrile provides excellent resistance to dry nitroaromatics. Note: If solubilizing in DMF or DMSO, switch to Butyl rubber, as nitrile degrades rapidly in polar aprotic solvents.Breakthrough time (Dry): >480 mins. Breakthrough (DMSO): <5 mins (Nitrile).
Eye Protection ANSI Z87.1+ Chemical splash goggles (indirect venting).Prevents fine crystalline dust from bypassing the orbital seal, mitigating severe ocular irritation (H319)[3].Impact rating: Z87+
Body Protection Flame-resistant (FR) lab coat (e.g., Nomex) + Anti-static footwear.Nitroaromatics are sensitive to electrostatic discharge (ESD) and friction. FR materials mitigate risks in the event of an exothermic decomposition[2].Surface resistance: <


Operational Workflow: Safe Handling & Transfer

To prevent mechanical friction, static discharge, and aerosolization, the handling of N-ethyl-3,5-dinitro-benzamide must follow a strict, step-by-step methodology.

HandlingWorkflow Start 1. Pre-Operation Setup (Verify Fume Hood) PPE 2. Don PPE (Nitrile, P100, FR Coat) Start->PPE Static 3. Static Discharge (Ground Operator/Tools) PPE->Static Weighing 4. Anti-Static Weighing (Ceramic/PTFE Spatula) Static->Weighing Solvent 5. Solubilization (Slow Addition, Monitor Heat) Weighing->Solvent Clean 6. Decontamination (Wet Wipe Method) Solvent->Clean

Workflow for the safe handling and weighing of nitroaromatic compounds.
Step-by-Step Handling Methodology:
  • Environmental Control: Ensure the chemical fume hood has a minimum face velocity of 80–100 feet per minute (fpm). Clear the hood of all incompatible materials, particularly strong bases (e.g., amines, alkoxides) and reducing agents, which can trigger spontaneous exothermic reactions[2].

  • Static Mitigation: Ground yourself using an anti-static mat. Never use metal spatulas when handling bulk nitroaromatics, as metal-on-glass friction can generate localized heat or sparks. Use PTFE (Teflon) or ceramic spatulas.

  • Weighing Protocol: Tare the anti-static weigh boat. Transfer the N-ethyl-3,5-dinitro-benzamide slowly to avoid generating a dust cloud.

  • Solubilization: If preparing a stock solution, add the solvent (e.g., DMSO or Acetonitrile) to the solid slowly. Monitor for any signs of an exotherm. Causality: Rapid dissolution can sometimes cause localized heating; while less common for amides than acyl chlorides, thermal control is a universal prerequisite for nitroaromatics.

Emergency Protocols & Spill Management

In the event of a spill, the primary objective is to prevent the aerosolization of the powder and to avoid introducing mechanical energy (sweeping) that could cause friction.

  • Evacuate and Isolate: Alert personnel and isolate the spill zone.

  • Wet Down: Lightly mist the spilled powder with a compatible solvent (e.g., water or a water/ethanol mixture) using a spray bottle. Causality: Wetting the powder increases its mass and cohesion, completely eliminating the inhalation hazard of airborne dust and reducing friction sensitivity[6].

  • Collect: Use non-sparking tools (e.g., a plastic dustpan or damp absorbent pads) to scoop the wetted material.

  • Decontaminate: Wash the surface with a mild detergent and water. Do not use strong alkaline cleaners, as nitroaromatics can form highly sensitive, explosive salts (Meisenheimer complexes) in the presence of strong bases[2].

Waste Disposal Plan

Nitroaromatic compounds are notoriously refractory and pose a severe threat to aquatic life[4]. They must never be disposed of in standard aqueous waste streams.

WasteDisposal Waste N-ethyl-3,5-dinitro-benzamide Contaminated Waste Solid Solid Residues & PPE (Weigh boats, gloves) Waste->Solid Liquid Liquid Solutions (DMSO/DMF mixtures) Waste->Liquid SolidBin Hazardous Solid Waste (Designated for Incineration) Solid->SolidBin LiquidBin Halogen-Free Organic Waste (Strictly Segregated) Liquid->LiquidBin

Segregation and disposal pathway for nitroaromatic chemical waste.
Step-by-Step Disposal Methodology:
  • Segregation: Separate liquid waste from solid waste.

  • Liquid Waste Compatibility: Place liquid waste in a clearly labeled "Halogen-Free Organic Waste" carboy. Critical: Ensure this carboy does not contain heavy metal catalysts (like Pd/C or Raney Nickel) or reducing agents. Mixing nitroaromatics with hydrogenation catalysts in waste containers can lead to spontaneous, highly exothermic reduction reactions, potentially causing the container to rupture[2].

  • Solid Waste: Place all contaminated PPE, weigh boats, and cleanup materials into a heavy-duty, sealable polyethylene bag. Label it explicitly as "Hazardous Solid Waste - Contains Nitroaromatics."

  • Final Destruction: Coordinate with your Environmental Health and Safety (EHS) department for high-temperature incineration, which is the only reliable method for fully destroying the robust nitroaromatic ring structure without generating toxic aniline byproducts.

References

  • National Center for Biotechnology Information (PubChem). "3,5-Dinitrobenzamide - Safety and Hazards." PubChem Compound Summary for CID 4511. Retrieved from:[Link]

  • National Center for Biotechnology Information (PubChem). "4-Amino-3,5-dinitrobenzamide - Safety and Hazards." PubChem Compound Summary for CID 98638. Retrieved from:[Link]

  • Gustin, J.L. "Runaway Reaction Hazards in Processing Organic Nitro Compounds." ACS Publications: Organic Process Research & Development. Retrieved from:[Link]

  • Moldex-Metric, Inc. "2025 Chemical Selection Guide for Respiratory Protection." Retrieved from: [Link]

  • ResearchGate. "Determination of nitroaromatic explosive residues in water." Retrieved from:[Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.